edil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
129420-93-5 |
|---|---|
Molecular Formula |
C7H8OS |
Synonyms |
edil |
Origin of Product |
United States |
Foundational & Exploratory
The Indispensable Role of EDTA in Molecular Biology: A Technical Guide to its Chelating Properties and Applications
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that has become an essential reagent in molecular biology.[][2] First synthesized in 1935, this colorless, water-soluble solid is a powerful chelating agent, meaning it can form stable, water-soluble complexes with metal ions.[] The structure of the EDTA molecule features six binding sites—two nitrogen atoms and four carboxylate groups—that can donate electron pairs to a metal ion, effectively sequestering it from solution.[][3][4] This property is central to its utility, as many enzymatic processes crucial to the manipulation of nucleic acids and proteins are dependent on divalent metal cations. By controlling the availability of these ions, EDTA provides a mechanism to protect samples from degradation and to modulate specific enzymatic activities.
This technical guide provides an in-depth exploration of EDTA's role as a chelating agent for researchers, scientists, and drug development professionals. It covers the quantitative aspects of its metal-binding properties, its core applications, and detailed protocols for its use in common laboratory procedures.
Mechanism of Action: The Chemistry of Chelation
EDTA's primary function is to sequester di- and trivalent metal ions, with a particularly high affinity for cations like calcium (Ca²⁺), magnesium (Mg²⁺), manganese (Mn²⁺), and iron (Fe³⁺).[][3][5] Nucleases, the enzymes that degrade DNA (DNases) and RNA (RNases), require divalent cations like Mg²⁺ as cofactors for their catalytic activity.[6][7] When cells are lysed during nucleic acid extraction, these enzymes are released and can rapidly degrade the target molecules. EDTA protects DNA and RNA by binding these essential cofactors, rendering the nucleases inactive.[][7][8] This "caging" of the metal ion is a 1:1 stoichiometric interaction, forming a highly stable complex that prevents the ion from participating in other reactions.[4][9]
Caption: EDTA sequesters a divalent metal ion (Mg²⁺) to form a stable, inactive complex.
Quantitative Data on EDTA Chelation
The stability of the complex formed between EDTA and a metal ion is described by the formation constant (K_f), often expressed in its logarithmic form (log K_f). A higher log K_f value indicates a more stable complex and a stronger binding affinity. The effectiveness of chelation is pH-dependent, with EDTA's binding capacity increasing with higher pH as its carboxylate groups become deprotonated.[9][10]
Table 1: Stability Constants of Common Divalent Cations with EDTA
This table summarizes the formation constants for EDTA with several biologically relevant divalent metal ions, illustrating its varying affinity.
| Metal Ion | Log K_f Value | Key Biological Role / Interference |
| Ca²⁺ | 10.7 | Cofactor for some DNases, cell adhesion[2][11] |
| Mg²⁺ | 8.7 | Essential cofactor for DNases and DNA polymerases[7][12] |
| Mn²⁺ | 13.8 | Cofactor for various enzymes, can substitute for Mg²⁺ |
| Fe²⁺ | 14.3 | Component of various enzymes, can participate in redox reactions |
| Zn²⁺ | 16.5 | Cofactor for metalloproteases and other enzymes[3] |
| Cu²⁺ | 18.8 | Cofactor for various enzymes, potent inhibitor[3] |
| Co²⁺ | 16.3 | Component of Vitamin B12, enzyme cofactor[3] |
| Ni²⁺ | 18.6 | Component of some enzymes[3] |
Note: Stability constants can vary slightly depending on experimental conditions such as ionic strength and temperature.
Core Applications in Molecular Biology
EDTA's ability to control metal ion availability makes it a versatile tool in a wide range of molecular biology applications.
Preservation of Nucleic Acid Integrity
The primary use of EDTA is to protect DNA and RNA from enzymatic degradation during extraction and storage.[][3] By chelating the Mg²⁺ and Ca²⁺ ions required by nucleases, EDTA effectively inactivates these enzymes, preserving the integrity and length of the nucleic acid molecules.[6][7] This is why EDTA is a standard component of cell lysis buffers, tissue digestion solutions, and long-term storage buffers like TE (Tris-EDTA).[12][13]
Caption: Workflow illustrating how EDTA in lysis buffer prevents DNA degradation.
Modulation of Enzyme Activity and PCR
While essential for protecting nucleic acids, EDTA's chelation of Mg²⁺ can also be inhibitory to desired enzymatic reactions. A prime example is the Polymerase Chain Reaction (PCR). Taq polymerase, the enzyme central to PCR, requires Mg²⁺ for its catalytic activity.[12][14] If the DNA template is stored in a buffer with a high concentration of EDTA (like standard TE buffer), the EDTA can sequester the Mg²⁺ in the PCR master mix, leading to reduced amplification efficiency or complete reaction failure.[15][16] Therefore, DNA samples used for PCR are often stored in water or low-EDTA TE buffer.[12] This inhibitory property is also exploited to stop enzymatic reactions at specific time points.
Caption: Logical diagram of how excess EDTA inhibits Taq polymerase in PCR.
Component of Essential Laboratory Buffers
EDTA is a key ingredient in many standard buffers used for electrophoresis and nucleic acid storage. Its role is to chelate divalent cations that could otherwise interfere with experiments.
Table 2: Typical Working Concentrations and Roles of EDTA in Common Buffers
| Buffer / Application | Typical EDTA Concentration | Purpose |
| TE Buffer (Tris-EDTA) | 1 mM | Long-term storage of DNA and RNA; inhibits nucleases.[13] |
| TAE Buffer (Tris-acetate-EDTA) | 1 mM | Agarose gel electrophoresis of nucleic acids; inhibits nucleases.[13][17] |
| TBE Buffer (Tris-borate-EDTA) | 2 mM | Polyacrylamide and agarose gel electrophoresis; inhibits nucleases.[13] |
| DNA/RNA Lysis Buffer | 1-20 mM | Prevents nucleic acid degradation during extraction.[18][19] |
| Cell Passaging | ~0.5 mM | Chelates Ca²⁺ to disrupt cadherin-mediated cell-cell adhesion, aiding in the detachment of adherent cells.[2] |
Key Experimental Protocols
The following are standardized protocols for the preparation and use of EDTA-containing solutions in a molecular biology laboratory.
Protocol 1: Preparation of Standard Buffers
A. 10X TE Buffer (Tris-EDTA), pH 8.0
-
Purpose: A concentrated stock solution for the long-term storage of DNA.
-
Methodology:
-
To 800 mL of nuclease-free water, add 12.11 g of Tris base.
-
Add 3.72 g of EDTA (Disodium salt, dihydrate).
-
Stir until fully dissolved.
-
Adjust the pH to 8.0 using concentrated HCl.
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by autoclaving.
-
Store at room temperature. Dilute to 1X (10 mM Tris, 1 mM EDTA) for use.[13]
-
B. 50X TAE Buffer (Tris-Acetate-EDTA), pH ~8.3
-
Purpose: A concentrated stock solution for agarose gel electrophoresis.
-
Methodology:
-
To 700 mL of deionized water, add 242 g of Tris base.
-
Add 37.2 g of EDTA (Disodium salt, dihydrate).
-
Stir until dissolved.
-
Carefully add 57.1 mL of glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
The pH should be approximately 8.3 and does not require adjustment.
-
Store at room temperature. Dilute to 1X for use.[20]
-
Protocol 2: General Genomic DNA Extraction from Whole Blood
-
Purpose: To isolate high-quality genomic DNA from a blood sample collected in an EDTA tube, where EDTA serves as the initial anticoagulant.[8]
-
Methodology:
-
Sample Collection: Collect whole blood in a tube containing K₂-EDTA to prevent coagulation by chelating Ca²⁺.[8]
-
Red Blood Cell (RBC) Lysis: Mix 1 mL of blood with 9 mL of cold 1X RBC Lysis Buffer. Incubate on ice for 10 minutes, inverting occasionally.
-
Centrifuge at 2,500 x g for 5 minutes at 4°C. Discard the supernatant, leaving the white blood cell pellet.
-
Cell Lysis: Resuspend the pellet in 3 mL of Cell Lysis Solution (e.g., 10 mM Tris-HCl pH 8.0, 10 mM EDTA , 100 mM NaCl, 0.5% SDS).
-
Add 50 µL of Proteinase K (20 mg/mL) to the lysate. Mix by inversion and incubate at 55°C for 1-3 hours or overnight. The EDTA in the lysis buffer will inhibit any co-purifying DNases.
-
Protein Precipitation: Add 1 mL of Protein Precipitation Solution (e.g., ammonium acetate) and vortex vigorously for 20 seconds.
-
Centrifuge at 3,000 x g for 10 minutes. The precipitated proteins will form a tight pellet.
-
DNA Precipitation: Carefully transfer the supernatant containing the DNA to a clean tube. Add an equal volume of isopropanol.
-
Gently invert the tube until the thread-like strands of DNA precipitate.
-
DNA Wash: Centrifuge at 3,000 x g for 5 minutes. Discard the supernatant and wash the DNA pellet with 3 mL of 70% ethanol.
-
Centrifuge again for 5 minutes, discard the supernatant, and briefly air-dry the pellet.
-
Resuspension: Resuspend the DNA pellet in a suitable volume (e.g., 100-200 µL) of 1X TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) for stable long-term storage.
-
Conclusion
EDTA is a cornerstone reagent in molecular biology due to its potent and specific ability to chelate divalent metal ions. Its role extends from the fundamental protection of nucleic acids during extraction and storage to the precise modulation of enzymatic reactions like PCR. By understanding the chemical principles of its function, the quantitative aspects of its binding affinities, and its practical applications in common protocols, researchers can effectively leverage EDTA to ensure the quality, integrity, and success of their experiments. Its simplicity, stability, and efficacy solidify its status as an indispensable tool in the modern laboratory.
References
- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 3. neofroxx.com [neofroxx.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. interchim.fr [interchim.fr]
- 6. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]
- 7. quora.com [quora.com]
- 8. Applications of Dipotassium Ethylenediaminetetraacetic Acid (EDTA) in Clinical Laboratories - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 10. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
- 11. studylib.net [studylib.net]
- 12. reddit.com [reddit.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. What factors are related to the concentration of TAE buffer solution? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 18. A universal protocol for high-quality DNA and RNA isolation from diverse plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ou.edu [ou.edu]
- 20. Buffers for Biochemical Reactions [promega.sg]
An In-depth Technical Guide to Ethylenediaminetetraacetic Acid (EDTA) for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction to EDTA
Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid, first synthesized in 1935, and is widely recognized for its profound impact on various scientific disciplines.[] It is a colorless, water-soluble solid that acts as a powerful chelating agent.[2][3] This ability to "sequester" or bind tightly to polyvalent metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and copper (Cu²⁺), makes it an indispensable tool in research, medicine, and industry.[2][4] By forming stable, water-soluble complexes with these ions, EDTA effectively removes them from solution, preventing them from participating in unwanted chemical reactions.[2][5] This guide provides a comprehensive overview of EDTA's structure, chemical properties, and its critical applications in a research setting, complete with detailed experimental protocols and data.
Structure and Chemical Properties
The efficacy of EDTA is rooted in its unique molecular structure. It consists of an ethylenediamine backbone linked to four carboxylic acid groups.[2] This structure provides six binding sites—two nitrogen atoms from the amine groups and four oxygen atoms from the carboxylate groups—allowing it to act as a hexadentate ("six-toothed") ligand that envelops a metal ion in a cage-like complex.[2]
Physical and Chemical Data
Quantitative data regarding the physical and chemical properties of EDTA are summarized for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₆N₂O₈ | [] |
| Molecular Weight | 292.24 g/mol | [3] |
| Appearance | White, crystalline powder | [3][5] |
| Melting Point | ~240-252 °C (decomposes) | [5][6] |
| Solubility | Slightly soluble in water; soluble in alkaline solutions | [3][5] |
| pH (10 g/L solution) | 2.5 | [7] |
Acid-Base Properties
EDTA is a polyprotic acid, capable of donating protons in a stepwise manner. The acid dissociation constants (pKa) are crucial for understanding its chelation capacity, which is highly pH-dependent. At a pH above 10, the fully deprotonated form (Y⁴⁻) predominates, which is the most effective form for chelation.[8][9]
| Dissociation Step | pKa Value |
| pKa₁ | 0 - 1.99 |
| pKa₂ | 1.5 - 2.67 |
| pKa₃ | 2.0 - 6.16 |
| pKa₄ | 2.66 - 6.16 |
| pKa₅ | 6.16 |
| pKa₆ | 10.24 - 10.37 |
| Source: [2][8][10][11] |
Metal-Ion Chelation and Stability Constants
EDTA forms 1:1 complexes with most metal ions. The stability of these complexes is described by the formation constant (Kf), often expressed in its logarithmic form (log Kf). A higher log Kf value indicates a more stable complex. This property allows EDTA to sequester metals selectively; it will bind preferentially to the metal ion with the highest Kf value in a mixture.[12]
| Metal Ion | Log Kf | Metal Ion | Log Kf |
| Fe³⁺ | 25.1 | Zn²⁺ | 16.5 |
| Cr³⁺ | 23.4 | Cd²⁺ | 16.5 |
| Cu²⁺ | 18.78 | Co²⁺ | 16.45 |
| Ni²⁺ | 18.4 | Al³⁺ | 16.4 |
| Pb²⁺ | 18.0 | Mn²⁺ | 13.89 |
| Fe²⁺ | 14.30 | Ca²⁺ | 10.65 |
| Mg²⁺ | 8.79 | Na⁺ | 1.86 |
| Source: [13][14][15] |
Mechanism of Action: Chelation
Chelation by EDTA involves the formation of multiple coordinate bonds between the metal ion and the ligand's nitrogen and oxygen atoms. This multidentate binding results in an exceptionally stable, water-soluble metal-EDTA complex, effectively inactivating the metal ion's catalytic properties.
Caption: Chelation mechanism of EDTA with a metal ion.
Key Research Applications & Experimental Protocols
EDTA's ability to control metal ions makes it a versatile reagent in numerous research applications.
Application: Complexometric Titration in Analytical Chemistry
EDTA is a primary reagent for complexometric titrations, used to determine the concentration of metal ions in a solution, such as measuring water hardness (Ca²⁺ and Mg²⁺ content).[16] The titration involves adding a standard EDTA solution to the sample. The endpoint is detected using a metal ion indicator, which changes color when all free metal ions have been complexed by EDTA.[17]
-
Preparation of Standard EDTA Solution (0.01 M):
-
Accurately weigh approximately 3.8 g of disodium EDTA dihydrate (Na₂H₂Y·2H₂O).[18]
-
Dissolve the salt in deionized water in a 1 L volumetric flask and dilute to the mark. Mix thoroughly.
-
-
Standardization of EDTA Solution:
-
Pipette 25.00 mL of a standard Zinc (Zn²⁺) solution into an Erlenmeyer flask.[18]
-
Add 20 mL of a pH 10 buffer solution (e.g., NH₃/NH₄Cl).[18]
-
Add a few crystals of Eriochrome Black T indicator until a light wine-red color is observed.[18]
-
Titrate with the prepared EDTA solution until the color changes sharply from wine-red to a clear blue.[18]
-
Repeat the titration two more times and calculate the average molarity of the EDTA solution.
-
-
Titration of Unknown Mg²⁺ Sample:
-
Pipette a known volume (e.g., 10.00 mL) of the unknown magnesium solution into an Erlenmeyer flask.[18]
-
Add ~15 mL of pH 10 buffer and ~25 mL of deionized water.[18]
-
Add a few crystals of Eriochrome Black T indicator to achieve a light wine-red color.[18]
-
Titrate with the standardized EDTA solution to a clear blue endpoint.[18]
-
Calculate the concentration of Mg²⁺ in the unknown sample based on the volume of EDTA used.
-
Caption: Experimental workflow for complexometric titration.
Application: Nucleic Acid Preservation in Molecular Biology
In molecular biology, trace amounts of divalent cations like Mg²⁺ can act as cofactors for nucleases (DNases and RNases), enzymes that degrade DNA and RNA. EDTA is a key component of storage buffers like TE (Tris-EDTA) buffer, where it chelates these cations, thereby inactivating nucleases and protecting the integrity of nucleic acid samples during extraction and long-term storage.[][19]
-
Objective: To prepare a buffer for the long-term storage of DNA and RNA.
-
Stock Solutions Required:
-
1 M Tris-HCl, pH 8.0
-
0.5 M EDTA, pH 8.0
-
-
Procedure (for 100 mL of 1X TE Buffer):
-
Use in DNA Extraction: After the final precipitation and washing steps of a DNA extraction protocol, the DNA pellet is resuspended in an appropriate volume (e.g., 50-100 µL) of sterile 1X TE buffer for stable storage at -20°C or -80°C.[21]
Caption: Logical diagram of DNA preservation by EDTA.
Application: Cell Detachment in Cell Culture
In cell culture, adherent cells are routinely detached from the culture vessel surface for passaging or analysis. This is commonly achieved using a solution of Trypsin-EDTA. Trypsin is a proteolytic enzyme that cleaves the adhesion proteins anchoring cells to the surface.[22][23] EDTA enhances this process by chelating Ca²⁺ and Mg²⁺ ions, which are essential for the function of cell adhesion molecules (like cadherins). By removing these ions, EDTA weakens cell-cell and cell-matrix junctions, allowing trypsin to access and cleave proteins more efficiently.[22][24][25]
-
Aspirate Medium: Remove the culture medium from the flask or dish of confluent cells.
-
Wash with PBS: Gently wash the cell monolayer with a Ca²⁺- and Mg²⁺-free Phosphate-Buffered Saline (PBS) to remove any residual serum, which contains trypsin inhibitors.[23] Aspirate the PBS.
-
Add Trypsin-EDTA: Add a small volume of pre-warmed Trypsin-EDTA solution (e.g., 0.25% Trypsin, 0.53 mM EDTA) to cover the cell layer.
-
Incubate: Incubate the vessel at 37°C for 2-5 minutes. Monitor under a microscope until cells begin to round up and detach. Avoid over-incubation, which can damage cell surface proteins.[23]
-
Inactivate Trypsin: Add complete growth medium (containing serum) to the vessel. The serum proteins will inactivate the trypsin.[23]
-
Resuspend Cells: Gently pipette the medium over the cell layer to dislodge all cells and create a single-cell suspension.
-
Passage: Transfer a fraction of the cell suspension to a new culture vessel containing fresh, pre-warmed medium.
Caption: Workflow for detaching adherent cells using Trypsin-EDTA.
Application: Inhibition of Metalloproteinases
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in processes like tissue remodeling, but also in disease pathology. In research, it is often necessary to inhibit MMP activity to prevent the degradation of protein samples or to study the functional role of these enzymes. As a strong metal chelator, EDTA effectively inhibits MMPs by sequestering the Zn²⁺ ion essential for their catalytic activity.[26]
-
Objective: To prevent protein degradation by MMPs in a biological sample (e.g., cell culture supernatant, tissue extract).
-
Reagent: Prepare a sterile stock solution of 0.5 M EDTA, pH 8.0.
-
Procedure:
-
Immediately after collecting the biological sample, place it on ice to reduce all enzymatic activity.
-
Add the 0.5 M EDTA stock solution to the sample to achieve a final concentration typically between 1-10 mM.[27][28] The optimal concentration may need to be determined empirically.
-
For example, to achieve a 5 mM final concentration in a 1 mL sample, add 10 µL of 0.5 M EDTA stock.
-
Mix gently and proceed with downstream applications (e.g., protein purification, Western blotting).
-
-
Consideration: This provides broad-spectrum MMP inhibition. If other proteases are a concern, a protease inhibitor cocktail containing inhibitors for serine, cysteine, and aspartic proteases should also be added.[28]
Caption: Signaling pathway diagram for MMP inhibition by EDTA.
References
- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 3. Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acids & Fatty Acids - Ethylene Diamine Tetraacetic Acid (EDTA) [unicareingredients.com]
- 5. Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]
- 6. EDTA disodium salt | C10H14N2Na2O8 | CID 8759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. alazharpharmacy.com [alazharpharmacy.com]
- 10. Ethylenediaminetetraacetic acid (EDTA) – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 11. quora.com [quora.com]
- 12. scribd.com [scribd.com]
- 13. laboratorynotes.com [laboratorynotes.com]
- 14. researchgate.net [researchgate.net]
- 15. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 16. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 17. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 18. chemlab.truman.edu [chemlab.truman.edu]
- 19. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]
- 20. condor.depaul.edu [condor.depaul.edu]
- 21. aun.edu.eg [aun.edu.eg]
- 22. researchgate.net [researchgate.net]
- 23. laboratorynotes.com [laboratorynotes.com]
- 24. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. purmabiologics.com [purmabiologics.com]
- 26. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
The Discovery and Scientific Journey of Ethylenediaminetetraacetic Acid (EDTA): A Technical Guide
An in-depth exploration of the synthesis, coordination chemistry, and pivotal applications of EDTA for researchers, scientists, and drug development professionals.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid that has become an indispensable tool in a vast array of scientific and industrial fields. Its remarkable ability to form stable, water-soluble complexes with a wide range of metal ions, a process known as chelation, underpins its utility. From its initial synthesis driven by industrial necessity to its current applications in cutting-edge drug delivery systems, the story of EDTA is a testament to the profound impact of fundamental chemical discoveries. This technical guide provides a comprehensive overview of the history, synthesis, coordination chemistry, and key applications of EDTA, with a focus on the experimental and quantitative data that are crucial for researchers and professionals in the chemical and biomedical sciences.
Discovery and History: From Industrial Need to Scientific Staple
The journey of EDTA began in the 1930s out of a need to find a substitute for citric acid, which was used in the textile industry to prevent metal ion impurities from interfering with the dyeing process.
The Pioneering Synthesis by Ferdinand Münz
In 1935, the Austrian chemist Ferdinand Münz, working for I. G. Farben in Germany, first synthesized EDTA.[1][2][3][4] Münz was seeking a more effective chelating agent than citric acid and theorized that a polyaminopolycarboxylic acid would exhibit superior metal-binding properties.[3][4] His initial synthesis involved the reaction of ethylenediamine with chloroacetic acid in the presence of a base.[1][2][5] This foundational work was patented in Germany and later in the United States.[4]
Advancements in Industrial Synthesis
While Münz's method was groundbreaking, it was not the most efficient for large-scale production. In the 1940s, Frederick C. Bersworth in the United States developed a more commercially viable synthesis route involving the reaction of ethylenediamine, formaldehyde, and sodium cyanide.[2][6] This method, and subsequent refinements like the two-step Singer synthesis, allowed for the mass production of high-purity EDTA, making it widely available for various applications.[5][6] Today, the industrial synthesis of EDTA is primarily based on the cyanomethylation of ethylenediamine.[1][5][6]
The Foundational Work of Gerold Schwarzenbach
The understanding of EDTA's remarkable chelating properties was significantly advanced by the work of Swiss chemist Gerold Schwarzenbach in the 1940s. Schwarzenbach conducted pioneering research into the coordination chemistry of EDTA, systematically studying its complex formation with numerous metal ions and determining their stability constants. His work laid the theoretical foundation for the widespread use of EDTA in analytical chemistry, particularly in complexometric titrations.
Coordination Chemistry and Stability of Metal-EDTA Complexes
EDTA is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. This multi-dentate nature results in the formation of highly stable, cage-like structures around the metal ion, a phenomenon known as the chelate effect. The stability of these complexes is a key factor in virtually all of EDTA's applications.
The Chelate Effect
The formation of multiple chelate rings upon binding to a metal ion is thermodynamically highly favorable. This "chelate effect" is the primary reason for the exceptional stability of metal-EDTA complexes compared to complexes formed with monodentate ligands.
Stability Constants of Metal-EDTA Complexes
The stability of a metal-EDTA complex is quantified by its formation constant (Kf), also known as the stability constant. A higher Kf value indicates a more stable complex. The stability of these complexes is influenced by factors such as the charge and ionic radius of the metal ion, as well as the pH of the solution. The following table summarizes the logarithm of the formation constants (log Kf) for EDTA with various metal ions.
| Metal Ion | log Kf |
| Al³⁺ | 16.4[7] |
| Ca²⁺ | 10.65[7] |
| Cd²⁺ | 16.5[7] |
| Co²⁺ | 16.45[7] |
| Co³⁺ | 41.4[7] |
| Cr³⁺ | 23.4[7] |
| Cu²⁺ | 18.78[7] |
| Fe²⁺ | 14.30[7] |
| Fe³⁺ | 25.1[7] |
| Mg²⁺ | 8.79[7] |
| Mn²⁺ | 13.89[7] |
| Ni²⁺ | 18.4[7] |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5[7] |
Note: These values are generally determined at 20-25°C and an ionic strength of 0.1 M.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and application of EDTA.
Historical Synthesis of EDTA (Münz Method)
This protocol is based on the original synthesis method described by Ferdinand Münz.[2][5]
Materials:
-
Ethylenediamine
-
Monochloroacetic acid
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Heating apparatus
-
Reaction vessel with reflux condenser
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve monochloroacetic acid in water.
-
Slowly add a solution of sodium hydroxide to neutralize the chloroacetic acid, forming sodium chloroacetate.
-
To this solution, add ethylenediamine dropwise while stirring and maintaining the temperature.
-
After the addition is complete, heat the mixture under reflux for several hours.
-
Cool the reaction mixture to room temperature. The sodium salt of EDTA will precipitate.
-
Collect the precipitate by filtration and wash it with cold water to remove impurities such as sodium chloride.[5]
-
The resulting sodium salt of EDTA can be converted to the free acid by acidification with a strong acid, such as hydrochloric or sulfuric acid, followed by filtration of the precipitated H₄EDTA.[5]
Industrial Synthesis of EDTA (Cyanomethylation)
This protocol outlines the modern industrial synthesis of EDTA.[1][5][6]
Materials:
-
Ethylenediamine
-
Formaldehyde (37% solution)
-
Sodium cyanide (NaCN) or Hydrogen Cyanide (HCN)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid or Hydrochloric acid
-
Reaction vessel with temperature and pH control
-
Filtration apparatus
Procedure:
-
In a reaction vessel, combine ethylenediamine and water.
-
Simultaneously and slowly, add formaldehyde and sodium cyanide (or hydrogen cyanide) to the ethylenediamine solution while maintaining the temperature and pH within a controlled range. This reaction is highly exothermic and produces ammonia as a byproduct.
-
The reaction yields the tetrasodium salt of EDTA (Na₄EDTA).
-
To obtain the free acid form (H₄EDTA), the solution of Na₄EDTA is acidified with sulfuric or hydrochloric acid to a pH below 3.[8]
-
The precipitated H₄EDTA is then isolated by filtration, washed with water, and dried.
Complexometric Titration of Calcium and Magnesium (Water Hardness)
This protocol describes the determination of water hardness using EDTA titration.[9][10][11]
Materials:
-
Standardized EDTA solution (e.g., 0.01 M)
-
Water sample
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Burette, pipette, and Erlenmeyer flasks
Procedure:
-
Pipette a known volume of the water sample (e.g., 50 mL) into an Erlenmeyer flask.
-
Add 1-2 mL of the pH 10 buffer solution to the water sample.
-
Add a small amount of Eriochrome Black T indicator powder or a few drops of indicator solution. The solution should turn a wine-red color in the presence of Ca²⁺ and Mg²⁺ ions.[10]
-
Titrate the solution with the standardized EDTA solution from the burette. Swirl the flask continuously.
-
The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.[9][10]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times to obtain concordant results.
-
Calculate the total concentration of Ca²⁺ and Mg²⁺ in the water sample based on the volume of EDTA used and its molarity.
Key Applications in Science and Drug Development
EDTA's ability to chelate metal ions has led to its use in a multitude of scientific and medical applications.
Analytical Chemistry
In analytical chemistry, EDTA is a cornerstone of complexometric titrations for the quantitative determination of metal ions in solution.[9] It is also used as a masking agent to prevent interference from certain metal ions in other analytical procedures.
Medicine and Chelation Therapy
EDTA is a life-saving drug in the treatment of heavy metal poisoning, particularly from lead and mercury.[12] In a process known as chelation therapy, a calcium disodium salt of EDTA is administered intravenously. The EDTA chelates the toxic heavy metal ions from the bloodstream and tissues, forming a stable, water-soluble complex that is then excreted by the kidneys.[12][13] This therapy is also used to treat hypercalcemia and has been investigated for its potential in treating atherosclerosis, although this application remains controversial.[14]
Drug Formulation and Delivery
In pharmaceutical formulations, EDTA is widely used as a stabilizer and preservative.[15] By chelating trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), EDTA enhances the stability and shelf-life of many drugs.[15] It is also used to improve the solubility and bioavailability of certain medications.[16] Recent research has explored the use of EDTA in advanced drug delivery systems, such as liposomes, to enhance the therapeutic efficacy and reduce the toxicity of anticancer drugs like doxorubicin.[16][17][18][19]
Molecular Biology and Biochemistry
In molecular biology, EDTA is a common component of buffers used for DNA and RNA extraction and storage. It inhibits the activity of DNases and RNases, which are enzymes that degrade nucleic acids and often require metal ions for their activity. In biochemistry, EDTA is used to inhibit metalloenzymes by chelating the metal cofactors essential for their catalytic function.
Visualizing EDTA's Role: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and relationships involving EDTA.
Caption: Workflow of EDTA Chelation Therapy for Heavy Metal Poisoning.
Caption: Experimental Workflow for Complexometric Titration using EDTA.
Caption: Logical Relationships of EDTA's Core Applications.
Conclusion
From its humble beginnings as a citric acid substitute to its current status as a vital tool in medicine, research, and industry, ethylenediaminetetraacetic acid has had a remarkable scientific journey. Its unique ability to form stable complexes with a wide variety of metal ions has made it an incredibly versatile molecule. For researchers, scientists, and drug development professionals, a thorough understanding of EDTA's history, coordination chemistry, and diverse applications is essential for harnessing its full potential in their respective fields. The continued exploration of EDTA and its derivatives promises to yield even more innovative applications in the years to come.
References
- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 2. educhimica.it [educhimica.it]
- 3. researchgate.net [researchgate.net]
- 4. Ferdinand Münz - Wikipedia [en.wikipedia.org]
- 5. Synthesis of EDTA [chm.bris.ac.uk]
- 6. scribd.com [scribd.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. EP0085277A1 - Process for the production of ethylenediamine tetraacetic acid - Google Patents [patents.google.com]
- 9. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 13. francisholisticmedicalcenter.com [francisholisticmedicalcenter.com]
- 14. EDTA chelation therapy for cardiovascular disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemignition.com [chemignition.com]
- 16. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Fundamental Principles of EDTA Chelation of Divalent Cations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely utilized across scientific disciplines for its ability to form stable, water-soluble complexes with metal ions. Its efficacy, particularly with divalent cations, is fundamental to numerous applications, from preventing degradation of DNA and proteins by metallonucleases and proteases to acting as an anticoagulant and a therapeutic agent in chelation therapy. This guide provides an in-depth exploration of the core principles governing the chelation of divalent cations by EDTA, including the mechanism of complex formation, the thermodynamics and kinetics of the interaction, and the critical factors that modulate its activity. Detailed experimental protocols, quantitative data, and process visualizations are provided to equip researchers with the foundational knowledge required for the effective application of EDTA in their work.
Introduction to EDTA and Chelation
Ethylenediaminetetraacetic acid is a polyprotic aminopolycarboxylic acid. Its structure, comprising an ethylenediamine backbone with four carboxymethyl groups, is central to its function. These groups provide a total of six binding sites: two nitrogen atoms and four carboxylate oxygen atoms. This hexadentate (six-toothed) nature allows EDTA to act as a powerful chelating agent.
Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. The resulting structure is a stable, ring-like complex called a chelate. EDTA excels at this, forming a 1:1 stoichiometric complex with most divalent cations, effectively sequestering them in a cage-like structure. This sequestration alters the cation's chemical properties and bioavailability, preventing it from participating in other reactions.
The Mechanism of Chelation
The chelation of a divalent cation (M²⁺) by EDTA is a Lewis acid-base reaction. The metal ion acts as a Lewis acid (electron pair acceptor), while the electron-rich nitrogen and deprotonated carboxylate groups of EDTA act as Lewis bases (electron pair donors). The fully deprotonated form of EDTA, Y⁴⁻, is the most effective for chelation.
The reaction can be represented as: M²⁺ + Y⁴⁻ ⇌ [MY]²⁻
The six donor atoms of the EDTA molecule arrange themselves around the central metal ion, typically forming a stable octahedral geometry. This multi-bond formation results in a significantly more stable complex than would be formed by six separate monodentate ligands, an observation known as the chelate effect . This effect is entropically driven; the release of multiple solvent molecules (like water) that were previously coordinated to the metal ion leads to an increase in the system's entropy, favoring the formation of the chelate.
An In-depth Technical Guide to the Solubility of EDTA in Different Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethylenediaminetetraacetic acid (EDTA) and its common salt forms in a variety of laboratory solvents. Understanding the solubility characteristics of EDTA is critical for its effective application in research, pharmaceutical development, and various analytical techniques. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the fundamental chelation mechanism of EDTA.
Introduction to EDTA and its Significance
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that is widely used as a chelating agent. Its ability to form stable, water-soluble complexes with metal ions makes it an indispensable tool in numerous scientific and industrial applications. In the pharmaceutical and life sciences sectors, EDTA is utilized as an anticoagulant, a preservative, an antioxidant, and a stabilizer in various formulations. It is also employed in cell culture, enzymology, and analytical chemistry to control metal ion concentrations.
The effectiveness of EDTA is intrinsically linked to its solubility in the chosen solvent system. The protonation state of its four carboxylic acid and two amine groups is highly dependent on the pH of the solution, which in turn dictates its solubility and chelating efficacy. This guide will delve into the solubility of the free acid form of EDTA, as well as its more commonly used disodium and tetrasodium salts.
Quantitative Solubility Data
The solubility of EDTA and its salts varies significantly depending on the solvent, temperature, and pH. The following tables summarize the available quantitative solubility data for EDTA acid, disodium EDTA, and tetrasodium EDTA in water and common laboratory solvents.
Table 1: Solubility of EDTA Acid (C₁₀H₁₆N₂O₈)
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 0.5 g/L[1] |
| Boiling Water | 100 | Slightly soluble (soluble in 160 parts of boiling water)[1] |
| Ethanol | Ambient | Insoluble[1] |
| General Organic Solvents | Ambient | Insoluble[1] |
Note: EDTA acid's solubility in water is very low and it is generally considered insoluble in most organic solvents.
Table 2: Solubility of Disodium EDTA (C₁₀H₁₄N₂Na₂O₈)
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 108 g/100 mL[2] |
| Water | Room Temperature | Approx. 96 mg/mL (0.26 M) in a pH range of 4 to 6[3] |
| Ethanol (99%) | Ambient | Insoluble (requires a co-solvent or pH adjustment) |
| Methanol | Ambient | Almost insoluble |
| Chloroform | Ambient | Almost insoluble |
| DMSO | Ambient | Insoluble or slightly soluble |
Note: The aqueous solubility of disodium EDTA is significantly higher than that of the free acid and is pH-dependent.
Table 3: Solubility of Tetrasodium EDTA (C₁₀H₁₂N₂Na₄O₈)
| Solvent | Temperature (°C) | Solubility |
| Water | 20-60 | ~103 g/100 mL (solubility is relatively constant in this temperature range)[4] |
| Water | Room Temperature | Up to 1.45 M (approx. 550 mg/mL) at a pH of 10-11[5] |
| Alcohols (e.g., Ethanol) | Ambient | Rarely soluble[4] |
| Ethers | Ambient | Rarely soluble[4] |
Note: Tetrasodium EDTA is highly soluble in water, creating alkaline solutions.
The Critical Role of pH in Aqueous Solubility
The solubility of EDTA in water is profoundly influenced by the pH of the solution. The free acid form of EDTA is poorly soluble, but its solubility dramatically increases as the pH becomes more alkaline. This is due to the deprotonation of the carboxylic acid groups, which transforms the neutral molecule into a more polar, and thus more water-soluble, anionic species.
The disodium salt of EDTA, a common laboratory reagent, is itself acidic and its dissolution in water results in a solution with a pH between 4 and 6. To achieve higher concentrations of dissolved EDTA, the pH of the solution is typically adjusted to 8.0 or higher with a base such as sodium hydroxide. At a pH of 8.0, the EDTA is predominantly in its di- and tri-anionic forms, which are readily soluble in water. Tetrasodium EDTA, being the fully neutralized salt, is highly soluble in water and generates a solution with a pH of approximately 11.
The relationship between the different protonated species of EDTA and pH is crucial for its chelating ability. The fully deprotonated form, Y⁴⁻, is the most effective ligand for metal ion chelation.
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. Below is a detailed protocol for this method.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of an EDTA compound in a specific solvent at a controlled temperature.
Materials:
-
EDTA compound (acid or salt form)
-
Solvent of interest (e.g., water, buffer at a specific pH, DMSO)
-
Glass vials or flasks with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Analytical balance
-
pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the EDTA compound to a pre-determined volume of the solvent in a glass vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved compound does not change over time).
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifuge the vials at a high speed.
-
Filter the supernatant using a syringe filter. It is crucial to pre-saturate the filter by passing a small amount of the solution through it and discarding the initial filtrate to avoid adsorption of the solute onto the filter membrane.
-
-
-
Sample Analysis:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of the dissolved EDTA compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the solubility of the EDTA compound in the solvent, typically expressed in mg/mL or g/L, based on the measured concentration and the dilution factor.
-
For aqueous solutions, measure the pH of the saturated solution to correlate solubility with the final pH.
-
Visualization of the EDTA Chelation Mechanism
EDTA's primary function is to chelate metal ions. It acts as a hexadentate ligand, meaning it can form six bonds with a single metal ion. The two nitrogen atoms and the four deprotonated carboxylate groups coordinate with the metal ion, forming a stable, cage-like structure. This complex is highly water-soluble, which allows for the sequestration and solubilization of metal ions.
The following diagram illustrates the chelation of a divalent metal ion (M²⁺), such as calcium (Ca²⁺) or magnesium (Mg²⁺), by a fully deprotonated EDTA molecule (Y⁴⁻).
Conclusion
The solubility of EDTA is a multifaceted property that is highly dependent on the form of the EDTA (acid or salt), the nature of the solvent, and, most critically for aqueous solutions, the pH. While the free acid form of EDTA has very limited solubility in water and most organic solvents, its sodium salts, particularly disodium and tetrasodium EDTA, are highly soluble in water, especially under neutral to alkaline conditions. For applications requiring the use of EDTA in organic solvents, careful consideration of the specific solvent and potential co-solvents or pH modifiers is necessary. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize EDTA in their work.
References
- 1. EDTA Acid – Green-Mountain Chem [green-mountainchem.com]
- 2. EDTA disodium salt | C10H14N2Na2O8 | CID 8759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. EP1045828B1 - Method for producing highly pure tetrasodium salt of ethylenediaminetetraacetic acid - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Role of Ethylenediaminetetraacetic Acid (EDTA) in Enzymatic Reactions
Authored for: Researchers, Scientists, and Drug Development Professionals
November 12, 2025
Executive Summary
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid widely utilized in biological and chemical research for its potent metal ion chelation properties. In enzymology, its primary role is the inhibition of metalloenzymes through the sequestration of essential divalent cation cofactors. However, the function of EDTA extends beyond simple chelation. Emerging research has revealed that EDTA can also act as a direct competitive inhibitor by binding to enzyme active sites, independent of metal ion presence. Furthermore, in certain cases, EDTA has been observed to enhance enzymatic activity, an atypical role attributed to the induction of favorable conformational changes. This guide provides a comprehensive review of these multifaceted roles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a thorough understanding of EDTA's impact on enzymatic reactions for professionals in research and drug development.
The Primary Role of EDTA: Inhibition via Metal Ion Chelation
The most well-documented function of EDTA in enzymatic reactions is the inhibition of metalloenzymes. These enzymes require metal ions, such as Zn²⁺, Mg²⁺, Ca²⁺, or Mn²⁺, for their catalytic activity or structural integrity.
Mechanism of Action
EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating an exceptionally stable, water-soluble complex. This process, known as chelation, effectively reduces the concentration of free metal ions in a solution to negligible levels.
For a metalloenzyme, the mechanism of inhibition is indirect. By binding to the metal cofactor, EDTA prevents it from associating with the enzyme's active site. This removes a critical component required for catalysis, converting the active holoenzyme into an inactive apoenzyme. The inhibition is often irreversible, particularly if the metal ion is tightly bound and its removal leads to irreversible denaturation of the enzyme.[1][2] However, if the apoenzyme remains stable, activity can sometimes be restored by adding a surplus of the required metal ions.
Quantitative Analysis of Chelation-Based Inhibition
The inhibitory effect of EDTA is concentration-dependent and can be quantified by determining the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of EDTA required to reduce the enzyme's activity by 50%. The potency of inhibition depends on the affinity of EDTA for the specific metal cofactor and the affinity of the enzyme for that same cofactor.
| Enzyme Target | Metal Cofactor(s) | Observed Effect of EDTA | Quantitative Data (IC₅₀) |
| Metallo-β-Lactamase (IMP-1) | Zn²⁺ | Potent inhibition of enzyme activity. | 55 ± 8.2 µM (for Ca-EDTA)[3] |
| Matrix Metalloproteinases (MMPs) | Zn²⁺, Ca²⁺ | Significant inhibition of endogenous MMP activity in human dentin.[4] | 72.8% inhibition with 17% EDTA for 2 min.[4] |
| Alkaline Phosphatase (Calf Intestine) | Zn²⁺, Mg²⁺ | Irreversible inhibition at concentrations ≥ 1.0 mM.[1][5] | pIC₅₀ = 3.07 ± 0.03[5] |
| NADH Dehydrogenase | Ca²⁺ | Significant inhibition of activity.[6] | ~40% suppression at 0.6 mM EDTA.[6] |
Diagram of Chelation-Based Inhibition
Beyond Chelation: Direct Enzyme Inhibition
Recent studies have illuminated a more complex role for EDTA, demonstrating that it can directly inhibit certain enzymes in a manner independent of metal ion chelation.
Mechanism of Action: Competitive Binding
This mechanism involves EDTA binding directly to the enzyme, typically at the active site. Because EDTA's structure, with its multiple carboxylate groups, can mimic the phosphate backbone of nucleotides, it has been shown to act as a competitive inhibitor for enzymes that process nucleotide substrates, such as DNA polymerases and dNTPases.[7] In this scenario, EDTA competes with the natural substrate for binding to the active site, thereby preventing the formation of the enzyme-substrate complex and blocking catalysis. This mode of inhibition can occur even in the complete absence of divalent metal ions.[7]
Case Study: dUTPase and Taq Polymerase
Research on dUTPase (hDUT) and Taq DNA Polymerase has provided compelling evidence for this direct inhibition model. Isothermal titration calorimetry confirmed that EDTA binds to these enzymes with submicromolar affinity. Kinetic analyses showed that in the presence of EDTA, the Michaelis constant (Kₘ) for the substrate increases while the maximum reaction velocity (Vₘₐₓ) may decrease, a hallmark of competitive or mixed inhibition.[7]
| Enzyme Target | Condition | Kₘ (µM) | kcat (s⁻¹) |
| Human dUTPase (hDUT) | Mg²⁺-saturated | 0.4 ± 0.1 | 1.8 ± 0.1 |
| No Mg²⁺ or EDTA | 4.8 ± 0.4 | 0.5 ± 0.02 | |
| 30 µM EDTA | 12.3 ± 1.2 | 0.06 ± 0.002 | |
| M. tuberculosis dUTPase (mtDUT) | Mg²⁺-saturated | 1.1 ± 0.1 | 13.9 ± 0.3 |
| No Mg²⁺ or EDTA | 3.0 ± 0.3 | 0.5 ± 0.02 | |
| 300 µM EDTA | 15.3 ± 1.6 | 0.04 ± 0.001 | |
| Data adapted from Lopata, A. et al. (2019).[7] |
Diagram of Direct Competitive Inhibition
An Atypical Role: Enzyme Activation by EDTA
Contrary to its common function as an inhibitor, EDTA can occasionally act as an enzyme activator. This phenomenon is less common but highlights the nuanced interactions between EDTA and protein structures.
Mechanism of Action: Favorable Conformational Change
Activation by EDTA is not due to a direct catalytic role. Instead, it is thought to arise from EDTA inducing a more active and stable enzyme conformation. In the case of endoglucanase from Aspergillus aculeatus, studies have shown that EDTA leads to a more flexible protein structure.[8] This increased flexibility may enhance the enzyme's ability to bind its substrate or facilitate the catalytic process, resulting in a higher turnover rate (kcat). Furthermore, EDTA was found to significantly increase the thermal stability of the enzyme.[8] This activation may also occur if EDTA removes an inhibitory metal ion that is not essential for catalysis.
Case Study: Endoglucanase from Aspergillus aculeatus
In the presence of 2 mM EDTA, endoglucanase activity was enhanced by 1.5-fold. Kinetic analysis revealed that EDTA decreased the Kₘ value, indicating a higher affinity for the substrate, and increased the kcat, indicating a faster turnover rate.
| Condition | Kₘ (%) | kcat (min⁻¹) | Thermal Stability (Tₘ) |
| Control (No EDTA) | 0.060 | Not reported | 57 ± 1 °C |
| With 2-5 mM EDTA | 0.044 | 1.9 | 76 ± 1 °C |
| Data adapted from Gu, F. et al. (2011).[8] |
Experimental Protocols
Protocol for Determining IC₅₀ of EDTA (Chelation-Based Inhibition)
This protocol provides a general framework for measuring the IC₅₀ value of EDTA for a metalloenzyme using a spectrophotometric assay.
1. Materials and Reagents:
-
Purified metalloenzyme of interest.
-
Specific substrate that produces a chromogenic or fluorogenic product.
-
Assay Buffer: A biological buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme, devoid of contaminating metal ions.
-
EDTA Stock Solution: A high-concentration stock (e.g., 0.5 M) in deionized water, pH adjusted to the assay buffer.
-
Required Metal Cofactor Stock Solution (e.g., 100 mM ZnCl₂ or MgCl₂).
-
Microplate reader and 96-well plates.
2. Procedure:
-
Enzyme Preparation: Dilute the enzyme in assay buffer to a final concentration that yields a linear reaction rate for at least 10-15 minutes. The final concentration of the essential metal cofactor should be at or near its Kₘ value.
-
Inhibitor Preparation: Prepare a series of EDTA dilutions in the assay buffer. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical. Include a "no inhibitor" control.
-
Assay Setup (96-well plate):
-
Control Wells: Add assay buffer, enzyme, and substrate (for 100% activity). Add buffer, substrate, but no enzyme (for background).
-
Test Wells: Add assay buffer, the enzyme/cofactor mix, and an aliquot of each EDTA dilution.
-
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature. This allows the EDTA to chelate the metal ions and establish equilibrium.
-
Reaction Initiation: Add the substrate to all wells simultaneously using a multichannel pipette to start the reaction.
-
Data Collection: Immediately place the plate in the microplate reader and measure the absorbance or fluorescence kinetically (e.g., every 30 seconds for 15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each EDTA concentration by determining the slope of the linear portion of the progress curve.
-
Subtract the background rate from all measurements.
-
Normalize the data by expressing each velocity as a percentage of the uninhibited control (100% activity).
-
Plot the percent activity versus the logarithm of the EDTA concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Diagram of Experimental Workflow for IC₅₀ Determination
Applications in Research and Drug Development
-
Enzyme Characterization: EDTA is a critical tool for identifying metalloenzymes. Inhibition of an enzyme by EDTA strongly suggests its dependence on a divalent metal cofactor.[4]
-
Controlling Unwanted Enzymatic Activity: EDTA is a standard component in many buffers used for DNA/RNA extraction and protein purification to inhibit metallonucleases (DNases, RNases) and proteases that could degrade the sample.[1]
-
Drug Development: Understanding EDTA's inhibitory mechanisms is relevant to designing novel therapeutic inhibitors. For instance, designing chelating agents is a strategy for inhibiting bacterial metallo-β-lactamases that confer antibiotic resistance.[3]
-
Biochemical Assays: EDTA is often used to establish a baseline or "zero activity" control in assays for metal-dependent enzymes.[9] It is also used in PCR to chelate excess Mg²⁺, which can affect polymerase fidelity and activity.[1]
Conclusion
The role of Ethylenediaminetetraacetic acid in enzymology is far more sophisticated than that of a simple, non-specific inhibitor. While its primary function remains the potent inhibition of metalloenzymes through the sequestration of essential metal cofactors, this guide has detailed two other critical functions: direct competitive inhibition of nucleotide-processing enzymes and the paradoxical activation of certain enzymes through conformational stabilization. For researchers and drug development professionals, a nuanced understanding of these distinct mechanisms is crucial for accurately interpreting experimental data, designing robust assays, and developing novel therapeutic strategies that target enzymatic function.
References
- 1. Studies of reversible inhibition, irreversible inhibition, and activation of alkaline phosphatase by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Kinetics of inactivation of calf intestine alkaline phosphatase by EDTA with absorption spectrum method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Preparation of 0.5 M EDTA Stock Solution (pH 8.0) for Laboratory Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent in molecular biology, biochemistry, and cell biology. It sequesters divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for many enzymes, including nucleases. This protocol provides a detailed method for preparing a 0.5 M EDTA stock solution with a pH of 8.0, a standard concentration used for various laboratory applications such as preparing buffers (e.g., TAE and TBE for electrophoresis), protecting DNA and RNA from degradation, and in cell culture procedures.
Introduction
EDTA's ability to chelate divalent metal ions makes it an invaluable tool in the laboratory. By binding these ions, EDTA effectively inhibits the activity of metal-dependent enzymes. For instance, it is a crucial component in buffers used for DNA and RNA manipulation to inactivate DNases and RNases, thereby preserving the integrity of nucleic acids. The disodium salt dihydrate form of EDTA is commonly used for preparing aqueous solutions. A critical aspect of its preparation is the pH adjustment; EDTA powder will not fully dissolve in water until the pH is raised to approximately 8.0. This protocol outlines the standardized procedure to achieve a stable, sterile 0.5 M EDTA solution.
Data Presentation
The following table summarizes the quantitative data required for the preparation of a 0.5 M EDTA stock solution at various common volumes. The most frequently used form, EDTA disodium salt dihydrate, has a molecular weight of 372.24 g/mol .[1][2][3]
| Final Volume | Molarity (M) | Reagent | Molecular Weight ( g/mol ) | Mass Required (g) | Approximate Volume of Water (to start) |
| 100 mL | 0.5 | EDTA Disodium Salt Dihydrate | 372.24 | 18.61 g | 80 mL |
| 500 mL | 0.5 | EDTA Disodium Salt Dihydrate | 372.24 | 93.06 g | 400 mL |
| 1 L | 0.5 | EDTA Disodium Salt Dihydrate | 372.24 | 186.12 g | 800 mL |
Experimental Protocol
This protocol describes the preparation of 1 liter of 0.5 M EDTA, pH 8.0. Adjust the quantities of reagents proportionally for different volumes as indicated in the data table.
Materials and Equipment:
-
EDTA disodium salt dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O)
-
Sodium hydroxide (NaOH) pellets or a 10 M NaOH solution
-
Deionized or distilled water
-
Beaker (2 L)
-
Graduated cylinder (1 L)
-
Magnetic stirrer and stir bar
-
pH meter
-
Spatula and weighing paper/boat
-
Autoclavable storage bottle (1 L)
-
Autoclave or 0.22 µm sterile filter
Procedure:
-
Initial Solvent Measurement: Pour 800 mL of deionized water into a 2 L beaker.[1]
-
Adding EDTA: Weigh out 186.1 g of EDTA disodium salt dihydrate and add it to the beaker containing the water.[4]
-
Stirring: Place a magnetic stir bar in the beaker and put it on a magnetic stirrer. Begin stirring the solution. The EDTA will not dissolve at this stage, and the solution will appear milky.[5][6]
-
pH Adjustment: While the solution is stirring, slowly add sodium hydroxide (NaOH) to raise the pH. This can be done by adding NaOH pellets (approximately 20 g for 1 L) or by adding a 10 M NaOH solution dropwise.[1][4] Use a pH meter to monitor the pH of the solution continuously.
-
Dissolution: Continue to add NaOH until the pH of the solution reaches 8.0. As the pH approaches 8.0, the EDTA will completely dissolve, and the solution will become clear.[1][4] Be patient, as this process can take some time.[5] If the pH exceeds 8.0, it can be adjusted back down with a few drops of dilute HCl, though it is best to add the NaOH slowly to avoid this.[1]
-
Final Volume Adjustment: Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1 liter.
-
Sterilization: For a sterile solution, either autoclave the EDTA solution on a liquid cycle (20 minutes at 15 psi) or sterile filter it through a 0.22 µm filter into a sterile storage bottle.[5][6]
-
Storage: Store the 0.5 M EDTA solution at room temperature.[5][6] Some protocols also suggest storage at 4°C, though salts may precipitate at lower temperatures; if this occurs, allow the solution to return to room temperature to redissolve the precipitate.[7][8][9]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, when handling chemicals.
-
Sodium hydroxide (NaOH) is caustic and should be handled with care. Avoid contact with skin and eyes.
-
Refer to the Material Safety Data Sheet (MSDS) for EDTA and NaOH before starting the procedure.[7]
Visualization
The following diagram illustrates the workflow for preparing the 0.5 M EDTA stock solution.
Caption: Workflow for 0.5 M EDTA solution preparation.
References
- 1. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 2. Edetate Disodium | C10H18N2Na2O10 | CID 636371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. エチレンジアミン四酢酸 二ナトリウム塩 二水和物 - EDTA 二ナトリウム塩, EDTA-Na2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. toptipbio.com [toptipbio.com]
- 6. 0.5M EDTA [protocols.io]
- 7. media.cellsignal.cn [media.cellsignal.cn]
- 8. EDTA Solution 0.5 M pH 8.0, Buffers and Reagents - Jena Bioscience [jenabioscience.com]
- 9. 0.5 M EDTA pH 8.0 (MB-014) | Rockland [rockland.com]
Utilizing EDTA for Metalloprotease Inhibition in Protein Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metalloproteases represent a significant challenge during protein purification, often leading to sample degradation and loss of yield. These enzymes, which require a divalent metal ion cofactor, typically zinc or calcium, for their catalytic activity, are ubiquitous in cellular lysates. Ethylenediaminetetraacetic acid (EDTA) is a widely used, cost-effective chelating agent that effectively inhibits metalloproteases by sequestering the metal ions essential for their function. This document provides detailed application notes and protocols for the use of EDTA in protein purification workflows.
Mechanism of Action
EDTA is a hexadentate ligand that forms a stable, coordination complex with divalent metal ions. By binding to the metal cofactor in the active site of a metalloprotease, EDTA renders the enzyme inactive. This mechanism is a form of non-competitive inhibition as EDTA does not bind to the enzyme's substrate binding site.
Application Notes: EDTA for the Prevention of DNA Degradation by DNases
Audience: Researchers, scientists, and drug development professionals.
Introduction Deoxyribonucleases (DNases) are enzymes that catalyze the degradation of DNA by hydrolyzing phosphodiester bonds in the DNA backbone. Their activity is a significant concern during the extraction and handling of nucleic acids, as it can lead to reduced yield and integrity of the DNA sample, compromising downstream applications such as PCR, sequencing, and cloning.[1][2] Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that effectively inhibits the activity of most DNases, thereby protecting DNA from degradation.[2][3] These application notes provide a comprehensive overview of the mechanism, applications, and protocols for using EDTA to preserve DNA integrity.
Mechanism of Action
The primary mechanism by which EDTA prevents DNA degradation is through the chelation of divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺).[4][5] Most DNases, including the common DNase I, are metalloenzymes that require these divalent cations as essential cofactors for their catalytic activity.[1][6] The cations play a crucial role in the enzyme's active site, facilitating the cleavage of the phosphodiester backbone of DNA.[5]
EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable complex.[3][4] By sequestering the available Mg²⁺ and Ca²⁺ ions in the solution, EDTA effectively removes the necessary cofactors from the DNases, rendering the enzymes inactive and thus protecting the DNA from hydrolysis.[1][2][7] The effectiveness of EDTA's chelating ability, and therefore its protective capacity, increases with higher pH.[5][8]
Caption: Figure 1. Mechanism of DNase Inhibition by EDTA.
Key Applications
EDTA is an indispensable component in numerous molecular biology applications to ensure the stability and integrity of DNA and RNA.[]
-
DNA and RNA Extraction: EDTA is a standard component of lysis and extraction buffers (e.g., TE Buffer: Tris-EDTA). It inhibits nucleases released during cell lysis, ensuring the recovery of high-molecular-weight nucleic acids.[2][7]
-
Tissue Preservation: Solutions containing EDTA are used to preserve tissues for subsequent DNA extraction, performing as well as or better than ethanol in many cases, especially at higher pH.[5][8] Thawing frozen tissues in an EDTA solution can significantly improve the yield of high-molecular-weight DNA.[10][11]
-
Enzymatic Reaction Termination: EDTA is used to stop enzymatic reactions that require divalent cations, such as those involving DNase I, by adding it to a final concentration that chelates all available cofactors.[12][13]
-
Electrophoresis Buffers: Buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) contain EDTA to chelate metal ions in the solution, which can otherwise interact with nucleic acids and affect their migration through the gel.[]
Quantitative Data on EDTA Efficacy
The effectiveness of EDTA in preventing DNA degradation has been quantified in various studies. The following tables summarize key findings.
Table 1: Efficacy of EDTA in Preserving High Molecular Weight (HMW) DNA from Frozen Tissues This table summarizes the percentage of HMW DNA (%HMW) recovered from tissues of various marine species when thawed in 250 mM EDTA (pH 10) compared to direct extraction from frozen tissue.
| Species | Treatment | Average %HMW DNA | Fold Improvement |
| Centropristis striata (Black Sea Bass) | Frozen | 14.9 ± 7.6% | - |
| Thawed in EDTA | 54.8 ± 13.9% | 3.7x | |
| Homarus americanus (American Lobster) | Frozen | 19.4 ± 10.0% | - |
| Thawed in EDTA | Significantly Greater | >1x | |
| Magallana gigas (Pacific Oyster) | Frozen | Data not specified | - |
| Thawed in EDTA | Significantly Greater | >1x | |
| Data synthesized from studies on preserving HMW DNA from frozen tissues.[10][11] |
Table 2: Effect of pH on the Efficacy of 0.25 M EDTA for HMW DNA Preservation This table shows the percent recovery (%R) of HMW DNA from tissues of different aquatic species stored for 12 months in 0.25 M EDTA at varying pH levels, compared to preservation in 95% ethanol.
| Species | EDTA pH 8 | EDTA pH 9 | EDTA pH 10 | 95% Ethanol |
| Alitta virens (Clam Worm) | < 8% | < 8% | 61.3% | < 8% |
| Faxonius virilis (Virile Crayfish) | Significantly Lower | 59.6% | > 59.6% | Significantly Lower |
| Homarus americanus (American Lobster) | Significantly Lower | Significantly Lower | 53.7% | ~27% |
| Data extracted from a study on the pH dependence of EDTA as a DNA preservative.[5][8] |
Table 3: Optimal EDTA Concentrations for DNase Inhibition in Various Applications
| Application | Recommended EDTA Concentration | Notes |
| DNA Extraction Buffers | 1 - 10 mM | Standard concentration in TE buffer and lysis solutions.[7] |
| Stopping DNase I Reactions | 5 mM (final concentration) | Sufficient to chelate Mg²⁺/Ca²⁺ in typical reaction buffers.[12][13] |
| Circulating Cell-Free DNA Protection | 5 mM | Shown to result in no detectable DNase activity in blood plasma.[14] |
| Frozen Tissue Preservation | 250 mM (at pH 10) | High concentration used for overnight thawing and preservation.[10][11][15] |
| Metal Chelation from Mine Tailings | 9 µg/µL | Optimized for improving DNA recovery from metal-rich environmental samples.[16] |
Protocols
Protocol 1: General DNA Extraction Using an EDTA-Based Lysis Buffer
This protocol is a general guideline for extracting DNA from plant or animal tissue, incorporating EDTA to inhibit DNase activity during lysis.
Materials:
-
Lysis Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM EDTA, 500 mM NaCl, 1-2% SDS
-
Tissue sample (fresh or frozen)
-
Mortar and pestle, or homogenizer
-
Microcentrifuge tubes
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Isopropanol (100%, cold)
-
Ethanol (70%, cold)
-
TE Buffer: 10 mM Tris-HCl, 1 mM EDTA (pH 8.0)
-
Water bath or heat block (65°C)
Procedure:
-
Tissue Homogenization: Grind 50-100 mg of tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powdered tissue to a microcentrifuge tube containing 1 mL of Lysis Buffer. Vortex briefly to mix.
-
Incubation: Incubate the lysate at 65°C for 30-60 minutes to ensure complete cell lysis.[2] The EDTA in the buffer will chelate divalent cations, inactivating DNases released from the cells.[2]
-
Purification: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 10 seconds, and centrifuge at >10,000 x g for 10 minutes. This step removes proteins and other cellular debris.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of cold isopropanol, mix gently by inversion, and incubate at -20°C for 30 minutes to precipitate the DNA.
-
Pelleting: Centrifuge at >10,000 x g for 15 minutes to pellet the DNA. Discard the supernatant.
-
Washing: Wash the DNA pellet with 500 µL of cold 70% ethanol to remove residual salts.[2] Centrifuge for 5 minutes, and carefully remove the supernatant.
-
Drying and Resuspension: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in 50-100 µL of TE Buffer. The 1 mM EDTA in the TE buffer provides long-term protection against any residual DNase activity.[2]
Caption: Figure 2. Workflow for DNA Extraction with EDTA.
Protocol 2: Inactivation of DNase I in Enzymatic Reactions
This protocol describes how to stop a DNase I digestion reaction, for example, when removing genomic DNA contamination from an RNA sample.
Materials:
-
Completed DNase I reaction mixture
-
0.5 M EDTA (pH 8.0) solution
-
Water bath or heat block (75°C) (Optional)
Procedure:
-
Chelation: At the end of the DNase I incubation (e.g., 10-15 minutes at 37°C), add 0.5 M EDTA to the reaction mixture to achieve a final concentration of 5 mM.[12][13] For a 50 µL reaction, this would be 0.5 µL of 0.5 M EDTA.
-
Vortex: Gently vortex the tube to ensure the EDTA is thoroughly mixed. The chelation of Mg²⁺ and Ca²⁺ is nearly instantaneous and will halt DNase I activity.
-
Heat Inactivation (Optional but Recommended): To irreversibly inactivate the DNase I enzyme, heat the sample at 75°C for 10-15 minutes.[13][17] The presence of EDTA is critical during this step to prevent heat-induced, cation-catalyzed degradation of RNA.[13][18]
-
Downstream Applications: The sample is now ready for downstream applications.
-
Note: High concentrations of EDTA can inhibit subsequent enzymatic reactions like reverse transcription or PCR, which also require Mg²⁺.[17][18] If inhibition is a concern, either add supplementary MgCl₂ to the downstream reaction or purify the nucleic acid via phenol:chloroform extraction or a spin column cleanup kit.[12][13]
-
Protocol 3: Preservation of High Molecular Weight DNA in Frozen Tissues
This protocol is adapted from studies demonstrating improved recovery of HMW DNA from frozen tissues by thawing them in an EDTA solution.[10][11][15]
Materials:
-
EDTA Preservation Solution: 250 mM EDTA, adjusted to pH 10.0
-
Frozen tissue sample
-
Sterile tubes
-
Refrigerator (4°C)
-
Standard DNA extraction kit or reagents
Procedure:
-
Preparation: Dispense a sufficient volume of EDTA Preservation Solution into a sterile tube to fully submerge the tissue sample.
-
Thawing: Place the frozen tissue sample directly into the EDTA Preservation Solution at room temperature and allow it to thaw completely.
-
Incubation: Once thawed, store the tube containing the tissue and EDTA solution overnight (12-16 hours) at 4°C.[15] This allows the EDTA to permeate the tissue and inactivate endogenous DNases.
-
DNA Extraction: After incubation, remove the tissue from the EDTA solution. Briefly blot the tissue on a sterile wipe to remove excess liquid.
-
Proceed with Extraction: Proceed immediately with your chosen DNA extraction protocol (e.g., a high-molecular-weight DNA extraction kit). The pre-treatment with EDTA helps ensure the recovery of larger DNA fragments.
References
- 1. quora.com [quora.com]
- 2. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]
- 3. neofroxx.com [neofroxx.com]
- 4. researchgate.net [researchgate.net]
- 5. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. what is the function of edta in dna extraction [irochelating.com]
- 8. journals.plos.org [journals.plos.org]
- 10. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue | PLOS One [journals.plos.org]
- 12. neb.com [neb.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNase Treatment & Removal Reagents | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for EDTA as a Cell Detachment Agent in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely utilized in cell culture for the gentle detachment of adherent cells from culture surfaces. Unlike enzymatic methods such as trypsinization, which can cleave cell surface proteins, EDTA offers a non-enzymatic approach that preserves the integrity of the cell membrane. This makes it an ideal choice for applications where cell surface markers are critical, such as flow cytometry, immunocytochemistry, and studies involving cell-cell adhesion.
EDTA functions by sequestering divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), from the extracellular environment. These ions are essential cofactors for cell adhesion molecules (CAMs), including cadherins and integrins, which mediate cell-cell and cell-matrix adhesion. By chelating these ions, EDTA disrupts the conformation and function of these adhesion molecules, leading to the gentle detachment of cells.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of EDTA as a standalone cell detachment agent.
Data Presentation
Table 1: Comparison of Detachment Methods - Efficiency and Viability
| Detachment Agent | Cell Line | Detachment Efficiency | Cell Viability | Key Findings |
| EDTA (standalone) | HT-29 (colon carcinoma) | Up to 65% removal of adherent cells[1] | No significant toxicity observed[1] | EDTA effectively detaches cells without compromising viability. |
| PBS-EDTA | Mesenchymal Stem Cells (MSCs) | Routinely detached only half of the adherent cells[3][4] | High | Preserves cell surface receptor integrity but is less efficient for strongly adherent cells and may lead to cell aggregates.[3][4] |
| Trypsin-EDTA (0.25%) | Mesenchymal Stem Cells (MSCs) | High | High | Significantly degrades cell surface receptors like CD29 and PDGF-R.[3][4] |
| EDTA (standalone) | Various (MCF-7, HT1080, etc.) | Varies by cell line (see Table 2) | High (when optimized) | Effective for high-throughput flow cytometry, preserving cell surface markers.[5] |
Table 2: Optimized EDTA Detachment Conditions for Various Cell Lines
| Cell Line | Morphology | EDTA Concentration | Incubation Time (minutes) | Stability Time in EDTA (hours) |
| MCF-7 | Epithelial-like | ~2.9 mM | 15-20 | 3 |
| HT1080 | Spindle-like | ~2.9 mM | 15-20 | 3 |
| DU145 | Epithelial-like | ~3.0 mM | 30-45 | 2 |
| HepG2 | Epithelial-like | ~3.0 mM | 30-45 | 2 |
| A549 | Epithelial-like | ~2.9 mM | 15-20 | 3 |
| HeLa | Epithelial-like | ~2.9 mM | 15-20 | 3 |
Data adapted from a protocol for high-throughput flow cytometry.[5]
Experimental Protocols
Protocol 1: General Protocol for Detaching Adherent Cells with EDTA for Subculturing
This protocol is suitable for routine passaging of weakly to moderately adherent cell lines.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
EDTA solution (0.02-0.05% w/v in PBS, pH 7.2-7.4) or a working concentration of 2-5 mM EDTA in PBS.[6]
-
Complete cell culture medium
-
Sterile serological pipettes
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Preparation: Warm the PBS, EDTA solution, and complete culture medium to 37°C.
-
Aspiration: Carefully aspirate the spent culture medium from the cell culture vessel.
-
Washing: Gently rinse the cell monolayer with an appropriate volume of sterile, pre-warmed PBS (Ca²⁺/Mg²⁺-free) to remove any residual serum, which can inhibit EDTA's activity. Aspirate the PBS.
-
EDTA Incubation: Add a sufficient volume of the pre-warmed EDTA solution to cover the entire cell monolayer (e.g., 1-2 mL for a T-25 flask).
-
Incubate the vessel at 37°C for 5-15 minutes. The optimal incubation time will vary depending on the cell line's adherence.[7]
-
Monitoring Detachment: Monitor the cells under an inverted microscope. Detached cells will appear rounded and start to float. Gently tap the side of the culture vessel to encourage detachment. Avoid vigorous agitation, which can cause cell lysis.
-
Neutralization and Collection: Once the majority of cells have detached, add 2-4 volumes of pre-warmed complete culture medium to the vessel. The serum proteins in the medium will help to inactivate the EDTA by providing an excess of divalent cations. Gently pipette the cell suspension up and down several times to break up any cell clumps.
-
Centrifugation: Transfer the cell suspension to a sterile centrifuge tube. Centrifuge at 100-200 x g for 5 minutes to pellet the cells.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in a fresh, pre-warmed complete culture medium.
-
Subculturing: Perform a cell count and seed new culture vessels at the desired density.
Protocol 2: High-Throughput Cell Detachment with EDTA for Flow Cytometry
This protocol is adapted for preparing adherent cells for flow cytometry in a 96- or 384-well plate format and minimizes cell loss by avoiding washing and centrifugation steps.[5][8]
Materials:
-
Adherent cells cultured in microplates
-
Stock EDTA solution (e.g., 250 mM, pH 6.14)[5]
-
Deionized water
-
Staining solution (e.g., fluorescently labeled antibodies, viability dyes) in a suitable buffer
-
Incubator (37°C, 5% CO₂)
-
Orbital shaker (optional)
-
Flow cytometer
Procedure:
-
Preparation: Prepare a working solution of EDTA (e.g., 15 mM in deionized water, pH 6.14) from the stock solution.[5][8]
-
EDTA Addition: Directly add the appropriate volume of the working EDTA solution to each well containing the cultured cells in their medium to achieve a final concentration of approximately 3 mM.[8]
-
Incubation: Incubate the microplate at 37°C for 15-45 minutes. The optimal time depends on the cell line (refer to Table 2).[5] Gentle shaking on an orbital shaker for 30 seconds before and after incubation can aid detachment.[8]
-
Staining: Add the staining solution directly to the wells containing the detached cells in the EDTA-medium mixture.
-
Incubation for Staining: Incubate as required for the specific staining protocol.
-
Analysis: Analyze the cells directly on a high-throughput flow cytometer. This method bypasses the need for EDTA inactivation and cell washing steps.[5][8]
Visualizations
Caption: Mechanism of EDTA-mediated cell detachment.
Caption: Workflow for general cell detachment using EDTA.
References
- 1. Evaluation of Cell-detaching Effect of EDTA in Combination with Oxaliplatin for a Possible Application in HIPEC After Cytoreductive Surgery: A Preliminary in-vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purmabiologics.com [purmabiologics.com]
- 3. researchgate.net [researchgate.net]
- 4. Mesenchymal stem cell detachment with trace trypsin is superior to EDTA for in vitro chemotaxis and adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. wi.mit.edu [wi.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. A “No‐Touch” Antibody‐Staining Method of Adherent Cells for High‐Throughput Flow Cytometry in 384‐Well Microplate Format for Cell‐Based Drug Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing EDTA to Terminate Enzymatic Reactions in Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely employed in biochemical and molecular biology assays to stop enzymatic reactions. Its primary mechanism of action involves the sequestration of divalent metal ions, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for a multitude of enzymes. By binding these ions, EDTA effectively removes them from the reaction, leading to a halt in enzymatic activity. This property makes EDTA an invaluable tool for controlling reaction times, preserving samples, and enabling accurate downstream analysis. These application notes provide detailed protocols and guidelines for the effective use of EDTA in enzymatic assays.
Mechanism of Action
EDTA's ability to inhibit enzymatic reactions stems from its structure, which contains four carboxylate groups and two amine groups that can collectively bind to a single metal ion. This hexadentate chelation forms a stable, water-soluble complex, rendering the metal ion unavailable to the enzyme's active site. Many enzymes, including metalloproteinases, DNases, and some polymerases, are dependent on these metal ions for their catalytic activity and structural integrity.[1][2]
While the primary mechanism is chelation, some studies suggest that EDTA can also directly inhibit certain enzymes, such as dNTPases, independent of its metal-binding properties.[3][4]
Data Presentation: Effective EDTA Concentrations
The optimal concentration of EDTA required to stop an enzymatic reaction is dependent on several factors, including the specific enzyme, the concentration of divalent cations in the reaction buffer, and the desired speed of inhibition. The following table summarizes recommended starting concentrations of EDTA for various enzyme classes. It is crucial to empirically determine the optimal concentration for each specific assay.
| Enzyme Class | Specific Enzyme(s) | Recommended EDTA Concentration | Notes |
| Nucleases | DNase I | 5 mM | To inactivate DNase I before heat inactivation to protect RNA from degradation.[5] |
| RNase I | 0.5 mM | Shown to strongly reduce activity.[6] | |
| Endogenous Dentin MMPs | 17% (w/v) | Results in significant inhibition within 1-2 minutes.[6] | |
| Proteases | Metalloproteinases (general) | 1 - 10 mM | Effective range for many metalloproteases. |
| Polymerases | Taq DNA Polymerase | ≥0.5 mM | Inhibitory concentration in PCR.[7] |
| RNA Polymerase | Mg²⁺ dependent | EDTA will inhibit by chelating Mg²⁺.[8] | |
| Kinases | 3-Phosphoglycerate Kinase | Micromolar range | EDTA's effect is through chelation of the Mg²⁺ cofactor.[9] |
| Phosphatases | Alkaline Phosphatase | 1 mM and higher | Acts as an irreversible inhibitor at these concentrations.[2][10] |
Note: The IC50 (half-maximal inhibitory concentration) of EDTA can vary significantly based on the specific enzyme and assay conditions. For novel assays, it is recommended to perform a dose-response experiment to determine the optimal EDTA concentration.
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)
A sterile, pH-adjusted stock solution of EDTA is essential for consistent results in enzymatic assays.
Materials:
-
EDTA (Disodium salt, dihydrate; M.W. = 372.24 g/mol )
-
Deionized water (dH₂O)
-
Sodium hydroxide (NaOH) pellets or a concentrated NaOH solution
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinder
-
Autoclave-safe storage bottle
Procedure:
-
To prepare 100 mL of 0.5 M EDTA solution, weigh out 18.61 g of EDTA disodium salt dihydrate.
-
Add the EDTA to 80 mL of dH₂O in a beaker with a magnetic stir bar.
-
Stir the solution on a magnetic stirrer. The EDTA will not dissolve completely until the pH is adjusted.
-
Slowly add NaOH pellets or a concentrated NaOH solution while monitoring the pH with a calibrated pH meter.
-
Continue to add NaOH until the pH of the solution reaches 8.0. The EDTA should fully dissolve at this point.
-
Transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with dH₂O.
-
Sterilize the solution by autoclaving.
-
Store the 0.5 M EDTA stock solution at room temperature.
Protocol 2: General Procedure for Stopping an Enzymatic Reaction with EDTA
This protocol outlines the general steps for terminating an enzymatic reaction in a microplate-based assay.
Materials:
-
Enzyme and substrate
-
Appropriate reaction buffer
-
0.5 M EDTA stock solution (pH 8.0)
-
Microplate reader
-
96-well microplate
Procedure:
-
Assay Setup: Pipette the reaction components (buffer, enzyme, and any other required reagents except the substrate) into the wells of a 96-well plate.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.
-
Reaction Termination: To stop the reaction, add a sufficient volume of the 0.5 M EDTA stock solution to each well to achieve the desired final concentration (e.g., for a final concentration of 10 mM in a 100 µL reaction volume, add 2 µL of 0.5 M EDTA).
-
Data Acquisition: Immediately after adding the EDTA, or after a brief mixing step, measure the absorbance or fluorescence of the product using a microplate reader.
Protocol 3: Determination of the IC50 of EDTA
To determine the precise concentration of EDTA required to inhibit an enzyme by 50%, an IC50 determination assay should be performed.
Procedure:
-
Prepare a serial dilution of EDTA: From your 0.5 M stock solution, prepare a series of dilutions in the reaction buffer to cover a wide range of concentrations (e.g., from 100 mM down to 1 µM).
-
Set up the assay: In a 96-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of EDTA. Include a control with no EDTA.
-
Initiate the reaction: Add the substrate to all wells simultaneously or in a timed manner.
-
Measure enzyme activity: Incubate for a fixed time and then measure the product formation as described in Protocol 2.
-
Data Analysis:
Mandatory Visualizations
Caption: Inhibition of a metalloproteinase (MMP) signaling pathway by EDTA.
Caption: Experimental workflow for determining the IC50 of EDTA in an enzyme inhibition assay.
References
- 1. Unlocking the Potential of EDTA in Plant DNA Extraction: A Comprehensive Review [plantextractwholesale.com]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Have you tested the effect of inhibitors on PCR performance? [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting 3-phosphoglycerate kinase by EDTA stimulates the development of the cleavage stage mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. courses.edx.org [courses.edx.org]
- 12. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of EDTA in Polymerase Chain Reaction (PCR) Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a common chelating agent used in molecular biology. Its primary role is to sequester divalent cations, most notably magnesium ions (Mg²⁺). This property makes EDTA a double-edged sword in the context of Polymerase Chain Reaction (PCR). While it is essential for maintaining the integrity of DNA templates during storage by inhibiting Mg²⁺-dependent nucleases, its presence in the PCR reaction itself can be inhibitory. Understanding and managing the concentration of EDTA is therefore critical for successful DNA amplification. These application notes provide a detailed overview of the role of EDTA in PCR, quantitative data on its effects, and protocols for optimizing PCR reactions in the presence of this chelating agent.
The Dual Role of EDTA in PCR Workflows
EDTA's involvement in PCR can be categorized into two distinct phases: its protective role during DNA storage and its inhibitory role during the amplification reaction.
-
Protective Role: DNA is susceptible to degradation by DNases, which are often present in biological samples and on laboratory surfaces. Many of these nucleases require Mg²⁺ as a cofactor for their enzymatic activity. By chelating the free Mg²⁺ in DNA storage solutions, such as Tris-EDTA (TE) buffer, EDTA effectively inactivates these enzymes, thereby preserving the integrity of the DNA template over long-term storage.[1]
-
Inhibitory Role: The catalytic activity of DNA polymerases, including Taq polymerase, is critically dependent on the presence of free Mg²⁺ ions.[2][3] Mg²⁺ acts as a cofactor for the polymerase, facilitating the incorporation of deoxynucleotide triphosphates (dNTPs) during DNA synthesis.[2] EDTA, by its chelating nature, sequesters these essential Mg²⁺ ions, making them unavailable to the polymerase.[1][4] This sequestration can lead to a significant reduction in PCR efficiency, and in high enough concentrations, complete reaction failure.[5] Furthermore, research has shown that EDTA can also directly bind to Taq DNA polymerase, suggesting a secondary inhibitory mechanism independent of Mg²⁺ chelation.[6][7][8]
Quantitative Data on EDTA and Mg²⁺ Concentrations in PCR
The precise concentrations of EDTA that become inhibitory and the optimal amount of Mg²⁺ required to counteract this inhibition can vary depending on the specific PCR conditions, including the polymerase used, and the primer-template system. However, general guidelines can be established.
| Component | Recommended Concentration Range | Effect of Concentration Variation |
| EDTA | Should not exceed 0.1 mM in the final PCR mix.[4] | < 0.1 mM: Generally tolerated, especially with Mg²⁺ optimization. > 0.5 mM: Often inhibitory.[9] > 1.0 mM: Can lead to complete PCR failure.[5] |
| MgCl₂ | 1.5 mM to 4.5 mM in the final PCR mix.[10] | Low (< 1.5 mM): Can result in low or no PCR product.[2] Optimal (1.5 - 2.5 mM): Typically yields specific and robust amplification. High (> 2.5 mM): May increase non-specific amplification and decrease enzyme fidelity.[2][4] |
| dNTPs | 0.2 mM of each nucleotide. | dNTPs also chelate Mg²⁺, so their concentration affects the available Mg²⁺ pool.[11] |
Experimental Protocols
Protocol 1: Determining the Inhibitory Concentration of EDTA in a Specific PCR System
This protocol allows researchers to determine the tolerance of their specific PCR assay to EDTA.
1. Materials:
- DNA template (in nuclease-free water or a buffer with a known low EDTA concentration)
- PCR primers
- Taq DNA polymerase and corresponding reaction buffer (without MgCl₂)
- dNTP mix
- MgCl₂ solution (e.g., 25 mM)
- EDTA solution (e.g., 10 mM, pH 8.0)
- Nuclease-free water
2. Procedure:
- Prepare a series of PCR master mixes. Each master mix should contain all the necessary PCR components (buffer, dNTPs, primers, polymerase, and DNA template) except for EDTA.
- Create a serial dilution of the 10 mM EDTA stock solution to achieve final concentrations ranging from 0.0 mM to 2.0 mM in the final PCR reaction volume (e.g., 0.0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0 mM).
- Add the corresponding amount of diluted EDTA to each reaction tube.
- Add a fixed, optimal concentration of MgCl₂ (e.g., 1.5 mM) to all reaction tubes.
- Adjust the final volume of each reaction with nuclease-free water.
- Perform PCR using your standard cycling conditions.
- Analyze the PCR products by agarose gel electrophoresis to determine the EDTA concentration at which amplification is inhibited.
Protocol 2: Optimizing MgCl₂ Concentration to Overcome EDTA Inhibition
This protocol is designed to rescue a PCR reaction that is inhibited by a known concentration of EDTA, often introduced with the DNA template stored in TE buffer.
1. Materials:
- DNA template (in TE buffer with a known EDTA concentration)
- PCR primers
- Taq DNA polymerase and corresponding reaction buffer (without MgCl₂)
- dNTP mix
- MgCl₂ solution (e.g., 25 mM)
- Nuclease-free water
2. Procedure:
- Prepare a PCR master mix containing all necessary components (buffer, dNTPs, primers, polymerase, and DNA template) except for MgCl₂.
- Aliquot the master mix into several reaction tubes.
- Create a titration of MgCl₂ by adding varying final concentrations to the reaction tubes. The range should typically be between 1.0 mM and 5.0 mM (e.g., 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0 mM).
- Adjust the final volume of each reaction with nuclease-free water.
- Perform PCR using your standard cycling conditions.
- Analyze the PCR products by agarose gel electrophoresis to identify the optimal MgCl₂ concentration that restores efficient and specific amplification.
Visualizations
Caption: Mechanism of PCR inhibition by EDTA.
Caption: Workflow for troubleshooting PCR inhibition due to EDTA.
Conclusion
While EDTA is an invaluable tool for preserving the quality of DNA samples, its presence in PCR necessitates careful consideration and optimization. By understanding the inhibitory mechanism of EDTA and by systematically titrating the concentration of MgCl₂, researchers can overcome its detrimental effects and achieve robust and reliable DNA amplification. The protocols and guidelines presented in these application notes provide a framework for managing EDTA in PCR workflows, ensuring the success of downstream applications in research and drug development.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - US [thermofisher.com]
- 3. help.takarabio.com [help.takarabio.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Differential susceptibility of PCR reactions to inhibitors: an important and unrecognised phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taq polymerase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the ideal concentration of MgCl2? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Removal of Divalent Cations from Buffers Using EDTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), are essential cofactors for a multitude of enzymes, including nucleases and some proteases.[1][2] Their presence in buffers can interfere with various biochemical and molecular biology applications by promoting the degradation of nucleic acids and proteins or by inhibiting reactions that are sensitive to metal ions.[1][3] Ethylenediaminetetraacetic acid (EDTA) is a robust chelating agent widely employed to sequester these divalent cations, thereby inactivating the enzymes that depend on them.[1][4] EDTA forms stable, water-soluble complexes with most divalent metal ions, effectively removing them from the solution and preventing their interference in downstream applications.[1][5][6] This document provides detailed protocols and application notes for the effective removal of divalent cations from buffers and solutions using EDTA.
Principle of Chelation by EDTA
EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion.[6][7] It binds to metal ions via its four carboxylate groups and two amine groups, forming a stable, cage-like structure around the cation.[4][7][8] This sequestration prevents the metal ion from participating in other reactions. The stability of the EDTA-metal complex is pH-dependent, with the binding strength generally increasing as the pH becomes more alkaline.[8]
Caption: EDTA chelates divalent cations by forming a stable complex.
Application Notes
The removal of divalent cations using EDTA is a critical step in a wide range of laboratory procedures:
-
Inhibition of Nucleases and Proteases: Many DNases and RNases, as well as some proteases, require Mg²⁺ or other divalent cations as cofactors.[1][2] The addition of EDTA to buffers used for DNA, RNA, and protein extraction and storage effectively inhibits these enzymes, preserving the integrity of the samples.[3]
-
Preparation for PCR: The activity of DNA polymerase in PCR is highly dependent on the concentration of Mg²⁺. The presence of contaminating divalent cations can interfere with the optimal functioning of the enzyme. Treating reaction components with EDTA and then ensuring its removal or providing a known excess of Mg²⁺ allows for precise control of the reaction conditions.
-
Cell Culture and Cell-Based Assays: In cell culture, EDTA is used as a mild non-enzymatic cell dissociation agent. It chelates the calcium ions that are essential for cell-to-cell adhesion mediated by cadherins.[2]
-
Enzyme Kinetics: When studying the activity of enzymes that are not dependent on divalent cations, it is often necessary to remove any contaminating metal ions that could interfere with the assay.
-
Improving DNA Recovery from Environmental Samples: In samples with high metal content, such as mine tailings, EDTA can be used to chelate metal ions that would otherwise interfere with DNA extraction and downstream applications like PCR.[5]
Experimental Protocols
Protocol 1: Preparation of 0.5 M EDTA Stock Solution (pH 8.0)
EDTA is poorly soluble in water at neutral pH. To dissolve it, the pH of the solution must be raised to approximately 8.0 with a base like sodium hydroxide (NaOH).[2][9][10]
Materials:
-
Disodium EDTA dihydrate (Na₂EDTA·2H₂O, FW: 372.24 g/mol )
-
Sodium hydroxide (NaOH) pellets or a concentrated NaOH solution (e.g., 10 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinder and beaker
-
Autoclave or 0.22 µm filter for sterilization
Procedure:
-
To prepare 1 L of 0.5 M EDTA solution, weigh out 186.1 g of disodium EDTA dihydrate and add it to 800 mL of deionized water in a beaker.[10]
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
While stirring, slowly add NaOH pellets or a concentrated NaOH solution. The EDTA will not dissolve until the pH of the solution reaches approximately 8.0.[2][9]
-
Monitor the pH of the solution using a calibrated pH meter. Continue to add NaOH until the EDTA is completely dissolved and the pH is adjusted to 8.0.[3]
-
Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
-
Adjust the final volume to 1 L with deionized water.
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.
-
Store the 0.5 M EDTA stock solution at room temperature.
Caption: Step-by-step preparation of a 0.5 M EDTA stock solution.
Protocol 2: General Treatment of a Buffer with EDTA to Chelate Divalent Cations
This protocol describes the general procedure for adding EDTA to a buffer to sequester divalent cations. The final concentration of EDTA will depend on the expected concentration of contaminating cations. A concentration of 1-5 mM EDTA is typically sufficient for most applications.
Materials:
-
Buffer to be treated
-
0.5 M EDTA stock solution (pH 8.0)
Procedure:
-
Determine the desired final concentration of EDTA in your buffer. For general purposes, a final concentration of 1 mM is a good starting point.
-
Add the appropriate volume of the 0.5 M EDTA stock solution to your buffer. For example, to make a 1 L buffer with a final EDTA concentration of 1 mM, add 2 mL of the 0.5 M EDTA stock solution.
-
Mix the solution thoroughly. The buffer is now treated, and the divalent cations are chelated.
Important Note: The buffer now contains EDTA-cation complexes. For many applications where the presence of EDTA is not a concern (e.g., long-term storage of DNA), no further steps are needed. However, for applications where EDTA itself may interfere (e.g., enzymatic reactions requiring divalent cations), the EDTA-cation complexes must be removed.
Protocol 3: Removal of EDTA-Cation Complexes from Protein Solutions via Ultrafiltration
Simple methods like dialysis are often inefficient for the complete removal of EDTA from solutions.[11][12] Ultrafiltration is a more effective method for this purpose.[11][12][13]
Materials:
-
Protein solution containing EDTA
-
EDTA-free buffer
-
Centrifugal ultrafiltration device with a molecular weight cut-off (MWCO) appropriate for the protein of interest (e.g., 10 kDa MWCO for proteins larger than 10 kDa)
-
Centrifuge
Procedure:
-
Place the protein solution containing EDTA into the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to reduce the volume of the sample. The filtrate will contain the EDTA-cation complexes, while the protein is retained by the membrane.
-
Discard the filtrate.
-
Add a volume of EDTA-free buffer to the concentrated protein solution in the ultrafiltration device, typically 10 times the concentrated volume.[11][12]
-
Gently mix the solution.
-
Repeat the centrifugation step to reduce the volume again.
-
Repeat the buffer exchange (steps 3-6) at least two to three times to ensure the complete removal of EDTA.[11][12]
-
After the final centrifugation, recover the concentrated protein sample in the EDTA-free buffer.
Caption: Ultrafiltration workflow for removing EDTA from protein samples.
Quantitative Data on EDTA Chelation
The efficiency of EDTA in chelating divalent cations can be influenced by factors such as pH, the specific cation, and the presence of competing ions. The following table summarizes some quantitative data related to the use of EDTA.
| Parameter | Cation(s) | Conditions | Result | Reference |
| Loading Capacity | Ca²⁺ | Red Seawater, pH 7.5 | 158 mg/g | [14] |
| Loading Capacity | Mg²⁺ | Red Seawater, pH 7.5 | 76 mg/g | [14] |
| Effect on DNA Yield | Metal ions in mine tailings | 9 µg/µL EDTA added to sample | DNA concentration increased from ~1 ng/mL to >30 ng/mL | |
| Stability Constant (log K) | Ca²⁺ | - | 10.65 | [6] |
| Stability Constant (log K) | Mg²⁺ | - | 8.79 | [6] |
| EDTA Removal Efficiency | - | Dialysis | Reduced by approximately two-fold | [12] |
| EDTA Removal Efficiency | - | Ultrafiltration | Virtually undetectable | [11][12][13] |
References
- 1. Characteristics and Application of EDTA [jinhetec.com]
- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 3. samnicholls.net [samnicholls.net]
- 4. interchim.fr [interchim.fr]
- 5. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. EDTA Chelation Therapy - [urbaniv.com]
- 9. crick.ac.uk [crick.ac.uk]
- 10. promega.com [promega.com]
- 11. journals.plos.org [journals.plos.org]
- 12. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of EDTA in Nucleic Acid Electrophoresis: A Detailed Guide
Application Note & Protocol
The Function of EDTA: A Protective Chelator
EDTA is a crucial component in electrophoresis buffers, primarily serving as a chelating agent.[1] Its principal role is to sequester divalent cations, particularly magnesium ions (Mg²⁺), which are essential cofactors for most nucleases.[2][3][4] By binding to these metal ions, EDTA effectively inactivates any contaminating DNases or RNases that may be present in the sample or buffer, thereby protecting the nucleic acids from enzymatic degradation during the electrophoresis run.[5][6][7] While not essential for the electrophoretic migration of nucleic acids itself, its protective function is critical for maintaining sample integrity.[8][9]
Comparative Analysis of TAE and TBE Buffers
TAE and TBE are the two most prevalently used buffers for agarose gel electrophoresis of nucleic acids.[10] Both contain Tris, a buffering agent to maintain a stable pH, and EDTA. The key difference lies in the acidic component—acetate in TAE and boric acid in TBE—which imparts distinct properties to each buffer.[10]
| Feature | TAE (Tris-acetate-EDTA) Buffer | TBE (Tris-borate-EDTA) Buffer |
| Composition (1X) | 40 mM Tris, 20 mM Acetic Acid, 1 mM EDTA | 89 mM Tris, 89 mM Boric Acid, 2 mM EDTA |
| Buffering Capacity | Low | High |
| DNA Migration Rate | Faster | Slower |
| Resolution of DNA Fragments | Better for >2 kb fragments | Better for <2 kb fragments |
| Enzyme Inhibition | No significant inhibition of enzymes | Borate can inhibit some enzymes (e.g., ligases) |
| Suitability for Extended Runs | Not recommended due to low buffering capacity | Recommended |
| Cost | Lower | Higher |
This table summarizes the key characteristics and typical compositions of 1X TAE and TBE buffers, aiding in the selection of the appropriate buffer for a given application.[11][12][13]
Experimental Protocols
Protocol 1: Preparation of Electrophoresis Buffers
A. 50X TAE Stock Solution (1 Liter)
-
Dissolve Reagents: In 800 mL of deionized water, dissolve:
-
242 g of Tris base
-
57.1 mL of glacial acetic acid
-
100 mL of 0.5 M EDTA (pH 8.0) solution.[11]
-
-
Adjust Volume: Bring the final volume to 1 Liter with deionized water.
-
Storage: Store the 50X TAE stock solution at room temperature.[14]
B. 10X TBE Stock Solution (1 Liter)
-
Dissolve Reagents: In approximately 900 mL of deionized water, dissolve:
-
108 g of Tris base
-
55 g of boric acid.
-
-
Add EDTA: Add 40 mL of 0.5 M EDTA (pH 8.0) solution.
-
Adjust Volume: Bring the final volume to 1 Liter with deionized water.
-
Storage: Store the 10X TBE stock solution at room temperature. Note that a 10X solution has a tendency to precipitate over time.[8]
Preparation of 1X Working Solution:
To prepare a 1X working solution, dilute the concentrated stock buffer with deionized water. For example, to make 1 L of 1X TAE from a 50X stock, mix 20 mL of 50X TAE with 980 mL of deionized water. To make 1 L of 1X TBE from a 10X stock, mix 100 mL of 10X TBE with 900 mL of deionized water.
Protocol 2: Agarose Gel Electrophoresis of Nucleic Acids
-
Prepare the Agarose Gel:
-
Weigh the appropriate amount of agarose and add it to a flask containing the desired volume of 1X TAE or 1X TBE buffer. The percentage of agarose will depend on the size of the DNA fragments to be resolved.[15]
-
Heat the mixture in a microwave or on a hot plate with swirling until the agarose is completely dissolved.[15]
-
Allow the solution to cool to approximately 50-60°C.
-
(Optional) Add an intercalating dye, such as ethidium bromide, to the molten agarose for visualization of nucleic acids.
-
Pour the molten agarose into a gel casting tray with the appropriate combs in place and allow it to solidify at room temperature.[16]
-
-
Set up the Electrophoresis Apparatus:
-
Prepare and Load Samples:
-
Run the Gel:
-
Place the lid on the electrophoresis chamber and connect the electrical leads to the power supply. Ensure the electrodes are correctly oriented, with the negative electrode (cathode) near the wells and the positive electrode (anode) at the opposite end.[15]
-
Apply a constant voltage (typically 1-5 V/cm of gel length) and run the gel until the tracking dye has migrated the desired distance.[15][16]
-
-
Visualize the Results:
Visualizing the Role of EDTA and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of EDTA action and the general workflow of a nucleic acid electrophoresis experiment.
References
- 1. 用于研究的螯合剂和还原剂 [sigmaaldrich.com]
- 2. TBE buffer - Wikipedia [en.wikipedia.org]
- 3. What does EDTA do in agarose gel electrophoresis? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparing 10x TBE Electrophoresis buffer [protocols.io]
- 7. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. TAE buffer - Wikipedia [en.wikipedia.org]
- 12. bio-rad.com [bio-rad.com]
- 13. bio-rad.com [bio-rad.com]
- 14. TAE buffer (Tris-acetate-EDTA) - Sharebiology [sharebiology.com]
- 15. clyte.tech [clyte.tech]
- 16. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. osski.hu [osski.hu]
- 18. home.sandiego.edu [home.sandiego.edu]
Practical Guide to Using EDTA in Histology and Tissue Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the practical applications of Ethylenediaminetetraacetic acid (EDTA) in histology and tissue preparation. EDTA is a versatile chelating agent crucial for high-quality tissue processing, particularly for decalcification of mineralized tissues and antigen retrieval in immunohistochemistry. Its ability to bind divalent cations also makes it a useful tool for inhibiting metalloproteases and preventing enzymatic browning.
EDTA for Decalcification of Mineralized Tissues
Decalcification is the process of removing calcium salts from tissues like bone and teeth, which is essential for obtaining thin sections for microscopic examination.[1] EDTA is a gentle, yet effective, chelating agent that sequesters calcium ions, preserving tissue morphology and the integrity of nucleic acids and proteins better than harsh acid decalcifiers.[2][3]
Key Considerations for EDTA Decalcification:
-
Fixation: Tissues must be thoroughly fixed in a neutral buffered formalin or other suitable fixative before decalcification to prevent tissue autolysis.[4]
-
Tissue Size: The thickness of the tissue sample is a critical factor affecting the duration of decalcification. Thinner specimens will decalcify more rapidly.
-
Solution Volume: A large volume of EDTA solution relative to the tissue volume (at least 20:1) is recommended to ensure a continuous concentration gradient for calcium chelation.[4]
-
Agitation: Gentle agitation of the sample in the EDTA solution can enhance the rate of decalcification.
-
Endpoint Determination: The completion of decalcification should be carefully monitored to avoid over-decalcification, which can impair staining. Methods include physical testing (flexibility), chemical tests (calcium oxalate precipitation), and radiographic analysis.[4]
Data Presentation: EDTA Decalcification Parameters
The following tables summarize the approximate decalcification times for various tissues using different EDTA solutions and conditions. These values should be considered as guidelines, and the actual time may vary depending on the specific characteristics of the sample.
| Tissue Type | EDTA Concentration | Temperature | Approximate Decalcification Time |
| Mouse Long Bones/Vertebrae | 14% | Room Temperature | 10-14 days[5] |
| Mouse Calvaria | 14% | Room Temperature | 2-4 days[5] |
| Rat Mandible (Anterior) | 10% | Room Temperature | 220 hours[1][6] |
| Rat Mandible (Posterior) | 10% | Room Temperature | 191 hours[1][6] |
| Rat Mandible (Anterior) | 10% | 37°C | 102 hours[1][6] |
| Rat Mandible (Posterior) | 10% | 37°C | 73 hours[1][6] |
| 0.5 mm thick bone slice | 15% | 4°C | 24 hours[7] |
| 0.5 mm thick bone slice | 8% | 4°C | 3 days[7] |
| 0.5 mm thick bone slice | 4% | 4°C | 5 days[7] |
Experimental Protocol: EDTA Decalcification of Bone
This protocol describes a standard procedure for the decalcification of bone tissue using a 14% EDTA solution.
Materials:
-
10% Neutral Buffered Formalin
-
14% EDTA Solution, pH 7.2-7.4
-
Distilled water
-
Stirring device
-
Appropriate containers for fixation and decalcification
Procedure:
-
Fixation: Immediately after dissection, fix the bone tissue in 10% neutral buffered formalin for 24-48 hours. Ensure the fixative volume is at least 20 times the tissue volume.
-
Rinsing: After fixation, rinse the tissue thoroughly with distilled water.
-
Decalcification:
-
Place the fixed and rinsed tissue in a container with 14% EDTA solution (pH 7.2-7.4) at a volume of at least 20 times that of the tissue.[4]
-
Place the container on a stirring device at room temperature or at 4°C for slower, more gentle decalcification.
-
Change the EDTA solution daily for the first 5 days, and then every few days thereafter.[4]
-
-
Endpoint Determination:
-
Periodically check the bone for flexibility. Decalcification is complete when the bone is soft and pliable.[4]
-
Alternatively, use a chemical test or X-ray to confirm the absence of calcium.
-
-
Post-Decalcification Rinsing: Once decalcification is complete, rinse the tissue extensively in running tap water or several changes of distilled water to remove excess EDTA.
-
Processing: The decalcified tissue is now ready for standard histological processing (dehydration, clearing, and paraffin embedding).
Preparation of 14% EDTA Solution (pH 7.2-7.4):
-
To 700 mL of distilled water, add 140 g of EDTA (free acid).
-
While stirring, slowly add ammonium hydroxide until the solution becomes clear (approximately 90 mL).[4]
-
Adjust the pH to 7.2-7.4 with ammonium hydroxide.
-
Bring the final volume to 1 L with distilled water.
Workflow for EDTA Decalcification
Caption: Workflow for EDTA-based tissue decalcification.
EDTA for Antigen Retrieval in Immunohistochemistry
Formalin fixation creates protein cross-links that can mask antigenic sites, leading to weak or false-negative staining in immunohistochemistry (IHC).[6] Heat-induced epitope retrieval (HIER) using an EDTA-based buffer is a common and effective method to break these cross-links and unmask the antigens.[6]
Key Considerations for EDTA-based Antigen Retrieval:
-
pH: EDTA buffers for antigen retrieval are typically used at a pH of 8.0 or 9.0. For many antibodies, a higher pH retrieval solution is more effective than lower pH citrate buffers.
-
Temperature and Time: The optimal temperature for HIER is typically between 95-100°C. The incubation time (usually 20-40 minutes) should be optimized for each antibody and tissue type.[8]
-
Cooling: Allowing the slides to cool in the retrieval solution after heating is a critical step that helps to prevent tissue damage and detachment from the slide.[8]
Data Presentation: Comparison of Antigen Retrieval Buffers
| Antibody Target | EDTA (pH 8.0/9.0) | Citrate (pH 6.0) | Protease Digestion |
| Various (61 antibodies) | Superior staining intensity and number of marked cells for most antibodies | Less effective for many antibodies compared to EDTA | Gold standard for a small subset of antibodies |
Based on a study comparing different antigen retrieval methods.
Experimental Protocol: EDTA-based Heat-Induced Epitope Retrieval
This protocol outlines a standard procedure for antigen retrieval on formalin-fixed, paraffin-embedded tissue sections using an EDTA buffer.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
EDTA Antigen Retrieval Buffer (1 mM EDTA, 0.05% Tween 20, pH 8.0)
-
Staining dish
-
Steamer or water bath
-
Wash buffer (e.g., PBS or TBS)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Pre-heating: Preheat a steamer or water bath containing a staining dish filled with EDTA Antigen Retrieval Buffer to 95-100°C.
-
Incubation: Immerse the slides in the pre-heated retrieval buffer and incubate for 20-40 minutes. The optimal time should be determined empirically.[8]
-
Cooling: Remove the staining dish from the heat source and allow the slides to cool in the buffer for at least 20-30 minutes at room temperature.[8]
-
Rinsing: Rinse the sections twice with a wash buffer (e.g., PBS or TBS).
-
Immunostaining: The slides are now ready to proceed with the standard immunohistochemistry protocol, starting with the blocking step.
Preparation of 1 mM EDTA Antigen Retrieval Buffer (pH 8.0):
-
Dissolve 0.37 g of EDTA in 1000 mL of distilled water.
-
Adjust the pH to 8.0 with 1N NaOH.
-
Add 0.5 mL of Tween 20 and mix well.
-
Store at room temperature for up to 3 months or at 4°C for longer storage.[8]
Mechanism of EDTA-based Antigen Retrieval
Caption: Mechanism of heat-induced epitope retrieval with EDTA.
EDTA as a Chelating Agent for Tissue Preservation
EDTA's ability to chelate divalent metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), and copper (Cu²⁺), makes it a valuable tool for preserving tissue integrity during preparation by inhibiting enzymes that require these ions as cofactors.
Inhibition of Metalloproteases
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that can degrade the extracellular matrix, leading to tissue damage if not properly controlled after tissue collection. EDTA can inhibit MMP activity by chelating the zinc ions essential for their catalytic function.
Application Note:
Adding EDTA to tissue homogenization or lysis buffers can help prevent protein degradation by MMPs. This is particularly important when preparing tissue extracts for protein analysis techniques like Western blotting or proteomics. A final concentration of 2-5 mM EDTA is often effective. For instance, a recommended lysis buffer for tissue homogenization is 50 mM Tris-HCl with 2 mM EDTA, pH 7.4.
Prevention of Enzymatic Browning
Enzymatic browning is an oxidative reaction that occurs in some fresh tissues, particularly those rich in phenolic compounds, when they are cut or damaged. This process is catalyzed by polyphenol oxidase (PPO), a copper-containing enzyme. EDTA can help prevent enzymatic browning by chelating the copper ions at the active site of PPO.[3]
Application Note:
For tissues prone to browning during grossing or initial preparation, rinsing or briefly immersing the tissue in a buffer containing EDTA can be beneficial. While specific protocols for histological tissue preparation are not widely published, principles from food science suggest that EDTA is often used in combination with other anti-browning agents like ascorbic acid or citric acid. A concentration of 0.5 mM EDTA has been used in buffers for enzyme assays related to browning.[3]
Mechanism of Enzyme Inhibition by EDTA
Caption: EDTA inhibits metalloproteases by chelating metal cofactors.
References
- 1. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EDTA Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 8. rbm.iqvia.com [rbm.iqvia.com]
application of EDTA in decalcification of bone tissue for analysis
Application Notes: EDTA for Bone Tissue Decalcification
Introduction
Decalcification, the removal of calcium minerals from bone or other calcified tissues, is an essential prerequisite for routine histological analysis.[1][2] This process allows for soft, paraffin-embedded sections to be prepared without damaging the tissue or microtome blades.[2][3] The choice of decalcifying agent is critical, as it can significantly impact tissue morphology, staining quality, and the integrity of molecular components.[4] While strong acids offer rapid decalcification, they often cause tissue damage and degrade nucleic acids.[5][6] Ethylenediaminetetraacetic acid (EDTA), a chelating agent, provides a gentle yet effective alternative. It works by binding calcium ions at a neutral pH, making it the preferred method for sensitive applications where high-quality morphology and the preservation of proteins and nucleic acids are paramount.[2][6][7] Although slower than acid-based methods, EDTA's gentle action is ideal for research applications, including immunohistochemistry (IHC), in situ hybridization (ISH), and next-generation sequencing (NGS).[2][5][8]
Mechanism of Action: Chelation
EDTA is a hexadentate ligand, meaning it has six binding sites (two nitrogen atoms and four carboxyl groups) that can form a stable, cage-like complex with divalent cations like calcium (Ca²⁺).[9][10] The decalcification process occurs as EDTA captures calcium ions directly from the surface of the hydroxyapatite crystals [Ca₁₀(PO₄)₆(OH)₂] present in the bone matrix.[2] This gradually reduces the size of the crystals and demineralizes the tissue.[7] The reaction forms a highly stable, soluble EDTA-calcium complex, which is then removed from the tissue into the surrounding solution.[9][11][12] This gentle, ion-by-ion removal preserves the delicate organic matrix of the bone.
Caption: Mechanism of EDTA chelating calcium ions from bone matrix.
Quantitative Data Summary
The rate of EDTA decalcification is influenced by several factors, including concentration, temperature, pH, and the size and density of the tissue sample.
Table 1: Factors Influencing EDTA Decalcification Rate
| Parameter | Condition | Specimen | Decalcification Time | Source |
| Concentration | 15% (0.40 M) EDTA, pH 7.4, 4°C | 0.5 mm thick bone slice | 24 hours | [13] |
| 8% (0.22 M) EDTA, pH 7.4, 4°C | 0.5 mm thick bone slice | 3 days | [13] | |
| 4% (0.11 M) EDTA, pH 7.4, 4°C | 0.5 mm thick bone slice | 5 days | [13] | |
| Tissue Size | 8% EDTA, pH 7.4, 4°C | 0.3 mm thick bone slice | 24 hours | [13] |
| 8% EDTA, pH 7.4, 4°C | 1.0 mm thick bone slice | 3 days | [13] | |
| 8% EDTA, pH 7.4, 4°C | 2.0 mm thick bone slice | 5 days | [13] | |
| 14% EDTA, pH 7.2 | Mouse adult long bones | 10-14 days | [14] | |
| Temperature | 8% EDTA, pH 7.4 | Thin bone slices | Slightly increased at 37°C vs. 20°C | [13] |
| 10% EDTA | Rat Mandibles | Accelerated at 37°C vs. Room Temp | [15] | |
| pH | 8% EDTA | Thin bone slices | Slightly slower at pH 7.4 vs. pH 5.0/8.5 | [13] |
Table 2: Comparison of Decalcifying Agents
| Feature | EDTA | Formic Acid (Organic) | Hydrochloric/Nitric Acid (Strong) |
| Speed | Slow (days to weeks)[2] | Moderate (hours to days)[3] | Fast (hours)[3] |
| Mechanism | Chelation[7] | Ion Transposition[16] | Ion Transposition[16] |
| Morphology | Excellent preservation[7] | Good preservation | Potential for cell/tissue damage[3] |
| Staining | Excellent, balanced staining[7] | Good, may require neutralization[17] | Can impair nuclear staining[3] |
| DNA/RNA Integrity | Excellent preservation[5][8][18] | Suboptimal, some degradation[5] | Poor, significant degradation[5][6][8] |
| Best For | IHC, ISH, PCR, NGS, high-quality morphology[2][6][8] | Routine histology | Dense cortical bone, urgent cases[3] |
Experimental Protocols
Protocol 1: Standard Neutral EDTA Decalcification
This protocol is suitable for routine decalcification of bone specimens where preservation of morphology and molecular components is crucial.
Materials:
-
EDTA, Disodium Salt, Dihydrate or Free Acid
-
Ammonium Hydroxide or Sodium Hydroxide (NaOH)
-
Distilled Water (dH₂O)
-
pH meter or pH paper
-
Stir plate and magnetic stir bar
-
Fume hood
-
Specimen containers
-
Agitator/Rocker
Reagent Preparation (14% EDTA, pH 7.2-7.4):
-
To prepare 1 liter, add 140 g of free acid EDTA to 700 mL of dH₂O.[14][19]
-
Place the solution on a magnetic stir plate within a fume hood. EDTA will not dissolve easily.[20]
-
Slowly add ammonium hydroxide (approx. 90 mL total) or concentrated NaOH until the solution clears and the EDTA dissolves.[14][19][20]
-
Adjust the pH to 7.2-7.4 using dropwise additions of ammonium hydroxide or NaOH.[14][19]
-
Bring the final volume to 1 liter with dH₂O.[19]
Experimental Workflow
Caption: General experimental workflow for bone decalcification.
Procedure:
-
Fixation: Ensure the bone tissue is thoroughly fixed in 10% neutral buffered formalin (NBF) for 24-48 hours.[19] Proper fixation is crucial to prevent tissue maceration during the lengthy decalcification process.[2] For larger specimens, remove surrounding soft tissue and create thin slices to improve fixative penetration.[2]
-
Rinsing: After fixation, wash the tissue in distilled water or PBS.[19]
-
Decalcification: Place the fixed tissue in a container with the 14% EDTA solution. Use a solution volume that is at least 20 times the volume of the tissue to ensure a sufficient concentration gradient.[19]
-
Agitation: Place the container on a rocker or shaker for gentle, constant agitation.[14][20] This facilitates the exchange of calcium and EDTA ions.
-
Solution Changes: Change the EDTA solution daily for the first 5 days, and then every few days thereafter.[19][20] Frequent changes prevent the solution from becoming saturated with calcium, which would slow the process.
-
Endpoint Determination: The time required for complete decalcification depends on the tissue's size and density, ranging from a few days for small biopsies to several weeks for larger bones.[2][14]
-
Physical Method: The most common method is testing for flexibility. The bone should be soft and easily sectioned with a scalpel.[19] Probing with a needle can also assess hardness.
-
Radiological Method: X-raying the specimen is the most accurate way to confirm the complete removal of mineral content.[17][20]
-
Chemical Method: A chemical test can be performed on the used decalcifying fluid. Add ammonium oxalate to the neutralized fluid; the formation of a calcium oxalate precipitate indicates that calcium is still being removed from the tissue.[2][3]
-
-
Post-Decalcification Processing:
-
Once decalcification is complete, rinse the tissue thoroughly in running water or several changes of PBS to remove residual EDTA.[14]
-
For paraffin embedding , dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%), clear with xylene, and infiltrate with paraffin.[14]
-
For frozen sections , cryoprotect the tissue (e.g., in sucrose solutions) before embedding in OCT compound and freezing.[14]
-
Protocol 2: Accelerated EDTA Decalcification
While the standard protocol is gentle, its slow pace can be a limitation. Research has shown that the process can be accelerated.
-
Increased Temperature: Performing the decalcification at 37°C can significantly reduce the time required.[15] However, higher temperatures (e.g., 45-60°C) may risk tissue damage and should be used cautiously.[13][21]
-
Additives: The addition of detergents and hypertonic saline to the EDTA solution has been shown to accelerate decalcification by improving penetration into the tissue, completing the process for a mouse ankle joint within 24 hours at 45°C while preserving mRNA better than standard methods.[21]
-
Sonication: Using sonication with EDTA can also speed up the process, but the temperature must be carefully controlled to avoid heat-induced artifacts.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. An Introduction to Decalcification [leicabiosystems.com]
- 3. Decalcifying Tissue for Histological Processing - National Diagnostics [nationaldiagnostics.com]
- 4. Advantages of a combined method of decalcification compared to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decalcification | Gross Pathology Manual [voices.uchicago.edu]
- 7. fishersci.com [fishersci.com]
- 8. Effect of bone decalcification procedures on DNA in situ hybridization and comparative genomic hybridization. EDTA is highly preferable to a routinely used acid decalcifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chelation Mystery of EDTA K3 and Calcium: Unlocking New Applications in Blood Testing and Industry! [vacutaineradditives.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]
- 13. The rate of calcium extraction during EDTA decalcification from thin bone slices as assessed with atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decalcification Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Comparison of Different Decalcification Methods Using Rat Mandibles as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The effect of tissue decalcification on mRNA retention within bone for in-situ hybridization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bone Decalcification Protocol Using 14% EDTA Buffer Solution pH 7.2 - 7.4 [protocols.io]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EDTA Stock Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for common issues encountered when preparing and storing EDTA (ethylenediaminetetraacetic acid) stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my EDTA not dissolving in water?
A1: The most common reason for EDTA failing to dissolve is incorrect pH.[1][2][3] The free acid form of EDTA is practically insoluble in water, and the commonly used disodium EDTA salt (EDTA-2Na) has very low solubility at neutral or acidic pH.[1][2][4] To completely dissolve disodium EDTA, the pH of the solution must be adjusted to 8.0 or higher using a base, typically sodium hydroxide (NaOH).[1][2][5] As the pH approaches 8.0, the EDTA will completely enter the solution.[1]
Q2: I've adjusted the pH to 8.0, but my 0.5M EDTA solution still precipitates after a few days. What's happening?
A2: Precipitation in a pH-adjusted EDTA solution can be due to a few factors:
-
pH Fluctuation: The pH of the solution may have dropped over time. It's crucial to ensure your pH meter is properly calibrated and that the final pH is stable at 8.0.[6]
-
Low Temperature: Storing the solution at very low temperatures (e.g., in a cold room or refrigerator) can sometimes cause the EDTA to precipitate out of a concentrated solution.[6]
-
Incorrect Form of EDTA: Ensure you are using a soluble salt form like disodium EDTA. Using the free acid form will make it very difficult to prepare a stable, concentrated solution.[6]
-
Microbial Contamination: Over long storage periods without sterilization, microbial growth can occur, leading to turbidity or precipitation.[7]
Q3: What is the difference between disodium EDTA and tetrasodium EDTA? Which one should I use?
A3: The primary difference lies in their sodium content, which affects their solubility and the pH of their solutions.[8]
-
Disodium EDTA (EDTA-2Na): Creates a mildly acidic to neutral solution (pH around 4.5-5.5 in a 1% solution) and requires pH adjustment to ~8.0 to dissolve for stock solutions.[9] It is effective in neutral to slightly acidic conditions.[9]
-
Tetrasodium EDTA (EDTA-4Na): Contains four sodium ions, making it much more soluble in water and creating a highly alkaline solution (pH around 10-11.5 in a 1% solution).[8][9] It dissolves readily without extensive pH adjustment and is ideal for applications requiring high concentrations or alkaline conditions.[9]
Choose disodium EDTA for most standard biological buffers where a final pH around 7.0-8.0 is required. Choose tetrasodium EDTA when you need a highly concentrated stock or for applications in alkaline environments.[9]
Q4: Can I use something other than NaOH to adjust the pH?
A4: While NaOH is the most common and recommended base, other strong bases like potassium hydroxide (KOH) can also be used. It is important to use a strong base to efficiently raise the pH to the required level for dissolution. Avoid using weak bases as they will not be as effective.
Q5: How should I store my EDTA stock solution?
A5: A 0.5M EDTA solution at pH 8.0 is stable for up to a year when stored at 4°C.[1] It can also be stored at room temperature for several months.[2][10] For long-term storage, it is recommended to sterilize the solution by autoclaving or filtration (0.22 or 0.5-micron filter).[1][2] Always store in a tightly sealed container to prevent evaporation and contamination.[11]
Troubleshooting Guide: EDTA Precipitation
This guide helps you identify and solve the root cause of EDTA precipitation.
| Symptom | Potential Cause | Troubleshooting Steps & Solution |
| White powder does not dissolve upon adding to water. | Incorrect pH (too low). | The solution pH must be adjusted to 8.0. Add NaOH pellets or a concentrated NaOH solution incrementally while stirring vigorously. Monitor the pH with a calibrated pH meter. The EDTA will dissolve as the pH nears 8.0.[1][12] |
| Incorrect form of EDTA used. | You may be using EDTA free acid, which is insoluble in water.[13] For stock solutions, use a salt form like Disodium EDTA (dihydrate).[1] | |
| Solution is clear initially but a white precipitate forms after cooling or storage. | pH has dropped below 8.0. | Re-check the pH of the solution. If it has fallen, add a few drops of concentrated NaOH to bring it back to 8.0. The precipitate should redissolve. |
| Storage temperature is too low. | If storing a highly concentrated solution (e.g., 0.5M) at 4°C, try warming the solution gently.[6] For future preparations, consider storing it at room temperature or preparing a slightly lower concentration if cold storage is necessary. | |
| Solution becomes cloudy or turbid over time. | Microbial contamination. | Discard the solution. Prepare a fresh stock and sterilize it by passing it through a 0.22-micron filter or by autoclaving.[1][2][7] Ensure sterile storage containers and handling procedures. |
| Reaction with metal ions in impure water. | Use high-purity, deionized, or distilled water for preparing the solution to avoid contamination with metal ions that could react with EDTA. |
Data Presentation: EDTA Salt Solubility & pH
| Feature | Disodium EDTA (EDTA-2Na) | Tetrasodium EDTA (EDTA-4Na) | EDTA Free Acid |
| Common Form | Dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O) | Anhydrous (C₁₀H₁₂N₂Na₄O₈) | Anhydrous ([CH₂N(CH₂CO₂H)₂]₂) |
| Solubility in Water | Moderate, but highly dependent on pH.[9] Requires pH ≥ 8.0 for 0.5M solution. | High[9] | Very low / Insoluble[1][13] |
| pH of 1% Solution | ~4.5 - 5.5[9] | ~10.0 - 11.5[9] | Acidic |
| Primary Use Case | General laboratory stock solutions (e.g., for TAE, TBE buffers) where final pH is neutral to slightly alkaline. | Industrial applications, cleaning agents, or lab stocks requiring high concentration or high pH.[8] | Not suitable for aqueous stock solutions. |
Experimental Protocols
Protocol 1: Preparation of 1 Liter of 0.5M EDTA, pH 8.0
Materials:
-
Disodium EDTA dihydrate (Formula Weight: 372.24 g/mol )
-
High-purity distilled or deionized water
-
Sodium hydroxide (NaOH) pellets or a 10M NaOH solution
-
1L beaker or flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
1L graduated cylinder
Methodology:
-
Add 800 mL of high-purity water to a 1L beaker.[1]
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Weigh out 186.1 g of disodium EDTA dihydrate and add it to the water while it is stirring.[1] The solution will be cloudy, as the EDTA will not dissolve yet.
-
Begin adjusting the pH. Carefully add NaOH pellets (approximately 18-20 g will be needed) or slowly add a 10M NaOH solution.[1][2]
-
Monitor the pH continuously. Be patient, as it can take some time for the NaOH to dissolve and the pH to stabilize.[5]
-
The EDTA powder will begin to dissolve as the pH of the solution approaches 8.0.[1]
-
Add the final amount of NaOH dropwise to avoid overshooting the target pH of 8.0.
-
Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1L graduated cylinder.
-
Add water to bring the final volume to exactly 1 Liter.
-
For long-term storage, sterilize the solution by autoclaving or by filtering through a 0.22-micron filter into a sterile bottle. Label the bottle clearly.
Visualizations
Caption: Factors leading to EDTA precipitation in stock solutions.
Caption: Troubleshooting workflow for EDTA precipitation issues.
References
- 1. sciencenotes.org [sciencenotes.org]
- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 3. youtube.com [youtube.com]
- 4. doaj.org [doaj.org]
- 5. crick.ac.uk [crick.ac.uk]
- 6. EDTA precipitation [groups.google.com]
- 7. The reason for the turbidity of the prepared ethylenediaminetetraacetic acid dipotassium salt solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. Page loading... [guidechem.com]
- 9. EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use | Niran Chemical [niranchemical.com]
- 10. edvotek.com [edvotek.com]
- 11. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 12. researchgate.net [researchgate.net]
- 13. EDTA Acid – Green-Mountain Chem [green-mountainchem.com]
Technical Support Center: Optimizing EDTA Concentration for Enzyme Inhibition
Welcome to the technical support center for optimizing Ethylenediaminetetraacetic acid (EDTA) concentration in enzyme inhibition experiments. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of enzyme inhibition by EDTA?
A1: EDTA (ethylenediaminetetraacetic acid) is a chelating agent, not a direct enzyme inhibitor.[1] Its primary mechanism of action is to bind and sequester metal ions.[2] Many enzymes, particularly metalloproteases, require divalent metal cations like zinc (Zn²⁺), calcium (Ca²⁺), magnesium (Mg²⁺), or manganese (Mn²⁺) as cofactors for their catalytic activity or structural integrity.[1][3] EDTA inhibits these enzymes by forming a stable complex with the essential metal ion, effectively removing it from the enzyme's active site.[3][4] This leaves behind an inactive form of the enzyme, known as an apoenzyme.[4][5]
Q2: Which types of enzymes are sensitive to EDTA?
A2: EDTA primarily inhibits metal-dependent enzymes. Most metallopeptidases are inhibited by EDTA.[3] Other susceptible enzymes include certain calcium-dependent cysteine peptidases and various other metalloenzymes like metallo-β-lactamases (MBLs).[3][6] Enzymes that do not rely on divalent metal ions for their function are generally not inhibited by EDTA.[1]
Q3: What is a good starting concentration for EDTA in an inhibition assay?
A3: A common starting range for EDTA concentration in enzyme assays is between 0.1 mM and 10 mM.[7] For preserving cell culture supernatants from metalloprotease degradation, a final concentration of 1 mM to 5 mM EDTA is often sufficient.[7][8] However, the optimal concentration is highly dependent on the specific enzyme, its affinity for its metal cofactor, and the concentration of other divalent cations in the buffer.[1][7]
Q4: Can EDTA inhibition be reversed?
A4: Yes, in many cases, inhibition by EDTA is reversible. If the resulting metal-free apoenzyme is stable, its activity can often be restored by adding back the appropriate metal ions in micromolar concentrations.[3] However, prolonged incubation with EDTA, especially at higher temperatures, can lead to irreversible inactivation due to autolysis or denaturation of the apoenzyme.[5]
Q5: Are there alternatives to EDTA for inhibiting metalloproteases?
A5: Yes, other chelating agents can be used. For instance, 1,10-Phenanthroline is another common metalloprotease inhibitor that shows greater selectivity for zinc ions over calcium ions, making it a more diagnostic reagent in some cases.[3]
Troubleshooting Guide
Q1: I've added EDTA to my assay, but I'm not observing any enzyme inhibition. What could be the issue?
A1: There are several potential reasons for a lack of inhibition:
-
Enzyme Type: Your enzyme may not be a metalloenzyme or may not depend on the divalent cations that EDTA chelates.[1] Verify the enzyme's cofactor requirements from the literature.
-
Insufficient EDTA Concentration: The concentration of EDTA may be too low to effectively chelate the metal ions present in your sample buffer and those bound to the enzyme. Try increasing the EDTA concentration systematically.[1]
-
Short Pre-incubation Time: Some enzymes bind their metal cofactors very tightly.[3] Inhibition by EDTA can be slow if the metal ion has a long half-time for dissociation.[3] Increase the pre-incubation time of the enzyme with EDTA before adding the substrate.
-
High Concentration of Competing Cations: Your buffer or sample may contain a high concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) that compete with the enzyme's cofactor for binding to EDTA.[1]
Q2: My enzyme activity is completely abolished even at very low EDTA concentrations. How can I find the optimal inhibitory range?
A2: If your enzyme is extremely sensitive to EDTA, you need to perform a dose-response analysis using a much lower and narrower concentration range.
-
Perform serial dilutions of your EDTA stock solution to create a range of concentrations that span several orders of magnitude (e.g., from nanomolar to low micromolar).
-
This will allow you to generate a complete inhibition curve and accurately determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Q3: The level of inhibition seems to vary between experiments. What is causing this inconsistency?
A3: Inconsistent results are often due to variations in experimental conditions:
-
Reagent Preparation: Always use freshly prepared buffers and solutions. The concentration of divalent cations in your water source or other reagents can fluctuate.
-
Temperature and pH: Ensure that the temperature and pH of the assay are kept constant, as these factors can significantly affect enzyme activity and the stability of the enzyme-metal complex.[9]
-
Assay Timing: Ensure that you are measuring the initial reaction rate. If the reaction proceeds for too long, substrate depletion or product inhibition can confound the results.[10]
Visualizing the Troubleshooting Process
Caption: A troubleshooting decision tree for EDTA enzyme inhibition experiments.
Mechanism of EDTA Inhibition
EDTA functions by chelating the metal ion cofactor essential for the enzyme's catalytic activity. This process removes the metal from the enzyme, rendering it inactive.
Caption: Mechanism of metalloenzyme inhibition by EDTA chelation.
Experimental Protocols
Protocol: Determining the IC₅₀ of EDTA for a Specific Enzyme
This protocol outlines the steps to determine the concentration of EDTA required to inhibit 50% of the activity of a target metalloenzyme.
1. Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable buffer (e.g., Tris-HCl, HEPES) at the optimal pH for activity. The buffer should ideally be free of divalent metal cations.
-
Substrate Stock Solution: Prepare a concentrated stock of the enzyme's substrate.
-
EDTA Stock Solution: Prepare a high-concentration stock solution of EDTA (e.g., 0.5 M) in deionized water. Ensure the pH is adjusted to ~8.0 with NaOH to fully dissolve the EDTA.
-
Assay Buffer: Prepare the buffer that will be used for the final reaction volume.
2. Determining Initial Enzyme Activity (Control):
-
First, establish the baseline activity of the enzyme in the absence of any inhibitor.
-
In a microplate well or cuvette, combine the assay buffer, the enzyme solution (at its final desired concentration), and allow it to equilibrate to the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time (e.g., by measuring absorbance or fluorescence) to determine the initial velocity (V₀). Ensure the reaction rate is linear during the measurement period.
3. Setting up the EDTA Inhibition Assay:
-
Create EDTA Dilutions: Perform a serial dilution of the EDTA stock solution to create a range of concentrations. A 10-point, 2-fold dilution series starting from 10 mM is a common approach.
-
Pre-incubation: In separate tubes or wells, mix the enzyme solution with each concentration of EDTA. Include a "no inhibitor" control (enzyme + buffer only). Allow these mixtures to pre-incubate for a set period (e.g., 15-30 minutes) at the assay temperature. This step is crucial to allow time for EDTA to chelate the metal cofactor.[3]
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well simultaneously (if using a multi-channel pipette or plate reader injector).
-
Measure Activity: Monitor the reaction rate for each EDTA concentration, identical to how the control was measured.
4. Data Analysis:
-
Calculate Percent Inhibition: For each EDTA concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [(Control Rate - Inhibited Rate) / Control Rate] * 100
-
Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the EDTA concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of EDTA for a specific enzyme.
Data Presentation: Reference EDTA Concentrations
The effective concentration of EDTA varies widely depending on the target enzyme and experimental conditions. The table below provides some reported values as a reference and starting point for optimization.
| Enzyme / Protein Class | Specific Example | Metal Cofactor | Reported Effective Concentration / IC₅₀ |
| Metallo-β-Lactamase (MBL) | IMP-1 from P. aeruginosa | Zn²⁺ | IC₅₀ of 55 ± 8.2 μM[6][11] |
| Bacterial Proteases | From P. aeruginosa supernatant | Zn²⁺, Ca²⁺, etc. | Concentration-dependent inhibition observed from 1 to 64 µg/ml[6] |
| Matrix Metalloproteinases (MMPs) | General | Zn²⁺, Ca²⁺ | Typically inhibited in the range of 1-10 mM for sample preservation[8] |
| NADH Dehydrogenase | From E. coli | Ca²⁺ | Inhibition observed with 0.6 mM to 12.6 mM EDTA |
| General Protease Inhibition | In cell culture media | Various | A final concentration of 1 mM is often sufficient[8] |
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Influence of EDTA and metal ions on a metalloproteinase from Pseudomonas fluorescens biotype I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Calcium-EDTA as an Inhibitor for Metallo-β-Lactamase in a Mouse Model of Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. monash.edu [monash.edu]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of calcium-EDTA as an inhibitor for metallo-β-lactamase in a mouse model of Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming EDTA Interference in Downstream Enzymatic Assays
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome challenges related to Ethylenediaminetetraacetic acid (EDTA) interference in enzymatic assays.
Troubleshooting Guide
Issue: Reduced or no enzyme activity in a downstream assay after using an EDTA-containing buffer.
Possible Cause: EDTA, a strong chelating agent, sequesters divalent cations like Mg²⁺ and Mn²⁺, which are essential cofactors for many enzymes, including polymerases, nucleases, and kinases. This depletion of essential cofactors leads to a decrease or complete inhibition of enzyme activity.[1][2][3][4][5] Beyond its chelating effects, EDTA can also directly bind to some enzymes, such as Taq DNA polymerase, and inhibit their function.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for EDTA interference.
Frequently Asked Questions (FAQs)
Q1: How does EDTA interfere with enzymatic reactions?
A1: EDTA (ethylenediaminetetraacetic acid) is a chelating agent that strongly binds to divalent cations, most notably magnesium (Mg²⁺) and manganese (Mn²⁺).[3] Many enzymes, such as DNA polymerases, require these cations as cofactors to function correctly. By sequestering these essential ions, EDTA effectively inhibits the enzyme's activity.[1][2][4][5] In some cases, EDTA has been shown to directly interact with and inhibit enzymes, independent of its chelating activity.[6][7]
Caption: Mechanism of EDTA inhibition of enzymatic reactions.
Q2: What are the common methods to overcome EDTA interference?
A2: There are three primary strategies to mitigate the inhibitory effects of EDTA:
-
Addition of Excess Divalent Cations: Introducing a surplus of cations like MgCl₂ or CaCl₂ can overwhelm the chelating capacity of EDTA, making the essential cofactors available for the enzyme.[8]
-
EDTA Removal: Physically removing EDTA from the sample is another effective approach. Common methods include dialysis, ultrafiltration, and spin-column gel filtration.[9][10][11]
-
Use of Alternative Anticoagulants: For future sample collection, using an anticoagulant that does not interfere with the downstream assay, such as heparin or citrate, can prevent the issue from arising.[12][13] However, be aware that these alternatives can also interfere with other specific assays.[13][14]
Q3: How much MgCl₂ should I add to counteract EDTA?
A3: The amount of MgCl₂ needed depends on the concentration of EDTA in your sample. A general starting point is to add a molar excess of MgCl₂ relative to the EDTA concentration. It is crucial to optimize the final Mg²⁺ concentration as excessive levels can also inhibit certain enzymes.
| EDTA Concentration (mM) | Initial Recommended MgCl₂ to Add (mM) | Final Mg²⁺ Concentration to Target in Assay (mM) |
| 0.1 | 0.2 | 1.5 - 5.0 |
| 0.5 | 1.0 | 1.5 - 5.0 |
| 1.0 | 2.0 | 1.5 - 5.0 |
| 5.0 | 10.0 | 2.0 - 7.5 |
Note: This table provides starting recommendations. The optimal concentration should be determined empirically for your specific assay.
Q4: Which EDTA removal method is most effective?
A4: The effectiveness of EDTA removal methods can vary. Studies have shown that while dialysis is a common method, it may not completely remove EDTA.[9][10][11] Ultrafiltration has been reported to be a highly efficient method for EDTA removal, often rendering it undetectable.[10][11] Spin-column gel filtration can also reduce EDTA levels but may not be as thorough as ultrafiltration.[10]
| Method | Efficiency | Pros | Cons |
| Ultrafiltration | High | Rapid; Efficient for small volumes | Potential for protein loss |
| Dialysis | Moderate | Suitable for large volumes | Time-consuming; May be incomplete[9][10][11] |
| Spin-Column Gel Filtration | Moderate | Quick; Good for buffer exchange | Can dilute the sample |
Experimental Protocols
Protocol 1: Neutralization of EDTA by Addition of Excess MgCl₂
This protocol is suitable for assays where the presence of EDTA and a slightly higher salt concentration is tolerable.
-
Determine EDTA Concentration: Estimate the final concentration of EDTA in your reaction mixture.
-
Prepare MgCl₂ Stock Solution: Prepare a sterile 1 M MgCl₂ stock solution.
-
Titrate MgCl₂: Add small increments of the MgCl₂ stock solution to your sample. It is recommended to test a range of final Mg²⁺ concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM) in addition to the amount needed to neutralize the EDTA.
-
Incubate: Incubate the sample for 5-10 minutes at room temperature to allow the Mg²⁺ to equilibrate with the EDTA.
-
Perform Enzymatic Assay: Proceed with your standard protocol and compare the results across the different Mg²⁺ concentrations to identify the optimal condition.
Protocol 2: EDTA Removal by Ultrafiltration
This protocol is ideal when complete removal of EDTA is necessary for a sensitive downstream application.
-
Select Device: Choose an ultrafiltration device with a molecular weight cut-off (MWCO) that is appropriate for retaining your protein of interest while allowing EDTA (MW = 292.24 g/mol ) to pass through (e.g., 10 kDa MWCO).[10]
-
Dilute Sample: Dilute the sample containing EDTA at least 10-fold with an EDTA-free buffer compatible with your downstream assay.[10]
-
Centrifuge: Centrifuge the device according to the manufacturer's instructions to concentrate the sample back to its original volume.[10]
-
Repeat: For more complete removal, repeat the dilution and centrifugation steps 2-3 times.[10]
-
Collect Sample: Recover the concentrated, EDTA-depleted sample from the device.
This technical support guide provides a starting point for addressing EDTA interference. Always remember to validate your chosen method to ensure it is compatible with your specific enzyme and assay conditions.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Troubleshooting your PCR [takarabio.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 6. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Drawbacks of Dialysis Procedures for Removal of EDTA | Semantic Scholar [semanticscholar.org]
- 12. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Guide to the Right Anticoagulant for Blood Research [researchdonors.co.uk]
- 14. Blog: A researcher's guide to human blood: which anticoagulant should I choose? [bioscience.co.uk]
Technical Support Center: EDTA Solution Preparation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are experiencing issues with dissolving EDTA (ethylenediaminetetraacetic acid) for their experiments.
Troubleshooting Guide: Why Is My EDTA Solution Not Dissolving?
If you are facing difficulties in dissolving EDTA, consult the following guide to diagnose and resolve the issue. The most common cause is incorrect pH.
| Parameter | Common Issue | Recommendation |
| pH of the Solution | The pH is too low (neutral or acidic). | The free acid form of EDTA and its commonly used salt, disodium EDTA, are poorly soluble in water at neutral or acidic pH.[1][2][3][4] To facilitate dissolution, the pH of the solution must be adjusted to approximately 8.0.[1][2][5][6][7][8][9] This is typically achieved by adding sodium hydroxide (NaOH) pellets or a concentrated NaOH solution.[1][10][6][7][11] |
| Form of EDTA | Using the free acid form of EDTA. | The free acid form of EDTA is practically insoluble in water.[1][4][9] For preparing aqueous solutions, it is highly recommended to use the disodium salt of EDTA (disodium ethylenediaminetetraacetate dihydrate, Na₂H₂Y·2H₂O), which is more soluble, especially at the correct pH.[1][3][12] |
| Stirring | Inadequate agitation. | Vigorous and constant stirring is necessary to dissolve EDTA, especially while adjusting the pH.[1][5][10][8] Using a magnetic stirrer is the standard and most effective method.[1][5][10] |
| Temperature | The water is cold. | While EDTA will dissolve at room temperature with the correct pH and stirring, slightly warming the water can help expedite the process.[13][14] However, be cautious not to boil the solution. |
| Order of Reagent Addition | Adding EDTA to the final volume of water before pH adjustment. | It is best practice to suspend the EDTA powder in a volume of water that is less than the final desired volume (e.g., 800 mL for a final volume of 1 L).[1][5][10] This allows for the addition of the pH-adjusting solution (NaOH) and final volume adjustment without exceeding the target concentration. |
Frequently Asked Questions (FAQs)
Q1: Why is my disodium EDTA not dissolving even though it's a salt?
Even the disodium salt of EDTA has limited solubility in neutral water. The solubility of EDTA is highly dependent on the pH of the solution.[1][2][3][15] As the pH increases, the carboxyl groups on the EDTA molecule become deprotonated, making the molecule more soluble in water. Full dissolution is typically achieved at a pH of around 8.0.[1][2][5][10][6][7][8][9]
Q2: How much NaOH should I add to dissolve my EDTA?
The amount of NaOH required will depend on the starting pH of your water, the form of EDTA you are using, and the desired final concentration. For a 0.5M EDTA solution made from disodium EDTA, approximately 18-20 grams of NaOH pellets are needed to raise the pH of 1 liter of solution to 8.0.[1][5][10][11] It is crucial to add the NaOH gradually and monitor the pH with a calibrated pH meter to avoid overshooting the target pH.[1][2][5]
Q3: Can I heat the solution to make the EDTA dissolve faster?
Yes, gently heating the solution can help to increase the rate of dissolution.[13][14] However, pH adjustment is still the most critical factor. If you choose to heat the solution, monitor it to prevent boiling. The standard protocol does not typically require heating if the pH is correctly adjusted.
Q4: What is the difference between EDTA free acid, disodium EDTA, and tetrasodium EDTA?
-
EDTA Free Acid (H₄Y): This is the parent acid form and has very low solubility in water.[4][12]
-
Disodium EDTA (Na₂H₂Y·2H₂O): This is the most commonly used form for preparing solutions in molecular biology.[10] It is more soluble than the free acid but still requires a pH of ~8.0 for complete dissolution.[1][7]
-
Tetrasodium EDTA (Na₄Y): This salt is more alkaline and dissolves more readily in water, resulting in a solution with a higher pH.[16]
Q5: My solution is at pH 8.0, but the EDTA is still not dissolving. What should I do?
First, ensure your pH meter is properly calibrated. If the pH is accurate, continue to stir the solution vigorously for an extended period, as it can take time for the EDTA to dissolve completely, even at the correct pH.[17][18] Also, confirm that you are using the disodium salt of EDTA and not the free acid form.
Experimental Protocol: Preparation of 0.5 M EDTA Solution (pH 8.0)
This protocol details the standard methodology for preparing a 0.5 M EDTA stock solution.
Materials:
-
Disodium EDTA dihydrate (Na₂H₂Y·2H₂O; Molar Mass: 372.24 g/mol )
-
Deionized or distilled water
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Magnetic stirrer and stir bar
-
Beaker (e.g., 1 L or 2 L)
-
Graduated cylinder
-
Calibrated pH meter
Procedure:
-
Weigh EDTA: Weigh out 186.1 g of disodium EDTA dihydrate for a 1 L solution.[1][5][10]
-
Add Water: Add the EDTA powder to a beaker containing approximately 800 mL of deionized water.[1][5][10]
-
Stir: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring at a vigorous pace. The solution will appear milky as the EDTA is not yet dissolved.[5][17]
-
Adjust pH: While stirring, gradually add NaOH pellets or a concentrated NaOH solution.[1][6] Monitor the pH of the solution using a calibrated pH meter.[17]
-
Dissolution: Continue to add NaOH until the pH of the solution approaches 8.0. As the pH nears 8.0, the EDTA will begin to dissolve, and the solution will become clear.[1][5] Be patient, as this step can take some time.[7][17]
-
Final Volume Adjustment: Once the EDTA is completely dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to 1 L.[1][5][10]
-
Sterilization (Optional): For applications requiring sterility, the solution can be filter-sterilized using a 0.22 or 0.5-micron filter or autoclaved.[2][5][10]
Troubleshooting Workflow
Caption: Troubleshooting flowchart for EDTA dissolution issues.
References
- 1. sciencenotes.org [sciencenotes.org]
- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 3. doaj.org [doaj.org]
- 4. EDTA Acid – Green-Mountain Chem [green-mountainchem.com]
- 5. 0.5 M EDTA Solution Recipe [thoughtco.com]
- 6. 0.5M EDTA [protocols.io]
- 7. crick.ac.uk [crick.ac.uk]
- 8. 0.5 M EDTA Solution, pH 8.0 | lab-protocols [phyletica.org]
- 9. researchgate.net [researchgate.net]
- 10. laboratorynotes.com [laboratorynotes.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. reddit.com [reddit.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. soapmakingforum.com [soapmakingforum.com]
- 17. toptipbio.com [toptipbio.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Adjusting pH of EDTA Solutions for Optimal Chelation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EDTA solutions. Accurate pH adjustment is critical for the dissolution of EDTA and for achieving optimal chelation of metal ions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my EDTA not dissolving?
A1: The most common reason for EDTA failing to dissolve is incorrect pH. The free acid form of EDTA is poorly soluble in water. To dissolve it, the pH of the solution must be raised to approximately 8.0.[1][2][3] This is typically achieved by adding sodium hydroxide (NaOH). As the pH approaches 8.0, the EDTA will completely go into solution.[1][4]
Q2: What is the optimal pH for EDTA chelation?
A2: The optimal pH for chelation depends on the specific metal ion you are targeting. While a pH of 8.0 is necessary for dissolving EDTA, the stability of metal-EDTA complexes varies significantly with pH. The fully deprotonated form of EDTA (Y4-), which is most effective for chelation, becomes more predominant at higher pH values.[5] For instance, the chelation of divalent cations like Ca2+ and Mg2+ is effective at a pH of 10.[6] However, for some applications, like preserving high molecular weight DNA, the effectiveness of EDTA increases with pH up to 10.[7]
Q3: Can I use something other than NaOH to adjust the pH?
A3: While NaOH is the most common base used to adjust the pH of EDTA solutions, other bases can be used. However, it is crucial to consider potential interferences with your downstream applications. For most molecular biology applications, NaOH is preferred.
Q4: I overshot the desired pH of 8.0. What should I do?
A4: If you add too much NaOH and the pH goes significantly above 8.0, you can carefully add a dilute acid like hydrochloric acid (HCl) to bring the pH back down.[2][8] However, be aware that this will add extra salt (NaCl) to your solution, which might interfere with some sensitive applications.[8] It is best to add the base slowly, especially as you approach the target pH, to avoid overshooting.[4]
Q5: Does the type of EDTA salt I use matter for pH adjustment?
A5: Yes, the form of EDTA you use will affect the initial pH and the amount of base needed. Disodium EDTA (Na2EDTA) is more soluble than the free acid form but will still require pH adjustment to 8.0 for complete dissolution.[1][2][4] Always check the manufacturer's instructions for the specific form of EDTA you are using.
Troubleshooting Guides
Issue 1: EDTA Solution is Cloudy or Contains Precipitate
-
Cause: The pH of the solution is likely below 8.0, leading to incomplete dissolution of the EDTA.
-
Solution:
-
Place the solution on a magnetic stirrer.
-
Immerse a calibrated pH electrode into the solution.
-
Slowly add a concentrated solution of NaOH (e.g., 10 M) or NaOH pellets dropwise while monitoring the pH.[1][2]
-
Continue adding NaOH until the pH reaches and stabilizes at 8.0. The solution should become clear.
-
Be patient, as the dissolution process can take time.[1]
-
Issue 2: pH of the EDTA Solution is Unstable
-
Cause: This can be due to a faulty or improperly calibrated pH meter, or the solution not being well-mixed.
-
Solution:
-
Ensure your pH meter is properly calibrated using standard buffer solutions (see Experimental Protocols section).
-
Make sure the solution is being stirred adequately with a magnetic stirrer to ensure homogeneity.
-
Allow the pH reading to stabilize before taking a final measurement.
-
Issue 3: Inconsistent Chelation Results in Experiments
-
Cause: The pH of the final experimental solution may not be optimal for the specific metal ion being chelated. The stability of metal-EDTA complexes is highly pH-dependent.[9][10]
-
Solution:
-
Refer to the data on the stability constants (log K) of metal-EDTA complexes at different pH values to determine the optimal pH for your target ion.
-
Ensure that the final pH of your reaction mixture is buffered to the optimal chelation pH.
-
Be aware that at very high pH levels, some metal ions may precipitate as hydroxides, competing with EDTA chelation.[5][9]
-
Data Presentation
Table 1: pH-Dependent Stability of Selected Metal-EDTA Complexes
| Metal Ion | Optimal pH Range for Chelation | Log K (Conditional Stability Constant) at pH 7 | Log K (Conditional Stability Constant) at pH 10 | Notes |
| Ca²⁺ | > 8 | 7.3 | 10.7 | Stability significantly decreases in acidic conditions (pH < 4-5).[9] |
| Mg²⁺ | > 9 | 5.4 | 8.7 | Stability significantly decreases in acidic conditions (pH < 4-5).[9] |
| Fe³⁺ | 4 - 7 | 14.3 | 25.1 (at pH 8-9) | Prone to precipitation as Fe(OH)₃ at high pH (> 8-9).[9] |
| Cu²⁺ | 3 - 10 | 15.3 | 18.8 | Forms stable complexes over a wide pH range. |
| Zn²⁺ | 4 - 10 | 13.2 | 16.5 | Instability under extremely acidic (pH < 3-4) and strongly alkaline (pH > 10-11) conditions.[9] |
| Mn²⁺ | 6 - 10 | 10.6 | 14.0 | Chelation is effective in neutral to alkaline conditions. |
Note: The Log K values are approximate and can vary with ionic strength and temperature.
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EDTA Solution (pH 8.0)
Materials:
-
Ethylenediaminetetraacetic acid disodium salt dihydrate (EDTA•Na₂•2H₂O) (M.W. 372.24 g/mol )
-
Deionized water
-
Sodium hydroxide (NaOH) pellets or a 10 M NaOH solution
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Graduated cylinder and beaker
Procedure:
-
To prepare 1 L of 0.5 M EDTA solution, weigh out 186.1 g of EDTA•Na₂•2H₂O.[4]
-
Add the EDTA powder to 800 mL of deionized water in a beaker with a magnetic stir bar.[1][4]
-
Place the beaker on a magnetic stirrer and begin stirring. The solution will be cloudy as the EDTA is not yet dissolved.
-
Carefully add NaOH pellets or 10 M NaOH solution while monitoring the pH with a calibrated pH meter.[1] It will take approximately 20 g of NaOH pellets.[2][4]
-
Continue to add NaOH incrementally until the pH of the solution reaches 8.0. As the pH approaches 8.0, the EDTA will completely dissolve, and the solution will become clear.[1][4]
-
Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to 1 L.
-
Sterilize by autoclaving if required for your application.[4]
Protocol 2: Calibration of a pH Meter
A properly calibrated pH meter is essential for accurate pH adjustment. A two-point or three-point calibration is recommended.
Materials:
-
pH meter with electrode
-
Standard pH buffer solutions (e.g., pH 4.0, 7.0, and 10.0)[11]
-
Deionized water
-
Beakers
Procedure:
-
Turn on the pH meter and allow it to stabilize.[12]
-
Rinse the pH electrode thoroughly with deionized water and gently blot it dry with a lint-free tissue.
-
Mid-Point Calibration:
-
Rinse the electrode again with deionized water and blot dry.
-
Low-Point Calibration:
-
Place the electrode in the pH 4.0 buffer solution.[11]
-
Allow the reading to stabilize.
-
Adjust the meter to read 4.0.
-
-
Rinse the electrode again with deionized water and blot dry.
-
High-Point Calibration (for three-point calibration):
-
Place the electrode in the pH 10.0 buffer solution.
-
Allow the reading to stabilize.
-
Adjust the meter to read 10.0.
-
-
Your pH meter is now calibrated and ready for use. Remember to rinse the electrode with deionized water before placing it in your EDTA solution.
Mandatory Visualization
References
- 1. crick.ac.uk [crick.ac.uk]
- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 3. researchgate.net [researchgate.net]
- 4. 0.5 M EDTA Solution Recipe [thoughtco.com]
- 5. youtube.com [youtube.com]
- 6. Several common problems of EDTA [chuangegroup.com]
- 7. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overshooting pH of 0.5 M EDTA - Molecular Biology [protocol-online.org]
- 9. wellyoutech.com [wellyoutech.com]
- 10. quora.com [quora.com]
- 11. atlas-scientific.com [atlas-scientific.com]
- 12. pH Meter Calibration SOP: A Step-by-Step Guide [zeptac.com]
- 13. How to calibrate a pH meter? [royalbrinkman.com]
Technical Support Center: The Use of EDTA in Experiments
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals avoid common mistakes and troubleshoot issues when using Ethylenediaminetetraacetic acid (EDTA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my EDTA not dissolving?
A1: The free acid form of EDTA is poorly soluble in water.[1][2] To dissolve EDTA, you must increase the pH of the solution to approximately 8.0 by adding sodium hydroxide (NaOH).[2][3][4] The addition of a base like NaOH will deprotonate the carboxylic acid groups of the EDTA molecule, converting it to a soluble salt form (e.g., disodium or tetrasodium EDTA).[1] Constant stirring is also essential during this process.[1][2]
Q2: Can I use EDTA in my PCR reaction?
A2: It is generally not recommended to have EDTA in your PCR reaction. EDTA chelates (binds to) divalent cations, most notably magnesium ions (Mg²⁺).[5][6][7] Taq polymerase, the enzyme essential for DNA amplification in PCR, requires Mg²⁺ as a cofactor for its activity.[7] By sequestering Mg²⁺, EDTA can inhibit the PCR process, leading to reduced amplification efficiency or complete reaction failure.[5][6][8]
Q3: How does EDTA affect cell cultures?
A3: EDTA can have significant effects on adherent cell cultures. It is a strong chelator of calcium ions (Ca²⁺), which are crucial for the function of cell adhesion molecules like cadherins.[9][10] By removing Ca²⁺ from the culture medium, EDTA disrupts cell-cell and cell-matrix adhesion, causing cells to detach from the culture surface.[10][11] This property is utilized in cell dissociation reagents like Trypsin-EDTA.[9][11] However, prolonged exposure or high concentrations of EDTA can negatively impact cell viability and morphology.[10] If used for cell detachment, it is important to thoroughly wash the cells to remove residual EDTA before subculturing.[9]
Q4: My enzyme activity is lower than expected. Could EDTA be the cause?
A4: Yes, if your enzyme is a metalloenzyme, EDTA could be inhibiting its activity. Metalloenzymes require metal ions (e.g., Zn²⁺, Mg²⁺, Mn²⁺, Ca²⁺) as cofactors for their catalytic function. EDTA can chelate these essential metal ions, rendering the enzyme inactive or significantly reducing its activity.[4][12] It is crucial to check the cofactor requirements of your enzyme and avoid EDTA-containing buffers if it is a metalloenzyme.
Q5: What are the common sources of error in EDTA titrations?
A5: EDTA titrations, often used to determine the concentration of metal ions, can be prone to several errors. Common sources include:
-
Incorrect pH: The formation of the metal-EDTA complex is pH-dependent. The solution must be buffered at the correct pH for the specific metal ion being titrated to ensure a complete reaction.[13][14]
-
Improper Indicator Choice: The indicator must bind to the metal ion less strongly than EDTA does and provide a distinct color change at the endpoint.[14][15]
-
Presence of Interfering Ions: EDTA can chelate many different metal ions. If other metal ions that can react with EDTA are present in the sample, they will interfere with the titration of the target ion.[14][15]
-
Inaccurate Endpoint Determination: Misjudging the color change of the indicator at the endpoint is a common human error.[16][17]
Troubleshooting Guides
Troubleshooting PCR Inhibition by EDTA
If you suspect EDTA is inhibiting your PCR, follow this troubleshooting guide.
Caption: Troubleshooting workflow for suspected PCR inhibition by EDTA.
Guide to Preparing a 0.5 M EDTA Solution (pH 8.0)
This guide provides a detailed protocol for preparing a commonly used EDTA stock solution.
Materials:
-
EDTA (free acid)
-
Sodium hydroxide (NaOH) pellets or a concentrated solution
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
pH meter
Protocol:
-
Calculate the required mass of EDTA: For 1 liter of 0.5 M EDTA solution, you will need 186.1 g of EDTA (FW: 292.24 g/mol ). For smaller volumes, adjust accordingly.
-
Add EDTA to water: In a beaker, add the calculated mass of EDTA to approximately 800 mL of distilled water for a 1L preparation. The EDTA will not dissolve at this stage.[3]
-
Adjust the pH: While stirring vigorously, slowly add NaOH pellets or a concentrated NaOH solution.[2] Monitor the pH of the solution using a pH meter.
-
Dissolution: As the pH approaches 8.0, the EDTA will begin to dissolve. Continue adding NaOH until the pH is stable at 8.0 and all the EDTA has dissolved.[2][4]
-
Final Volume Adjustment: Once the EDTA is completely dissolved, transfer the solution to a graduated cylinder and add distilled water to reach the final desired volume.
-
Sterilization: The solution can be sterilized by autoclaving.
Quantitative Data Summary
The following tables provide a summary of important quantitative data related to the use of EDTA.
Table 1: Common EDTA Concentrations in Buffers
| Buffer Name | Typical EDTA Concentration | Primary Use |
| TE Buffer | 1 mM (can be 0.1 mM for "low-EDTA" versions)[18] | DNA and RNA storage[12][18] |
| TAE Buffer | 1 mM (in 1x solution) | Agarose gel electrophoresis[12] |
| TBE Buffer | 1 mM (in 1x solution) | Agarose and polyacrylamide gel electrophoresis[12] |
| Cell Dissociation Reagents | 0.53 mM (in Trypsin-EDTA)[19] | Detachment of adherent cells[11] |
Table 2: Impact of EDTA on Common Lab Assays
| Assay / Application | Effect of EDTA | Recommended Action |
| PCR | Inhibition due to Mg²⁺ chelation[5][6][8] | Use EDTA-free buffers for DNA elution or dilute the sample.[5] |
| Enzymatic Assays (Metalloenzymes) | Inhibition due to chelation of essential metal cofactors | Avoid EDTA-containing buffers. |
| Cortisol Immunoassay (CEIA) | Falsely increased results at concentrations ≥5.1 mmol/L[20] | Use serum instead of EDTA plasma for this assay.[20] |
| Clinical Chemistry Panels | Spurious hyperkalemia (with K₂/K₃EDTA) and hypocalcemia[21][22][23] | Ensure proper blood collection procedures to avoid cross-contamination.[23][24] |
Visualizing EDTA's Mechanism of Action
The following diagram illustrates how EDTA chelates divalent cations, which is the underlying reason for many of its effects in experiments.
Caption: Mechanism of EDTA chelation of divalent metal cations.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencing.com [sciencing.com]
- 4. Crafting the Perfect Solution: Preparing EDTA Buffers for Effective Plant DNA Extraction [greenskybio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Why EDTA in trypsin? - Cell Biology [protocol-online.org]
- 12. samnicholls.net [samnicholls.net]
- 13. brainly.com [brainly.com]
- 14. quora.com [quora.com]
- 15. gauthmath.com [gauthmath.com]
- 16. brainly.com [brainly.com]
- 17. titrations.info [titrations.info]
- 18. gatescientific.com [gatescientific.com]
- 19. EDTA enhances high-throughput two-dimensional bioprinting by inhibiting salt scaling and cell aggregation at the nozzle surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Excess EDTA interferes with cortisol measurement using a solid-phase, chemiluminescent enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. edtatube.com [edtatube.com]
Technical Support Center: EDTA Removal from Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively removing Ethylenediaminetetraacetic acid (EDTA) from experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove EDTA from my solution?
EDTA is a strong chelating agent widely used during protein purification to inhibit metalloproteases and prevent metal-induced oxidation.[1][2] However, its presence can interfere with subsequent experiments that are sensitive to divalent cation concentrations, such as enzymatic assays involving metal cofactors, Phos-tag™ gel electrophoresis, and studies on the effects of metal ions on protein structure and function.[1][2][3] Therefore, its removal is often a critical step to ensure the reliability of downstream applications.
Q2: What are the common methods for removing EDTA from a solution?
Several methods can be employed to remove EDTA, with the choice depending on the nature of your sample (e.g., protein concentration, volume), the required final EDTA concentration, and the available equipment. The most common techniques include:
-
Ultrafiltration: A highly effective method that uses a semi-permeable membrane to separate molecules based on size.[1][2][4]
-
Dialysis: A traditional method for buffer exchange and removal of small molecules.[1][2][5]
-
Size Exclusion Chromatography (SEC) / Spin-Column Gel Filtration: Separates molecules based on their size as they pass through a column packed with a porous resin.[1][2][6][7]
-
Precipitation: Involves adjusting the pH of the solution to decrease EDTA's solubility.[8][9][10]
-
Ion-Exchange Chromatography (IEC): Utilizes charged resins to bind and remove charged molecules like EDTA.[11][12]
Q3: Which method is the most effective for EDTA removal?
Research indicates that ultrafiltration is remarkably efficient, often reducing EDTA to virtually undetectable levels.[1][2][4] In contrast, studies have shown that extensive dialysis and spin-column gel filtration may not completely remove EDTA, with significant amounts potentially remaining in the solution.[1][2]
Q4: Can I just add an excess of metal ions like MgCl2 or CaCl2 to neutralize the EDTA?
Adding a surplus of divalent cations can chelate the free EDTA, effectively neutralizing its chelating activity.[3] This approach can be a quick fix if the downstream application is not sensitive to the presence of these specific metal ions. However, it does not physically remove the EDTA-metal complex from the solution and may not be suitable for all experimental setups.
Troubleshooting Guides
Problem 1: Low protein recovery after EDTA removal.
-
Possible Cause (Ultrafiltration): The membrane cutoff of the ultrafiltration device may be too large, leading to the loss of your protein.
-
Solution: Ensure the molecular weight cutoff (MWCO) of the membrane is significantly smaller than the molecular weight of your protein of interest (typically 3-6 times smaller).
-
-
Possible Cause (All Methods): Your protein may be unstable in the new buffer conditions (e.g., pH, ionic strength) after EDTA removal.
-
Solution: Optimize the composition of the final buffer to ensure protein stability. This may involve adjusting the pH or adding stabilizing agents.
-
-
Possible Cause (Precipitation): The conditions used for EDTA precipitation (e.g., low pH) might also be causing your protein to precipitate.
-
Solution: This method is generally not recommended for protein solutions due to the risk of denaturation and precipitation. If it must be used, carefully control the pH and consider if your protein can tolerate such conditions.
-
Problem 2: Downstream assay is still inhibited after EDTA removal.
-
Possible Cause: Residual EDTA is still present in the solution at a concentration high enough to interfere with your assay.
-
Solution 1 (Quantify EDTA): It is crucial to quantify the remaining EDTA concentration to confirm if it is the source of inhibition. A colorimetric assay using a reagent like 4-(2-pyridylazo)-resorcinol (PAR) can be used to estimate EDTA levels.[1][2]
-
Solution 2 (Switch/Optimize Method): If residual EDTA is confirmed, consider switching to a more effective removal method like ultrafiltration.[1][2][4] If using dialysis or gel filtration, increase the number of buffer exchanges or the column length, respectively, although complete removal may still be challenging.[1][2]
-
Problem 3: EDTA precipitates out of solution during buffer preparation.
-
Possible Cause: The pH of the solution is too low. EDTA has low solubility at acidic pH.[9][13]
-
Solution: Ensure the pH of the buffer is adjusted to 8.0 or higher before adding EDTA to ensure it fully dissolves.
-
Data Presentation: Comparison of EDTA Removal Methods
| Method | Principle | Reported Removal Efficiency | Advantages | Disadvantages |
| Ultrafiltration | Size-based separation using a semi-permeable membrane. | Virtually undetectable levels of EDTA remaining.[1][2][4] | Highly efficient, relatively fast. | Risk of protein loss if MWCO is not chosen carefully; potential for protein aggregation at high concentrations. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | Incomplete removal; can leave ~450 µM from an initial 1 mM.[2][4] | Simple setup, gentle on proteins. | Time-consuming, often incomplete removal of EDTA.[1][2] |
| Spin-Column Gel Filtration | Size-based separation through a porous resin. | Incomplete removal; can leave ~200 µM from an initial 1 mM after dialysis.[1] | Fast for small volumes, good for buffer exchange. | Can be less effective for complete EDTA removal, potential for sample dilution.[1][2] |
| Precipitation | Lowering the pH to decrease EDTA solubility. | >93% removal from industrial solutions.[8] | Can handle large volumes and high concentrations. | Not suitable for most protein solutions due to the harsh pH conditions causing denaturation.[9][10] |
| Ion-Exchange Chromatography | Separation based on charge interactions with a resin. | Almost 100% removal in specific applications.[11] | High binding capacity, can be highly specific. | Requires careful selection of resin and buffer conditions; may require optimization. |
Experimental Protocols
Protocol 1: EDTA Removal by Ultrafiltration
This protocol is adapted from a study that demonstrated highly effective EDTA removal from protein solutions.[1][2]
-
Select an appropriate ultrafiltration device: Choose a centrifugal filter unit with a molecular weight cutoff (MWCO) that is at least 3-6 times smaller than the molecular weight of your protein to prevent its loss. For example, for a 50 kDa protein, a 10K MWCO device is suitable.[1][2]
-
Dilute the sample: Dilute your protein sample containing EDTA at least 10-fold with an EDTA-free buffer. This initial dilution is crucial for efficient removal.
-
Centrifuge to concentrate: Place the diluted sample in the ultrafiltration device and centrifuge according to the manufacturer's instructions until the sample volume is reduced back to its original volume.
-
Repeat the dilution and concentration: Discard the flow-through, which contains the removed EDTA. Re-dilute the concentrated sample with the same EDTA-free buffer and repeat the centrifugation step. Two rounds of this process have been shown to reduce EDTA to nearly undetectable levels.[1][2]
-
Recover the sample: After the final concentration step, collect your protein sample from the device.
Protocol 2: Quantification of Residual EDTA (PAR Colorimetric Assay)
This protocol allows for the estimation of remaining EDTA concentration.[1][2]
-
Prepare a standard curve: Create a series of known EDTA concentrations in your EDTA-free buffer to serve as standards.
-
Prepare the assay mixture: In a 96-well plate, mix your protein sample (or EDTA standards) with a solution of 4-(2-pyridylazo)-resorcinol (PAR) and a known concentration of ZnCl₂. The binding of zinc to PAR creates a colored complex.
-
Measure absorbance: In the presence of EDTA, zinc will be chelated, leading to a decrease in the colored PAR-Zn complex. Measure the absorbance at 492 nm.
-
Determine EDTA concentration: Compare the absorbance of your sample to the standard curve to determine the concentration of EDTA.
Visual Workflow for EDTA Removal
Caption: A workflow diagram illustrating various methods for removing EDTA from a solution.
References
- 1. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. goldbio.com [goldbio.com]
- 8. Recovery of EDTA and metal precipitation from soil flushing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EDTA precipitates out of EDTA-oxalate buffer - Chemistry [protocol-online.org]
- 10. researchgate.net [researchgate.net]
- 11. Adsorption of Ethylenediaminetetraacetic Acid on a Gel-Type Ion-Exchange Resin for Purification of Liquid Waste Containing Cs Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. EDTA precipitation [groups.google.com]
Technical Support Center: Troubleshooting Cell Viability Issues with EDTA Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common cell viability issues encountered during EDTA treatment for cell detachment and other experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my cell viability low after EDTA treatment?
Low cell viability after EDTA treatment is a common issue that can arise from several factors. The primary function of EDTA is to chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These ions are essential for the function of cell adhesion molecules (e.g., cadherins and integrins) that anchor cells to the culture substrate and to each other.[1][2] By removing these ions, EDTA disrupts cell adhesion, but overexposure or harsh treatment can damage cell membranes and lead to apoptosis or necrosis.[3]
Common causes for low viability include:
-
High EDTA Concentration: The concentration of EDTA used is critical and is cell-type dependent.[4][5]
-
Prolonged Incubation Time: Leaving cells in EDTA for too long can be toxic.[6][7]
-
Suboptimal Temperature: Performing the procedure at temperatures other than those specified for the cell line can stress the cells.
-
Mechanical Stress: Excessive pipetting or vigorous shaking during cell detachment can cause physical damage to the cells.[1]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to EDTA treatment.[4][8]
-
Sub-optimal Cell Health: Using cells that are not in a healthy growth phase (log phase) or are over-confluent can lead to poor viability post-treatment.
Q2: How can I optimize the EDTA concentration and incubation time for my specific cell line?
Optimization is key to maintaining high cell viability. It is recommended to perform a titration experiment to determine the optimal EDTA concentration and incubation time for your specific cell line.
General Optimization Workflow:
-
Start with a Low Concentration and Short Incubation Time: Begin with a low EDTA concentration (e.g., 0.5 mM) and a short incubation period (e.g., 2-5 minutes).
-
Gradually Increase: If cells do not detach, incrementally increase the incubation time first, and then the EDTA concentration.
-
Monitor Detachment: Observe the cells under a microscope to monitor detachment. Cells should appear rounded and detached from the surface.
-
Assess Viability: After detachment, immediately neutralize the EDTA with a medium containing calcium and magnesium (e.g., complete culture medium) and perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay).
-
Select Optimal Conditions: Choose the lowest concentration and shortest incubation time that results in efficient detachment and high cell viability (>90%).
Below is a diagram illustrating the optimization workflow.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Effects of ethylenediaminetetraacetic acid on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mathewsopenaccess.com [mathewsopenaccess.com]
Technical Support Center: Optimizing EDTA for Cell Detachment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time with EDTA for efficient and viable cell detachment.
Troubleshooting Guide
Problem: Incomplete Cell Detachment
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Incubation Time | Gradually increase the incubation time in 2-3 minute intervals. Monitor cells microscopically to determine the optimal duration for your specific cell line. For strongly adherent cells, longer incubation may be necessary. |
| Suboptimal EDTA Concentration | The required EDTA concentration can vary between cell lines. If detachment is incomplete, consider increasing the EDTA concentration. A common starting point is 0.5mM EDTA. |
| Presence of Divalent Cations | Residual calcium and magnesium ions in the culture medium can inhibit EDTA's chelating activity. Ensure to wash the cell monolayer with a calcium and magnesium-free phosphate-buffered saline (PBS) before adding the EDTA solution. |
| Low Temperature | Most detachment protocols with EDTA are optimized for 37°C to enhance efficiency. Ensure your reagents (PBS, EDTA solution) are pre-warmed to 37°C. |
| Overconfluent Cell Culture | Highly confluent cells can form strong cell-to-cell junctions, making them difficult to detach. It is recommended to passage cells when they reach 80-90% confluency. |
| Cell Line Specificity | Some cell lines are inherently more adherent. For these, a combination of EDTA with a low concentration of a proteolytic enzyme like trypsin may be more effective. |
Problem: Low Cell Viability Post-Detachment
Possible Causes & Solutions
| Cause | Recommended Action |
| Prolonged Incubation Time | Over-incubation with any detachment agent can be detrimental to cell health. Monitor the detachment process closely and neutralize the EDTA solution with complete growth medium as soon as the cells have detached. |
| Mechanical Stress | Vigorous pipetting or scraping to dislodge cells can cause significant cell damage and death. Use gentle pipetting to create a single-cell suspension after incubation. For very adherent cells, a cell scraper can be used, but with caution. |
| Incorrect pH of EDTA Solution | The pH of the EDTA solution can affect cell viability. A pH range of 6.14–6.50 has been shown to be effective while maintaining cell health. |
| EDTA-induced DNA Damage | Studies have shown that EDTA can induce DNA damage in some cell types, potentially through oxidative stress. If you suspect this is an issue, consider minimizing incubation time and ensuring the lowest effective concentration is used. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EDTA in cell detachment?
A1: EDTA (Ethylenediaminetetraacetic acid) is a chelating agent. It works by binding to divalent cations, primarily calcium (Ca2+) and magnesium (Mg2+) ions. These ions are essential for the function of cell adhesion molecules (CAMs), such as cadherins and integrins, which anchor cells to the culture surface and to each other. By sequestering these ions, EDTA disrupts the function of CAMs, leading to the detachment of cells.
Q2: Should I use EDTA alone or in combination with trypsin?
A2: The choice between using EDTA alone or with trypsin depends on the cell type.
-
EDTA alone: This is a gentler, non-enzymatic method suitable for loosely adherent cells or when preserving cell surface proteins is critical.
-
Trypsin-EDTA: This combination is more potent and is the standard for most adherent cell lines. Trypsin is a proteolytic enzyme that directly cleaves the proteins involved in cell adhesion, while EDTA enhances trypsin's activity by making these proteins more accessible.
Q3: What is a typical starting concentration and incubation time for EDTA?
A3: A common starting point for EDTA-based detachment is a concentration of 0.5 mM in a calcium and magnesium-free PBS. The incubation time can vary significantly between cell lines, typically ranging from 2 to 15 minutes at 37°C. It is crucial to optimize this for your specific cell line by starting with a shorter time and observing the cells under a microscope.
Q4: Can I reuse my EDTA solution?
A4: It is not recommended to reuse EDTA solutions. To ensure sterility and consistent performance, always use a fresh, sterile aliquot for each use. Repeated use can increase the risk of contamination and may lead to a decrease in the solution's effectiveness.
Q5: How do I neutralize EDTA after cell detachment?
A5: Unlike trypsin, which requires a specific inhibitor (often found in fetal bovine serum), the action of EDTA is effectively stopped by reintroducing divalent cations. This is typically achieved by adding a volume of complete growth medium (which contains calcium and magnesium) that is at least equal to the volume of the EDTA solution used.
Experimental Protocols & Data
General Protocol for Cell Detachment using EDTA
-
Aspirate Culture Medium: Carefully remove the spent culture medium from the cell culture vessel.
-
Wash with PBS: Gently wash the cell monolayer once or twice with a sufficient volume of sterile, calcium and magnesium-free PBS to remove any residual serum.
-
Add EDTA Solution: Add a pre-warmed, sterile EDTA solution (e.g., 0.5 mM in PBS) to cover the cell monolayer.
-
Incubate: Place the vessel in a 37°C incubator. Incubation times will vary depending on the cell line (see table below).
-
Monitor Detachment: Observe the cells under a microscope. Detachment is complete when the cells appear rounded and float freely upon gentle tapping of the vessel.
-
Neutralize: Add an equal or greater volume of complete growth medium to the vessel to inactivate the EDTA.
-
Collect Cells: Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Process Cells: The cells are now ready for counting, passaging, or downstream applications.
Recommended Incubation Times and Concentrations for Various Cell Lines
| Cell Line | EDTA Concentration | Incubation Time (minutes) | Temperature (°C) | Notes |
| HEK293 | 0.5 mM | 5 - 15 | 37 | Gentle pipetting is usually sufficient. |
| MCF-7 | 5 - 10 mM | 15 - 45 | Room Temp / 37 | Pipetting may be required for complete detachment. |
| HepG2 | 0.5 mM (in Trypsin-EDTA) | > 7 | 37 | Can be strongly adherent; may require longer incubation or higher trypsin concentration. |
| NIH 3T3 | 0.5 mM (in Trypsin-EDTA) | 3 - 5 | 37 | Standard protocol is usually effective. |
| HT-29 | Not specified (used to enhance detachment) | Not specified | Not specified | EDTA was shown to enhance detachment by up to 65%. |
| Pluripotent Stem Cells | 0.5 mM | 2 - 7 | Room Temp | Used for passaging. |
Visualizations
Caption: Mechanism of EDTA in disrupting cell adhesion.
Validation & Comparative
comparing the effectiveness of EDTA vs. EGTA for calcium chelation
A Comparative Guide to Calcium Chelation: EDTA vs. EGTA
In the realm of scientific research, particularly in molecular biology, biochemistry, and drug development, the precise control of divalent cation concentrations is paramount. Ethylenediaminetetraacetic acid (EDTA) and ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) are two of the most ubiquitous chelating agents employed for this purpose. While both are effective at sequestering calcium ions (Ca²⁺), their differing affinities for other cations, most notably magnesium (Mg²⁺), dictate their suitability for specific experimental applications. This guide provides a comprehensive comparison of EDTA and EGTA, supported by quantitative data, detailed experimental protocols, and visual representations of their roles in experimental workflows and biological pathways.
Data Presentation: A Quantitative Comparison of Chelation Properties
The efficacy of a chelator is primarily determined by its binding affinity for a specific ion, which is often expressed as the logarithm of the formation constant (logK). A higher logK value indicates a stronger binding affinity. The selectivity of a chelator for calcium over magnesium is a critical factor in many biological experiments where magnesium-dependent enzymatic processes must remain unperturbed.
| Chelator | Ion | logK | Apparent logK at pH 7.0 |
| EDTA | Ca²⁺ | 10.65[1] | ~7.2 |
| Mg²⁺ | 8.79[1] | ~5.4 | |
| EGTA | Ca²⁺ | 11.00[2] | ~6.91[2] |
| Mg²⁺ | 5.2 | ~1.6 |
Note: The apparent logK values are pH-dependent because the protonation of the chelator's carboxyl groups affects its ability to bind metal ions.[3] At physiological pH (~7.0-7.4), the affinity of both chelators for Ca²⁺ is reduced, but EGTA's selectivity for Ca²⁺ over Mg²⁺ becomes even more pronounced. This makes EGTA the superior choice for buffering calcium in solutions that mimic the intracellular environment, where magnesium concentrations are significantly higher than calcium.[2][4]
Experimental Protocols
Determination of Calcium Concentration by Complexometric Titration with EDTA
This protocol outlines a standard method for quantifying the total calcium concentration in a sample using a standardized EDTA solution and a colorimetric indicator.
Materials:
-
Standardized 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Calmagite or Eriochrome Black T indicator
-
Deionized water
-
Sample containing an unknown concentration of Ca²⁺
-
Buret, Erlenmeyer flasks, pipettes
Procedure:
-
Pipette a known volume (e.g., 10.00 mL) of the calcium-containing sample into a 250 mL Erlenmeyer flask.
-
Add approximately 15 mL of the ammonia-ammonium chloride buffer to maintain the pH at ~10.[5]
-
Add a few drops of the calmagite indicator. The solution will turn a wine-red color in the presence of Ca²⁺.[5]
-
Dilute the solution with deionized water to a total volume of 75-100 mL.
-
Titrate the sample with the standardized 0.01 M EDTA solution. The endpoint is reached when the color of the solution changes from wine-red to a distinct sky blue.[5]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the concentration of Ca²⁺ in the original sample using the stoichiometry of the 1:1 reaction between Ca²⁺ and EDTA.
Buffering Free Calcium Concentration with EGTA using an Ion-Selective Electrode
This protocol describes how to prepare a solution with a specific free Ca²⁺ concentration using EGTA and verify it with a Ca²⁺-selective electrode. This is crucial for experiments investigating the effects of specific calcium concentrations on biological processes.
Materials:
-
EGTA
-
CaCl₂
-
HEPES buffer (or other suitable buffer)
-
KCl (to adjust ionic strength)
-
Deionized water
-
Ca²⁺-selective electrode and reference electrode
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare stock solutions of EGTA and CaCl₂ of known concentrations.
-
In a beaker, combine the appropriate volumes of the HEPES buffer, KCl, and deionized water to achieve the desired final volume and ionic strength.
-
Add a known concentration of EGTA to the buffered solution.
-
Place the Ca²⁺-selective and reference electrodes in the solution and monitor the potential.
-
Slowly add known volumes of the CaCl₂ stock solution while stirring. The potential will change as the free Ca²⁺ concentration increases.
-
Continue adding CaCl₂ until the desired free Ca²⁺ concentration is reached, as indicated by the electrode potential. The relationship between the electrode potential and the free Ca²⁺ concentration is determined by prior calibration of the electrode with solutions of known Ca²⁺ concentrations.
-
This method allows for the precise control and measurement of free Ca²⁺ in the nanomolar to micromolar range, which is critical for studying many cellular processes.[6]
Visualizing Experimental and Biological Contexts
Experimental Workflow: Investigating the Role of Calcium in Myofibrillar Protein Degradation
The following diagram illustrates a typical experimental workflow to determine the effect of calcium on protein degradation, utilizing EGTA to chelate calcium and thereby inhibit Ca²⁺-dependent proteases.
Signaling Pathway: The Phospholipase C (PLC) Pathway and Calcium Release
This diagram depicts the Phospholipase C (PLC) signaling pathway, a crucial mechanism for intracellular calcium release. Chelators like EGTA can be used experimentally to buffer these cytosolic calcium signals and investigate their downstream effects.
References
- 1. quora.com [quora.com]
- 2. interchim.fr [interchim.fr]
- 3. wellyoutech.com [wellyoutech.com]
- 4. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 5. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 6. A simple method for the accurate determination of free [Ca] in Ca-EGTA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition of Metalloproteases by EDTA and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Ethylenediaminetetraacetic acid (EDTA) on specific metalloproteases, particularly Matrix Metalloproteinases (MMPs), and compares its performance with alternative inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate inhibitors for research and drug development applications.
Mechanism of Action: Chelation
EDTA is a well-established, broad-spectrum inhibitor of metalloproteinases.[1][2] Its inhibitory action stems from its ability to chelate the divalent metal cations, such as zinc (Zn²⁺) and calcium (Ca²⁺), that are essential for the catalytic activity and structural stability of these enzymes.[1] By sequestering these metal ions, EDTA effectively removes them from the enzyme's active site, rendering the metalloprotease inactive.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the inhibitory effects of EDTA and selected alternative compounds on specific metalloproteases. While direct IC50 values for EDTA are not consistently reported in the literature, its potent, dose-dependent inhibition has been demonstrated in various assays.
| Inhibitor | Target Metalloprotease(s) | Observed Inhibition | Reference(s) |
| EDTA | Endogenous Dentin MMPs | 55.1% inhibition with 17% EDTA for 1 min | [3] |
| 72.8% inhibition with 17% EDTA for 2 min | [3] | ||
| 74.7% inhibition with 17% EDTA for 5 min | [3] | ||
| MMP-2 | Dose-dependent reduction in activity | [1] | |
| Doxycycline | MMP-2 | IC50 of 6.5 µg/mL in human aortic smooth muscle cells | |
| MMP-9 | IC50 of 30-50 µM in human gingival tissue extracts | ||
| Chlorhexidine | MMP-2 | Complete inhibition at 0.0001% | |
| MMP-9 | Complete inhibition at 0.002% | ||
| 1,10-Phenanthroline | Collagenase | IC50 of 110.5 µM | [4] |
| MMP-2, MMP-9 | General inhibitor | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is a widely used method to detect and quantify the activity of gelatinases such as MMP-2 and MMP-9.
Materials:
-
Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Electrophoresis apparatus
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Prepare protein samples in non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 12-48 hours.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Quantify the bands using densitometry.
Colorimetric Metalloproteinase Activity Assay
This protocol describes a general colorimetric assay for measuring MMP activity.
Materials:
-
Purified active metalloprotease
-
MMP inhibitor (e.g., EDTA)
-
Chromogenic MMP substrate (e.g., a thiopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Microplate reader
Procedure:
-
Add the purified active metalloprotease to the wells of a microplate.
-
Add various concentrations of the inhibitor (e.g., EDTA) to the wells.
-
Incubate at 37°C for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Add the chromogenic MMP substrate to initiate the reaction.
-
Add DTNB to the wells. The cleavage of the thiopeptide substrate by the MMP releases a thiol group that reacts with DTNB to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm) using a microplate reader.
-
The decrease in absorbance is proportional to the inhibitory activity of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving MMP-2 and MMP-9, as well as a typical experimental workflow for assessing MMP inhibition.
Caption: Signaling pathways leading to the expression and activation of MMP-2 and MMP-9.
References
- 1. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. o-Phenanthroline | 1,10-菲罗啉,邻菲罗啉 | MMP 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. mdpi.com [mdpi.com]
comparative analysis of different EDTA salts in research applications
A Comparative Guide to EDTA Salts in Research Applications
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely utilized in research to bind divalent and trivalent metal ions. Its ability to sequester these ions makes it an indispensable tool in molecular biology, biochemistry, cell culture, and hematology. EDTA is commonly available in various salt forms, with disodium EDTA, tetrasodium EDTA, and dipotassium EDTA being the most prevalent in laboratory settings. The choice of a specific EDTA salt can significantly impact experimental outcomes due to differences in their pH, solubility, and chelating efficiency under various conditions. This guide provides a comparative analysis of these EDTA salts to aid researchers, scientists, and drug development professionals in selecting the optimal salt for their specific applications.
Physicochemical Properties of Common EDTA Salts
The fundamental differences between EDTA salts lie in their physicochemical properties, which in turn dictate their suitability for various applications. The pH of a solution prepared with an EDTA salt is a critical factor, as the chelating ability of EDTA is highly pH-dependent.
| Property | Disodium EDTA (Na₂EDTA) | Tetrasodium EDTA (Na₄EDTA) | Dipotassium EDTA (K₂EDTA) |
| Molecular Formula | C₁₀H₁₄N₂Na₂O₈·2H₂O | C₁₀H₁₂N₂Na₄O₈ | C₁₀H₁₄N₂K₂O₈·2H₂O |
| Molecular Weight | 372.24 g/mol | 380.17 g/mol | 404.45 g/mol |
| pH (1% solution) | ~4.0 - 6.0 | ~10.0 - 11.5 | ~4.8 |
| Solubility in Water | Moderate | High | High[1] |
Table 1. Physicochemical properties of common EDTA salts.
Disodium EDTA solutions are mildly acidic, while tetrasodium EDTA solutions are strongly alkaline.[2] Dipotassium EDTA solutions are also slightly acidic.[1] The solubility of EDTA salts in water is a key practical consideration, with tetrasodium and dipotassium salts being more soluble than the disodium salt, especially at neutral pH.[1][3]
Chelating Efficiency and pH Dependence
The chelating ability of EDTA is directly related to the pH of the solution. EDTA has four carboxylic acid groups and two amine groups that can donate electrons to a metal ion. For effective chelation, the carboxylic acid groups must be deprotonated. The degree of deprotonation increases with pH.[4]
The stability of metal-EDTA complexes is also pH-dependent. For instance, Ca-EDTA and Mg-EDTA complexes are stable at neutral pH but their stability significantly decreases under acidic conditions (pH < 4-5).[5] Conversely, Fe-EDTA complexes are less stable in alkaline conditions (pH > 8-9) due to the formation of insoluble iron hydroxide.[5]
| Metal Ion | log K (Stability Constant) |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 13.9 |
| Fe²⁺ | 14.3 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
Table 2. Stability constants of EDTA with common divalent and trivalent metal ions. [6]
Comparative Analysis in Key Research Applications
The choice of EDTA salt is critical for the success of various research applications. Below is a comparative analysis of their performance in molecular biology, biochemistry, hematology, and cell culture.
Molecular Biology
In molecular biology, EDTA is primarily used to inhibit nucleases and as a component of buffers.
Inhibition of Nucleases: DNases and RNases, enzymes that degrade DNA and RNA respectively, often require divalent cations like Mg²⁺ as cofactors. EDTA protects nucleic acids by chelating these ions. The effectiveness of EDTA as a preservative for high molecular weight DNA increases with pH, with pH 10 being more effective than pH 8.[4] For preparing solutions like TE buffer (Tris-EDTA), which is typically at pH 8.0, disodium EDTA is commonly used, with the pH adjusted using a base like NaOH.
Polymerase Chain Reaction (PCR) Inhibition: EDTA can inhibit PCR by chelating Mg²⁺, which is an essential cofactor for Taq DNA polymerase.[7] Therefore, the concentration of EDTA in the DNA template solution must be kept low. While there is a lack of direct comparative studies on the IC50 values of different EDTA salts on Taq polymerase, the inhibitory effect is a function of the final concentration of the EDTA anion. A study has shown that EDTA can also directly bind to Taq polymerase, suggesting a mechanism beyond simple chelation.[8][9]
Biochemistry
In biochemical assays, EDTA is used to study the role of metal ions in enzyme function.
Enzyme Inhibition Assays: Metalloenzymes require metal ions for their catalytic activity. EDTA can be used to remove these essential ions, leading to enzyme inhibition. This allows researchers to investigate the specific metal ion requirements of an enzyme. The choice of EDTA salt will determine the initial pH of the assay buffer, which can then be adjusted to the desired value.
Experimental Protocol: Comparative Analysis of EDTA Salts on Metalloenzyme Activity
Objective: To compare the inhibitory effects of disodium EDTA, tetrasodium EDTA, and dipotassium EDTA on the activity of a metalloenzyme (e.g., alkaline phosphatase).
Materials:
-
Purified metalloenzyme (e.g., alkaline phosphatase)
-
Substrate for the enzyme (e.g., p-nitrophenyl phosphate, pNPP)
-
Assay buffer (e.g., Tris-HCl, pH adjusted to the enzyme's optimum)
-
Stock solutions (0.5 M) of disodium EDTA, tetrasodium EDTA, and dipotassium EDTA, with pH adjusted to the assay buffer's pH.
-
Microplate reader or spectrophotometer
-
96-well microplate
Methodology:
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.
-
EDTA Dilutions: Prepare a series of dilutions for each EDTA salt stock solution in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of each EDTA salt. Include a control group with no EDTA.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10 minutes) to allow the EDTA to chelate the metal ions.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Data Collection: Measure the absorbance at regular intervals using a microplate reader at the appropriate wavelength for the product (e.g., 405 nm for p-nitrophenol).
-
Data Analysis: Calculate the initial reaction rates for each condition. Plot the enzyme activity as a function of the EDTA salt concentration to determine the IC50 (half-maximal inhibitory concentration) for each salt.
Hematology
In hematology, EDTA salts are the standard anticoagulants for preserving whole blood for complete blood counts (CBCs).
Anticoagulation: EDTA prevents blood clotting by chelating calcium ions (Ca²⁺), which are essential for the coagulation cascade. Dipotassium (K₂EDTA) and tripotassium (K₃EDTA) are the most commonly used forms for this purpose.
| Feature | Dipotassium EDTA (K₂EDTA) | Tripotassium EDTA (K₃EDTA) |
| Solubility | More soluble than disodium EDTA | Highly soluble |
| Osmotic Effect | Less pronounced osmotic effect on red blood cells | Can cause slight red blood cell shrinkage |
| ICSH Recommendation | Recommended anticoagulant of choice | Not the primary recommendation |
| Effect on MCV | Less effect on Mean Corpuscular Volume | Can lead to a slight decrease in MCV |
| Effect on MPV | Less effect on Mean Platelet Volume | Can cause a slight increase in MPV |
Table 3. Comparison of dipotassium and tripotassium EDTA as anticoagulants. [3]
The International Council for Standardization in Hematology (ICSH) recommends K₂EDTA as the anticoagulant of choice for blood cell counting due to its less pronounced osmotic effect on red blood cells compared to K₃EDTA.[3]
Cell Culture
In cell culture, EDTA is used to detach adherent cells from culture surfaces.
Cell Detachment: Cell adhesion to surfaces is often mediated by cell adhesion molecules like cadherins and integrins, which require Ca²⁺ and Mg²⁺ for their function. EDTA chelates these ions, disrupting the adhesion and allowing for cell detachment. Disodium EDTA is often used in combination with trypsin (Trypsin-EDTA) or in phosphate-buffered saline (PBS) for this purpose. A study has shown that for detaching macrophages, an EDTA-based solution had a lesser effect on the surface expression of FasL compared to the enzymatic detachment solution, accutase.[10]
Summary and Recommendations
The selection of the appropriate EDTA salt is crucial for the accuracy and reliability of experimental results.
| Application | Disodium EDTA | Tetrasodium EDTA | Dipotassium EDTA |
| General Use | Good for mildly acidic to neutral buffers (with pH adjustment) | Ideal for alkaline solutions | Good for slightly acidic to neutral solutions |
| Molecular Biology | Commonly used in buffers like TE (pH 8.0) | Less common due to high pH | Suitable for DNA/RNA preservation |
| PCR | Inhibitory; concentration must be minimized | Inhibitory; high pH is also a concern | Inhibitory; concentration must be minimized |
| Enzyme Assays | Suitable, pH needs to be adjusted | Suitable for assays in alkaline conditions | Suitable, pH needs to be adjusted |
| Hematology | Used as an anticoagulant | Not typically used | Recommended (K₂EDTA) |
| Cell Culture | Commonly used for cell detachment | Less common due to high pH | Can be used for cell detachment |
Table 4. Summary of EDTA salt applications.
References
- 1. EDTA AND EDTA SALTS - Ataman Kimya [atamanchemicals.com]
- 2. chemistry.beloit.edu [chemistry.beloit.edu]
- 3. Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes for routine haematological testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wellyoutech.com [wellyoutech.com]
- 6. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 7. academicjournals.org [academicjournals.org]
- 8. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Different methods of detaching adherent cells and their effects on the cell surface expression of Fas receptor and Fas ligand - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EDTA and BAPTA: Key Differences for Researchers
For researchers and drug development professionals navigating the world of chelating agents, selecting the optimal tool for controlling divalent cations is paramount. Ethylenediaminetetraacetic acid (EDTA) and 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) are two of the most widely utilized chelators, each possessing distinct properties that render them suitable for different experimental applications. This guide provides a comprehensive comparison of EDTA and BAPTA, supported by quantitative data and detailed experimental protocols, to aid in the informed selection of the appropriate chelating agent for your research needs.
At a Glance: Key Performance Characteristics
The fundamental differences between EDTA and BAPTA lie in their selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺), their ion binding kinetics, and their pH sensitivity. BAPTA generally exhibits superior selectivity for Ca²⁺ and is less affected by changes in pH, making it the preferred choice for many biological experiments where precise control of intracellular calcium is critical.
| Property | EDTA | BAPTA | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~1.7 x 10⁻⁷ M (logKf = 10.65) | ~1.1 x 10⁻⁷ M to 1.6 x 10⁻⁷ M | [1][2] |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.0 x 10⁻⁹ M (logKf = 8.79) | ~10⁻² M | [1][2][3] |
| Selectivity for Ca²⁺ over Mg²⁺ | Lower | ~10⁵-fold greater affinity for Ca²⁺ | [4] |
| Ca²⁺ On-Rate (kon) | ~3 x 10⁶ M⁻¹s⁻¹ | In the range of 10⁸-10⁹ M⁻¹s⁻¹ | [5] |
| Ca²⁺ Off-Rate (koff) | Slower | Faster (50-400 times faster than EGTA) | [6] |
| pH Sensitivity of Metal Binding | More sensitive | Much less pH sensitive | [6][7] |
In-Depth Analysis: Where They Differ
Selectivity for Calcium: BAPTA's defining feature is its remarkable selectivity for Ca²⁺ over Mg²⁺.[4] This is a crucial advantage in cellular and physiological studies where magnesium is present at much higher concentrations than calcium. EDTA, while a strong chelator of many divalent cations, binds Mg²⁺ with significant affinity, which can lead to unintended depletion of this essential ion and subsequent physiological effects.
Kinetics of Calcium Binding: The speed at which a chelator binds and releases ions is critical for studying rapid cellular signaling events. BAPTA exhibits significantly faster on- and off-rates for Ca²⁺ compared to EDTA.[5][6] This rapid buffering capacity makes BAPTA ideal for studying fast calcium transients, as it can quickly buffer and release Ca²⁺ to maintain a stable intracellular concentration.[6] In contrast, the slower kinetics of EDTA make it less suitable for tracking rapid fluctuations in Ca²⁺ levels.[5]
pH Sensitivity: The metal-binding affinity of EDTA is highly dependent on pH, as protonation of the carboxylate groups reduces its chelating ability. BAPTA's structure renders its metal binding much less sensitive to changes in pH within the physiological range.[6][7] This property provides greater stability and predictability in biological experiments where pH fluctuations can occur.
"Off-Target" Effects: It is important to note that BAPTA has been reported to have effects independent of its calcium-chelating properties, such as inhibiting phospholipase C activity and affecting the properties of certain ion channels.[8] Researchers should be mindful of these potential off-target effects and include appropriate controls in their experiments.
Experimental Protocols
Spectrophotometric Determination of Calcium Chelation
This protocol allows for the in vitro comparison of the calcium chelation capacity of EDTA and BAPTA using a competitive indicator dye.
Materials:
-
EDTA solution (e.g., 100 mM stock)
-
BAPTA solution (e.g., 100 mM stock)
-
Calcium chloride (CaCl₂) standard solution (e.g., 1 M)
-
Buffer solution (e.g., 100 mM MOPS, 100 mM KCl, pH 7.2)
-
Calcium indicator dye (e.g., Fura-2, pentapotassium salt)
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelengths for the chosen indicator.
Procedure:
-
Prepare a solution of the calcium indicator in the buffer at a known concentration (e.g., 10 µM Fura-2).
-
Add a known concentration of CaCl₂ to the indicator solution to achieve a baseline level of calcium-bound indicator.
-
Measure the initial absorbance of the solution at the wavelengths corresponding to the calcium-bound and unbound forms of the indicator (e.g., 340 nm and 380 nm for Fura-2).
-
Add small, incremental aliquots of the EDTA or BAPTA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Measure the absorbance at the specified wavelengths after each addition.
-
Continue adding the chelator until the absorbance spectrum no longer changes, indicating that all available calcium has been chelated.
-
Plot the change in absorbance ratio (e.g., 340/380 nm for Fura-2) as a function of the chelator concentration.
-
The concentration of chelator required to achieve a 50% reduction in the calcium-bound indicator signal can be used to compare the relative chelation efficiency under the specified conditions.
Whole-Cell Patch-Clamp for Intracellular Calcium Buffering
This protocol is designed to assess the effects of intracellularly loaded EDTA or BAPTA on calcium currents and buffering in excitable cells.
Materials:
-
Cells suitable for patch-clamp recording (e.g., cultured neurons or cardiomyocytes).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 120 K-gluconate, 20 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
EDTA or BAPTA (salt form, e.g., K₄-BAPTA) to be added to the intracellular solution at the desired concentration (e.g., 1-10 mM).
Procedure:
-
Prepare the extracellular and intracellular solutions. For the experimental group, dissolve the desired concentration of EDTA or BAPTA in the intracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp recording configuration on a target cell.
-
Allow the intracellular solution containing the chelator to dialyze into the cell for several minutes.
-
Apply a voltage-clamp protocol to elicit calcium currents (e.g., a step depolarization from a holding potential of -80 mV to 0 mV).
-
Record the resulting calcium currents in the presence of the intracellular chelator.
-
Compare the amplitude, kinetics, and inactivation of the calcium currents in cells loaded with EDTA versus BAPTA. A faster and more complete buffering of intracellular calcium by BAPTA will typically result in a larger, more sustained calcium current due to reduced calcium-dependent inactivation of the channels.
-
Appropriate controls, such as recordings with a low concentration of a slow buffer like EGTA or no added buffer, should be performed.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the roles and experimental evaluation of these chelators, the following diagrams are provided.
Conclusion
The choice between EDTA and BAPTA is dictated by the specific requirements of the experiment. For applications demanding high selectivity for calcium over magnesium, rapid buffering of calcium transients, and minimal pH sensitivity, BAPTA is the superior choice. However, for general-purpose chelation of divalent cations where high calcium selectivity is not paramount and cost is a consideration, EDTA remains a viable option. Careful consideration of the properties outlined in this guide will enable researchers to select the most appropriate chelating agent to achieve reliable and reproducible experimental outcomes.
References
- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. web.math.princeton.edu [web.math.princeton.edu]
- 3. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Ca2+ release shows interactions between the two classes of sites of troponin-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Ca2+-dependent kinetics of hair cell Ca2+ currents resolved with the use of cesium BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Contaminant Removal with EDTA Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products and understanding the mechanisms of toxicity are paramount. Heavy metal contamination poses a significant threat to drug safety and efficacy. Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent used to sequester and remove these toxic metal ions. This guide provides a comprehensive comparison of EDTA's performance with other chelating agents, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
Comparative Efficacy of Chelating Agents
EDTA has been extensively studied for its ability to remove a variety of heavy metal contaminants. Its effectiveness, however, can be compared with other chelating agents, each with its own binding affinities and characteristics. The following tables summarize the quantitative data from various studies on the removal of common heavy metal contaminants.
Table 1: Comparison of Lead (Pb) Removal Efficiency
| Chelating Agent | Dosage/Concentration | Route of Administration | Analytical Method | % Increase in Urinary Excretion (compared to baseline) | Source(s) |
| Ca-EDTA | 3 g | Intravenous | AAS, ICP-AES | 200-300% | [1] |
| Na-EDTA | 3 g | Intravenous | AAS, ICP-AES | 200-300% | [1] |
| DMSA | Oral | - | - | More effective than EDTA for lead | [2] |
| EDDS | - | Soil Washing | - | Comparable to EDTA | [3] |
| MGDA | - | Soil Washing | - | Comparable to EDTA | [3] |
Table 2: Comparison of Aluminum (Al) Removal Efficiency
| Chelating Agent | Dosage/Concentration | Route of Administration | Analytical Method | % Increase in Urinary Excretion (compared to baseline) | Source(s) |
| Ca-EDTA | 3 g | Intravenous | AAS, ICP-AES | >200% (more effective than Na-EDTA) | [1] |
| Na-EDTA | 3 g | Intravenous | AAS, ICP-AES | >200% | [1] |
| DMSA | Oral | - | - | Less effective than EDTA for aluminum | [2] |
Table 3: Comparison of Cadmium (Cd) Removal Efficiency
| Chelating Agent | Dosage/Concentration | Route of Administration | Analytical Method | % Increase in Urinary Excretion (compared to baseline) | Source(s) |
| Ca-EDTA | 3 g | Intravenous | - | Generally low efficacy | [1] |
| Na-EDTA | 3 g | Intravenous | - | Generally low efficacy | [1] |
| DMSA | Oral | - | - | Effective for cadmium | [2] |
| EDTA | - | Soil Washing | - | 83.2% removal from synthetically contaminated soil | [4] |
Experimental Protocols
To validate the removal of contaminants, rigorous experimental protocols are essential. Below are detailed methodologies for EDTA treatment and subsequent analysis of contaminant levels.
Protocol 1: Intravenous EDTA Chelation Therapy for Heavy Metal Removal
1. Patient Screening:
-
Assess kidney function by measuring serum creatinine levels. Levels <1.7mg/dL are generally considered acceptable[1].
2. EDTA Solution Preparation (0.5 M, pH 8.0):
-
Dissolve 186.1 g of disodium EDTA dihydrate in 800 mL of distilled water.
-
Vigorously stir the solution using a magnetic stirrer.
-
Slowly add sodium hydroxide (NaOH) pellets (approximately 18-20 g) or a concentrated NaOH solution to adjust the pH to 8.0. The EDTA will dissolve as the pH approaches 8.0.
-
Once the EDTA is fully dissolved, transfer the solution to a 1 L volumetric flask and add distilled water to the mark.
-
Sterilize the solution by autoclaving or filtering through a 0.22 µm filter[5].
3. Administration:
-
Administer a 3 g dose of Ca-EDTA or Na-EDTA via a slow intravenous infusion over 1-3 hours[1][6]. The solution is typically diluted in sterile water or Ringer's solution[1].
-
Supplements such as Vitamin C, Vitamin B6, and magnesium chloride may be co-administered to mitigate side effects and potentially enhance removal[7].
4. Sample Collection:
-
Collect a baseline 24-hour urine sample before the EDTA infusion.
-
Following the infusion, collect a complete 24-hour urine sample[1].
Protocol 2: Analysis of Heavy Metals in Urine
1. Sample Preparation:
-
Thoroughly mix the 24-hour urine collection.
-
Take a measured aliquot for analysis. Acid digestion may be required to solubilize all metal species[8].
2. Analytical Methods:
-
Atomic Absorption Spectroscopy (AAS): A common method for quantifying metal concentrations. Samples are atomized in a flame or graphite furnace, and the absorption of light at a specific wavelength is measured[1][8].
-
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These are highly sensitive methods that can detect a wide range of metals at very low concentrations. The sample is introduced into a plasma, and the emitted light (ICP-AES) or the mass-to-charge ratio of the ions (ICP-MS) is measured[1][8][9].
3. Data Analysis:
-
Calculate the total amount of each metal excreted over the 24-hour period (concentration × total urine volume).
-
Compare the post-treatment excretion levels to the baseline levels to determine the efficacy of the EDTA treatment.
Visualizing the Mechanism of Action and Experimental Design
Understanding the biological pathways affected by heavy metals and the workflow of chelation therapy is crucial for a comprehensive validation.
Caption: Experimental workflow for validating heavy metal removal using EDTA treatment.
Heavy metals like lead and cadmium exert their toxicity by interfering with essential biological pathways. One of the primary mechanisms is the induction of oxidative stress.
Caption: Signaling pathway of heavy metal-induced oxidative stress and apoptosis.
By binding to and facilitating the excretion of heavy metals, EDTA can help mitigate the activation of these damaging signaling cascades, thereby reducing cellular damage and apoptosis. The validation of this removal through robust experimental protocols is a critical step in ensuring the safety and efficacy of pharmaceutical products.
References
- 1. Pathways – Lead Poisoning [sites.tufts.edu]
- 2. samnicholls.net [samnicholls.net]
- 3. The Effects of Cadmium Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thoughtco.com [thoughtco.com]
- 6. theelixirclinic.com [theelixirclinic.com]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. Cellular mechanisms of lead neurotoxicity [hero.epa.gov]
- 9. Preparation of EDTA solution - Sharebiology [sharebiology.com]
Assessing the Purity of Commercial EDTA for Sensitive Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. Ethylenediaminetetraacetic acid (EDTA), a ubiquitous chelating agent, is no exception. In sensitive applications such as polymerase chain reaction (PCR), enzyme-linked immunosorbent assays (ELISA), and pharmaceutical formulation, even trace impurities can lead to failed experiments, inaccurate results, and compromised product quality. This guide provides a framework for assessing the purity of commercial EDTA, offering a comparison of different grades, detailed experimental protocols for purity determination, and an overview of the potential impact of common impurities.
Comparison of Commercial EDTA Grades
The purity of EDTA is often categorized into several grades, each with specific limits on impurities. Understanding these grades is the first step in selecting the appropriate product for a sensitive experiment.
| Parameter | Technical Grade | Analytical Grade (ACS) | Molecular Biology Grade | Pharmaceutical Grade (USP/BP/Ph Eur) |
| Assay (Purity) | Variable, often lower | ≥99.0% | ≥99.0% | 99.0% - 101.0% |
| Heavy Metals (as Pb) | Not always specified | ≤0.001% | Not specified (tested for enzyme inhibition) | ≤5-10 ppm (as Pb)[1] |
| Iron (Fe) | Not always specified | ≤0.005% | Not specified (tested for enzyme inhibition) | ≤80 ppm[2] |
| Nitrilotriacetic Acid (NTA) | Not always specified | Not always specified | Not specified | ≤0.1%[1][2] |
| DNase/RNase/Protease | Not tested | Not tested | None detected | Not tested |
| Suitability for Sensitive Assays | Not recommended | Suitable for many analytical procedures | Recommended for nucleic acid and protein work | Required for drug formulation |
This table presents representative data compiled from various supplier specifications and pharmacopeial standards. Actual values may vary by manufacturer and lot.
Impact of Impurities on Sensitive Experiments
Trace impurities in EDTA can have significant, often detrimental, effects on downstream applications. The most common and impactful impurities are metal ions and other chelating agents.
Metal Ion Impurities
Even though EDTA is a chelating agent, it can be contaminated with various metal ions during its manufacturing process. These residual metal ions can interfere with sensitive biological reactions.
-
Inhibition of Polymerase Chain Reaction (PCR): Many DNA polymerases require divalent cations like Mg²⁺ as cofactors. Heavy metal impurities such as zinc, tin, iron(II), and copper can compete with Mg²⁺ for binding to the polymerase, leading to enzyme inhibition and PCR failure.[3][4] A study has shown the following 50% inhibitory concentrations (IC50) for several metal ions in PCR:
-
Zinc: 0.26 mM
-
Tin: 0.31 mM
-
Iron(II): 0.59 mM
-
Copper: 0.77 mM[4]
-
-
Interference with qPCR Fluorescence: Some metal ions can interfere with the fluorescent dyes used in quantitative real-time PCR (qPCR). For instance, tin (Sn) ions at concentrations above 0.1 mM have been shown to suppress the fluorescence of the passive reference dye, leading to a significant overestimation of the DNA concentration.[5][6]
-
DNA Damage: Heavy metals like lead can induce genotoxicity through oxidative stress and by inhibiting DNA repair mechanisms.[7][8][9][10]
Other Chelating Agents
A common impurity in the synthesis of EDTA is Nitrilotriacetic Acid (NTA) .[1] While NTA is also a chelating agent, its presence can affect the precise stoichiometry of metal chelation in an experiment. Pharmacopeial standards for pharmaceutical-grade EDTA set a limit of not more than 0.1% for NTA.[1][2]
Experimental Protocols for Purity Assessment
Researchers can independently verify the purity of their commercial EDTA using several established analytical methods.
Complexometric Titration for Assay (Purity)
This is a classic and widely used method to determine the overall purity of EDTA by titrating it against a standardized metal salt solution.
Principle: A known concentration of a metal ion solution (e.g., calcium carbonate or zinc) is titrated with the EDTA solution to be tested. An indicator that changes color in the presence of free metal ions is used to determine the endpoint of the titration.
Experimental Protocol:
-
Preparation of a Standard Calcium Carbonate Solution (0.01 M):
-
Accurately weigh approximately 1.0 g of anhydrous calcium carbonate (primary standard grade).
-
Dissolve it in a minimal amount of 1 M HCl.
-
Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.
-
-
Preparation of the EDTA Sample Solution:
-
Accurately weigh a sample of the commercial EDTA.
-
Dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.
-
-
Titration Procedure:
-
Pipette 25.00 mL of the standard calcium carbonate solution into a 250 mL Erlenmeyer flask.
-
Add 1-2 mL of a suitable buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10).
-
Add a small amount of a suitable indicator (e.g., Eriochrome Black T or Calmagite). The solution should turn wine-red.
-
Titrate with the prepared EDTA solution until the color changes from wine-red to a distinct blue.
-
-
Calculation:
-
The molarity and, subsequently, the purity of the EDTA sample can be calculated based on the volume of the EDTA solution required to reach the endpoint and the known concentration of the calcium carbonate solution.
-
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a powerful technique for separating and quantifying EDTA from its impurities, such as NTA. Since EDTA itself lacks a strong chromophore for UV detection, a pre-column derivatization step is often employed.[11]
Principle: The EDTA and its impurities are reacted with a metal salt (e.g., ferric chloride) to form UV-active complexes. These complexes are then separated on a reverse-phase HPLC column and detected by a UV detector.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Prepare a standard solution of high-purity EDTA and a separate standard for any specific impurity to be quantified (e.g., NTA).
-
Prepare a solution of the commercial EDTA sample to be tested.
-
-
Derivatization:
-
To a known volume of each standard and sample solution, add an excess of a ferric chloride solution.
-
Heat the mixture (e.g., at 70°C for 20 minutes) to facilitate the formation of the Fe(III)-EDTA complex.[11]
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable buffer, such as a mixture of sodium acetate and tetrabutylammonium bromide, with an organic modifier like methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the metal complex (e.g., around 260 nm for the Fe(III)-EDTA complex).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the derivatized standards and sample into the HPLC system.
-
Identify and quantify the EDTA and impurity peaks by comparing their retention times and peak areas to those of the standards.
-
UV-Visible Spectrophotometry for Metal Ion Contamination
This method can be adapted to quantify specific metal ion impurities by forming a colored complex with a chromogenic agent.
Principle: A specific color-forming reagent is added to the EDTA solution, which selectively reacts with the target metal ion impurity to produce a colored complex. The absorbance of this complex is measured with a spectrophotometer and compared to a calibration curve prepared from standards of the metal ion.
Experimental Protocol (Example for Iron):
-
Preparation of Standard Iron Solutions:
-
Prepare a series of standard solutions of known iron concentrations (e.g., from a certified iron standard).
-
-
Sample Preparation:
-
Dissolve a known weight of the commercial EDTA in deionized water.
-
-
Color Formation:
-
To each standard and the sample solution, add a color-forming reagent for iron, such as 1,10-phenanthroline.
-
Adjust the pH to the optimal range for color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the iron-phenanthroline complex (approximately 510 nm).
-
-
Quantification:
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of iron in the EDTA sample by interpolating its absorbance on the calibration curve.
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for assessing the purity of commercial EDTA.
Caption: Logical flow of how impurities in EDTA can impact experimental outcomes.
Conclusion
For sensitive experiments in research, diagnostics, and pharmaceutical development, the purity of EDTA is a critical, non-negotiable parameter. While "molecular biology grade" or "pharmaceutical grade" products offer a higher degree of assurance, it is incumbent upon the researcher to understand the potential impurities and their impact. By employing the analytical methods outlined in this guide, scientists can independently verify the purity of their EDTA, ensuring the reliability and reproducibility of their experimental results. When in doubt, selecting a higher-grade material from a reputable supplier and performing in-house validation are the most prudent courses of action.
References
- 1. Edetate Disodium EDTA Disodium Edetate USP BP Ph Eur EP Manufacturers [anmol.org]
- 2. Specifications, Uses, SDS of Disodium EDTA Manufacturers [kingofchemicals.com]
- 3. Impact of metal ions on PCR inhibition and RT-PCR efficiency | springermedizin.de [springermedizin.de]
- 4. Impact of metal ions on PCR inhibition and RT-PCR efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. biotechnologia-journal.org [biotechnologia-journal.org]
- 8. Genotoxic Effects of Lead and Their Impact on the Expression of DNA Repair Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between lead exposure and DNA damage (genotoxicity): systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lead Induces Genotoxicity via Oxidative Stress and Promoter Methylation of DNA Repair Genes in Human Lymphoblastoid TK6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for EDTA Concentration Measurement
For researchers, scientists, and professionals in drug development, the accurate quantification of ethylenediaminetetraacetic acid (EDTA) is crucial in various applications, from quality control in pharmaceutical formulations to environmental monitoring. The selection of an appropriate analytical method is paramount and depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. This guide provides an objective comparison of various analytical methods for measuring EDTA concentration, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The validation of an analytical method ensures its suitability for its intended purpose. Key performance indicators include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes these parameters for common analytical techniques used for EDTA quantification.
| Method | Linearity (Concentration Range) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Titrimetry | Typically higher concentrations (mmol/L range) | 98 - 102% | < 2% | High (mmol/L range) | High (mmol/L range) |
| UV-Vis Spectrophotometry | 5 - 50 µg/mL | 98 - 102% | < 2% | 1.190 µg/mL | 3.608 µg/mL |
| High-Performance Liquid Chromatography (HPLC) | 10 - 200 µg/L | 87.51% | 3.45 - 7.02% | 2.85 µg/L | 9.51 µg/L |
| Ion Chromatography (IC) | N/A | N/A | N/A | N/A | N/A |
| Gas Chromatography (GC) | 4.1 - 12.2 ng/mL | 74 - 92% | 3.1 - 7.8% | 3 µg/L | N/A |
| Electrochemical Methods | 5.0 x 10⁻¹⁰ - 1.0 x 10⁻⁷ M | N/A | 0.6% | 0.95 ng/L | N/A |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are the protocols for the key experiments cited.
Titrimetric Method
This classical method is based on the complexometric titration of EDTA with a standardized metal ion solution.
Principle: A metal ion indicator is used to signal the endpoint of the titration. The color of the solution changes when all the free metal ions have been complexed by EDTA.
Experimental Protocol:
-
Preparation of Standard EDTA Solution (0.01 M): Dissolve 3.723 g of disodium EDTA dihydrate in deionized water and dilute to 1 L in a volumetric flask.
-
Standardization of EDTA Solution:
-
Accurately weigh about 0.1 g of primary standard calcium carbonate (dried at 110°C) into a 250 mL Erlenmeyer flask.
-
Add 10 mL of deionized water and a few drops of hydrochloric acid to dissolve the CaCO₃.
-
Add 10 mL of a pH 10 buffer solution (ammonia-ammonium chloride buffer).
-
Add a few drops of an appropriate indicator (e.g., Eriochrome Black T).
-
Titrate with the prepared EDTA solution until the color changes from wine red to blue.
-
Calculate the exact molarity of the EDTA solution.
-
-
Sample Analysis:
-
Take a known volume of the sample containing EDTA.
-
Adjust the pH to 10 using the buffer solution.
-
Add the indicator.
-
Titrate with the standardized EDTA solution to the endpoint.
-
Calculate the concentration of EDTA in the sample.
-
UV-Vis Spectrophotometric Method
This method involves the formation of a colored complex with a metal ion, which can be quantified using a spectrophotometer.
Principle: EDTA forms a stable complex with ferric ions (Fe³⁺), and the absorbance of this complex can be measured at a specific wavelength.
Experimental Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of disodium edetate in the concentration range of 5-50 µg/mL.
-
Complex Formation:
-
To each standard solution, add a solution of ferric chloride in 0.1 N HCl.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 270 nm for the Fe-EDTA complex.
-
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration of the standard solutions.
-
Sample Analysis:
-
Treat the sample solution in the same manner as the standard solutions to form the Fe-EDTA complex.
-
Measure the absorbance of the sample.
-
Determine the concentration of EDTA in the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for the determination of EDTA, often involving pre-column derivatization to enhance detection.
Principle: EDTA is separated from other components in the sample on a chromatographic column. Since EDTA itself lacks a strong chromophore, it is often complexed with a metal ion (e.g., Fe³⁺ or Cu²⁺) to allow for UV-Vis detection.
Experimental Protocol:
-
Sample and Standard Preparation (Pre-column Derivatization):
-
Prepare a stock solution of EDTA.
-
To an aliquot of the standard or sample solution, add a solution of a metal salt (e.g., ferric chloride or copper nitrate) to form the metal-EDTA complex.
-
The reaction may require heating (e.g., 70°C for 20 minutes) to ensure complete complexation.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile). An ion-pairing reagent like tetrabutylammonium bromide may be added to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for the metal-EDTA complex (e.g., 260 nm for Fe-EDTA).
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify and quantify the EDTA peak based on its retention time and peak area compared to the standards.
-
Ion Chromatography (IC) Method
Ion chromatography is a powerful technique for the direct determination of ionic species like EDTA without the need for derivatization.
Principle: EDTA is separated on an anion-exchange column and detected by a conductivity detector.
Experimental Protocol:
-
Instrumentation: An ion chromatograph equipped with an anion-exchange column (e.g., Dionex AS-14) and a suppressed conductivity detector.
-
Mobile Phase (Eluent): A carbonate buffer (e.g., 10 mM) is a common eluent.
-
Sample Preparation: Dilute the sample as necessary with deionized water.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Varies depending on the expected concentration.
-
-
Analysis:
-
Inject the standards and samples into the ion chromatograph.
-
Quantify the EDTA peak based on its retention time and the response from the conductivity detector.
-
Gas Chromatography (GC) Method
GC analysis of EDTA requires a derivatization step to convert the non-volatile EDTA into a volatile compound.
Principle: EDTA is esterified to form volatile esters (e.g., methyl or butyl esters) which can then be separated and detected by GC, often coupled with a mass spectrometer (MS).
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Evaporate an aqueous sample containing EDTA to dryness.
-
Add a derivatizing agent, such as a mixture of n-butyl alcohol and acetyl chloride, and heat to form the n-butyl esters of EDTA.
-
Alternatively, use a boron trifluoride-methanol mixture to form methyl esters.
-
-
GC-MS Conditions:
-
Column: A capillary column (e.g., DB-5ms) is suitable for separating the derivatives.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An oven temperature gradient is used to elute the derivatives.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. MS provides higher selectivity and confirmation of the analyte's identity.
-
-
Analysis:
-
Inject the derivatized sample into the GC.
-
Identify and quantify the EDTA derivative peak based on its retention time and detector response.
-
Electrochemical Methods
Electrochemical sensors offer a sensitive and often portable means of detecting EDTA.
Principle: These methods are typically based on the change in an electrochemical signal (e.g., current or potential) upon the interaction of EDTA with a modified electrode surface. Often, the method indirectly determines EDTA by measuring its complexation with a specific metal ion.
Experimental Protocol:
-
Electrode Preparation: A glassy carbon electrode (GCE) is often modified with a substance that interacts with EDTA or its metal complexes. For example, an electrode can be modified with a chelating agent that binds metal ions, and the presence of EDTA in the sample will compete for these metal ions, causing a change in the electrochemical signal.
-
Electrochemical Measurement:
-
Techniques like cyclic voltammetry (CV) or linear sweep voltammetry (LSV) are used.
-
The measurement is performed in a suitable supporting electrolyte.
-
-
Analysis:
-
The change in the peak current or potential is correlated with the concentration of EDTA in the sample.
-
Calibration is performed using standard solutions of EDTA.
-
Visualization of Method Validation and Selection
To aid in understanding the workflow of method validation and the process of selecting an appropriate analytical technique, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Method Selection.
The Impact of EDTA on PCR Protocols: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of PCR is critical for accurate and reproducible results. One common, yet often overlooked, factor that can significantly impact PCR outcomes is the presence of ethylenediaminetetraacetic acid (EDTA). While essential for DNA sample preservation, EDTA can act as a potent PCR inhibitor. This guide provides a comprehensive comparison of EDTA's effects on different PCR protocols, supported by experimental data and detailed methodologies.
The Dual Role of EDTA in Molecular Biology
EDTA is widely used in molecular biology for its ability to chelate divalent cations. This property makes it an excellent choice for preserving DNA by inactivating DNases, which require these ions as cofactors. However, this same chelating activity becomes a liability during PCR. Taq DNA polymerase, the cornerstone of most PCR reactions, is a magnesium-dependent enzyme.[1][2] By sequestering magnesium ions (Mg²⁺), EDTA effectively inhibits the polymerase, leading to reduced or complete amplification failure.[3]
Recent studies have also revealed a secondary mechanism of inhibition: EDTA can directly bind to Taq DNA polymerase, independent of its chelating effect, further hindering its function.[4][5]
Quantitative Impact of EDTA on PCR Performance
The inhibitory effect of EDTA is concentration-dependent, and different PCR protocols exhibit varying levels of susceptibility. The following table summarizes the quantitative impact of different EDTA concentrations on standard PCR, quantitative PCR (qPCR), and droplet digital PCR (ddPCR).
| EDTA Concentration (mM) | Standard PCR | qPCR (Typical Assay) | ddPCR |
| 0.1 | Minimal to no inhibition observed. | Generally well-tolerated, minimal increase in Cq value. | Minimal impact on droplet counts. |
| 0.5 | Significant inhibition, faint or no band on gel.[6] | Noticeable increase in Cq value, potential for decreased amplification efficiency. | May show a slight decrease in positive droplet count. |
| 1.0 | Complete inhibition is common. | Significant increase in Cq value, often leading to quantification errors or no amplification. | Significant reduction in positive droplets, impacting quantification. |
| >2.0 | Complete inhibition. | Complete inhibition.[7] | Complete inhibition. |
Note: The inhibitory effects can be assay-dependent. Different primer-template systems can have varying tolerances to EDTA.[7] A study comparing ddPCR and qPCR found that while ddPCR showed better tolerance to some inhibitors like SDS and heparin, the difference in tolerance to EDTA was not significant, suggesting the primary mechanism of Mg²⁺ chelation affects both platforms.[8][9]
Experimental Protocols
To quantitatively assess the impact of EDTA on a specific PCR protocol, the following experimental design can be employed.
Objective: To determine the inhibitory concentration of EDTA on a given PCR/qPCR/ddPCR assay and to test the reversal of inhibition with magnesium chloride.
Materials:
-
DNA template (e.g., purified plasmid DNA or genomic DNA)
-
PCR master mix (including Taq polymerase, dNTPs, and reaction buffer without MgCl₂)
-
Forward and reverse primers for the target sequence
-
Nuclease-free water
-
EDTA stock solution (e.g., 100 mM)
-
Magnesium chloride (MgCl₂) stock solution (e.g., 50 mM)
-
For qPCR: DNA-binding fluorescent dye (e.g., SYBR Green) or specific probe
-
For ddPCR: Droplet generation oil and cartridges
Methodology:
-
Preparation of EDTA dilutions: Prepare a series of EDTA dilutions in nuclease-free water to achieve final concentrations in the PCR reaction of 0 mM (control), 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM, and 2.0 mM.
-
PCR Reaction Setup (Standard PCR & qPCR):
-
For a 25 µL reaction, combine the following in a PCR tube:
-
5 µL 5x PCR Buffer (without MgCl₂)
-
1 µL dNTPs (10 mM each)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL DNA Template (e.g., 1 ng/µL)
-
0.25 µL Taq DNA Polymerase (5 U/µL)
-
1.5 µL MgCl₂ (25 mM for a final concentration of 1.5 mM)
-
2.5 µL of each EDTA dilution
-
Nuclease-free water to a final volume of 25 µL.
-
-
For qPCR, add the fluorescent dye or probe according to the manufacturer's instructions.
-
-
ddPCR Reaction Setup:
-
Prepare the reaction mix as described for qPCR, but follow the specific volumes and protocols for your ddPCR system.
-
Generate droplets according to the manufacturer's protocol.
-
-
Thermal Cycling:
-
Perform PCR with appropriate cycling conditions for your specific primers and template. A typical protocol would be:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
-
-
Data Analysis:
-
Standard PCR: Analyze the PCR products by agarose gel electrophoresis.
-
qPCR: Record the quantification cycle (Cq) values for each reaction. A higher Cq value indicates inhibition.
-
ddPCR: Analyze the number of positive and negative droplets to determine the target concentration. A lower concentration of positive droplets indicates inhibition.
-
-
Reversal of Inhibition:
-
Set up reactions with an inhibitory concentration of EDTA (e.g., 1.0 mM).
-
Add increasing concentrations of MgCl₂ (e.g., final concentrations of 2.0 mM, 2.5 mM, 3.0 mM, 4.0 mM) to these reactions.
-
Analyze the results to determine the MgCl₂ concentration that restores PCR amplification.
-
Visualizing the Impact of EDTA
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the molecular mechanism of EDTA inhibition.
References
- 1. Taq polymerase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential susceptibility of PCR reactions to inhibitors: an important and unrecognised phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolerance of droplet-digital PCR versus real-time quantitative PCR to inhibitory substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Formaldehyde
Disclaimer: The following guidelines are intended for researchers, scientists, and drug development professionals. It is crucial to always consult the specific Safety Data Sheet (SDS) for the formaldehyde solution in use and adhere to your institution's safety protocols. The term "edil," as originally stated in the query, did not correspond to a recognized chemical substance; therefore, this document addresses the safe handling of formaldehyde, a common laboratory chemical with significant hazards.
Formaldehyde is a widely used chemical in laboratory settings for fixation of tissues and cells, sterilization, and as a precursor in chemical synthesis. Due to its toxicity, potential carcinogenicity, and irritating properties, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe working environment.[1] This guide provides essential, immediate safety and logistical information for handling formaldehyde solutions.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and depends on the concentration of the formaldehyde solution and the specific handling procedure.[2][3]
| Equipment Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles. A face shield should be worn over goggles when there is a splash hazard.[4] | Protects eyes from splashes and vapors. Formaldehyde is corrosive and can cause permanent eye damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene for concentrated solutions; disposable nitrile for dilutions ≤10%).[5] A lab coat or chemical-resistant apron is also required.[1][2][3] | Prevents skin contact, which can cause burns, allergic reactions, and absorption of the toxic substance.[6][7] |
| Respiratory Protection | Generally not required when handling small quantities in a certified chemical fume hood.[1] If exposure may exceed limits, a respirator is necessary.[2][3][8] | Protects against inhalation of harmful vapors. Formaldehyde is a known human carcinogen and respiratory irritant.[1] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[2][5] | Protects feet from spills. |
Exposure Limits
Occupational exposure to formaldehyde is regulated. Below are the permissible exposure limits (PEL) set by Cal/OSHA as a reference.
| Exposure Limit | Concentration | Duration |
| Permissible Exposure Limit (PEL) | 0.75 ppm | 8-hour time-weighted average[5] |
| Short-Term Exposure Limit (STEL) | 2.0 ppm | 15-minute period[5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle formaldehyde solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[2][3][5][8]
Handling Procedures:
-
Preparation: Before beginning work, ensure that all necessary PPE is available and in good condition. Confirm that a safety shower and eyewash station are accessible.[2][3]
-
Minimizing Exposure: Only handle the smallest necessary volume of formaldehyde for your experiment.[2] Keep all containers with formaldehyde solutions tightly closed when not in use.[2]
-
Safe Transfer: When transferring formaldehyde, use appropriate equipment to avoid splashes. If possible, place the receiving container in secondary containment.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where formaldehyde is handled.[5] Always wash your hands thoroughly after handling formaldehyde, even if you were wearing gloves.[5]
Storage:
-
Store formaldehyde in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers, acids, and bases.[4]
-
Ensure containers are clearly labeled with the chemical name and associated hazards.[2][5]
-
Use secondary containment for liquid formaldehyde to prevent the spread of spills.[5]
Emergency and Disposal Plan
Spill Response:
The appropriate response to a formaldehyde spill depends on its size and location.
-
Minor Spill (e.g., small volume inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.[9]
-
Absorb the spill with paper towels or a commercial formaldehyde neutralizer.[8][10]
-
Clean the contaminated surface with cold water at least twice.[10]
-
Place all contaminated materials into a sealable bag, label it as hazardous waste, and dispose of it according to institutional guidelines.[9][10]
-
-
Major Spill (e.g., large volume or outside a fume hood):
-
Evacuate the area immediately and alert others.[5]
-
If safe to do so, close the doors to the affected area to contain the vapors.[5]
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).[5]
-
Do not attempt to clean up a large spill without proper training and equipment.[11]
-
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[5][11]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Disposal Plan:
-
Liquid Waste: All formaldehyde solutions and materials contaminated with formaldehyde must be disposed of as hazardous waste.[13] Do not pour formaldehyde down the drain unless it has been neutralized and is permitted by your local regulations.[14] Some dilute solutions (e.g., less than 2.5-2.9% formaldehyde) may be eligible for drain disposal in some jurisdictions, but it is critical to verify local rules.[5][15]
-
Solid Waste: Items such as gloves, paper towels, and pipette tips contaminated with formaldehyde should be collected in a designated, sealed hazardous waste container.[13]
-
Labeling and Collection: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[9] Follow your institution's procedures for waste pickup.
Visual Workflow for Safe Formaldehyde Handling
The following diagram illustrates the key steps and decision points for safely working with formaldehyde in a laboratory setting.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. web.uri.edu [web.uri.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. concordia.ca [concordia.ca]
- 9. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 10. safety.rochester.edu [safety.rochester.edu]
- 11. uvic.ca [uvic.ca]
- 12. fishersci.com [fishersci.com]
- 13. Formaldehyde/Formalin Solutions and Specimens | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. Formalin Disposal [nsh.org]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
